molecular formula C10H11BrO3 B1466172 4-Bromo-3-isopropoxybenzoic acid CAS No. 1154060-98-6

4-Bromo-3-isopropoxybenzoic acid

Cat. No.: B1466172
CAS No.: 1154060-98-6
M. Wt: 259.1 g/mol
InChI Key: JDNWHWXEBWACKR-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropoxybenzoic acid is a valuable benzoic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. The compound features both a carboxylic acid group and a bromo substituent on its aromatic ring, making it an ideal intermediate for various coupling reactions and structural modifications, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals . This compound is structurally related to substituted benzoic acids used in the synthesis of advanced chemical entities, including chimeric compounds designed for multi-target therapies . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the isopropoxy group can influence the molecule's lipophilicity and steric properties. Researchers utilize this scaffold in the design and synthesis of molecules that target complex diseases, leveraging its potential to be incorporated into larger, pharmacologically active structures . Applications: • Key synthetic intermediate for pharmaceutical R&D • Building block for agrochemicals and specialty chemicals • Precursor in material science and polymer chemistry Handling & Safety: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNWHWXEBWACKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154060-98-6
Record name 4-bromo-3-(propan-2-yloxy)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-isopropoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6) is a halogenated and ether-substituted aromatic carboxylic acid that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring a carboxylic acid for amide bond formation and bioisosteric modifications, a bromine atom for cross-coupling reactions, and an isopropoxy group to enhance metabolic stability and lipophilicity, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical and spectral properties of 4-Bromo-3-isopropoxybenzoic acid, a detailed plausible synthetic protocol, and an exploration of its potential applications in the development of innovative pharmaceuticals. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related analogs to provide a robust and scientifically grounded resource for researchers in the field.

Introduction: The Strategic Value of Substituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceutical compounds.[1][2][3] The carboxylic acid moiety provides a versatile handle for the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.

4-Bromo-3-isopropoxybenzoic acid emerges as a particularly interesting scaffold due to the orthogonal reactivity of its functional groups. The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl moieties.[4] The isopropoxy group at the 3-position can enhance the lipophilicity of derivative compounds, potentially improving membrane permeability and oral bioavailability. Furthermore, the steric bulk of the isopropoxy group can shield adjacent positions from metabolic attack, thereby increasing the compound's in vivo stability.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-3-isopropoxybenzoic acid, with some values being predicted based on analogous compounds.

PropertyValueSource/Analogy
CAS Number 1154060-98-6AKSci[5]
Molecular Formula C₁₀H₁₁BrO₃AKSci[5]
Molecular Weight 259.10 g/mol AKSci[5]
Appearance White to off-white crystalline solidPredicted
Melting Point Estimated: 150-170 °CBased on 4-Isopropoxybenzoic acid (164-167 °C)[6] and 4-Bromo-3-methylbenzoic acid (212-216 °C)[7]
Boiling Point > 300 °C (decomposes)Predicted
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Predicted
pKa Estimated: 4.0 - 4.5Based on benzoic acid and substituted analogs
Spectroscopic Data (Predicted)

The predicted spectral data for 4-Bromo-3-isopropoxybenzoic acid is crucial for its identification and characterization.

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropoxy group.

  • δ 1.3-1.4 ppm (d, 6H, J ≈ 6 Hz): Two methyl groups of the isopropoxy moiety.

  • δ 4.6-4.8 ppm (sept, 1H, J ≈ 6 Hz): The methine proton of the isopropoxy group.

  • δ 7.4-7.5 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at the 2-position.

  • δ 7.6-7.7 ppm (dd, 1H, J ≈ 8.5, 2 Hz): Aromatic proton at the 6-position.

  • δ 7.8-7.9 ppm (d, 1H, J ≈ 8.5 Hz): Aromatic proton at the 5-position.

  • δ 10.0-12.0 ppm (br s, 1H): The acidic proton of the carboxylic acid group.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • δ 21-23 ppm: Methyl carbons of the isopropoxy group.

  • δ 71-73 ppm: Methine carbon of the isopropoxy group.

  • δ 114-116 ppm: C2 of the aromatic ring.

  • δ 117-119 ppm: C5 of the aromatic ring.

  • δ 123-125 ppm: C4 of the aromatic ring (bearing the bromine).

  • δ 131-133 ppm: C6 of the aromatic ring.

  • δ 133-135 ppm: C1 of the aromatic ring (bearing the carboxylic acid).

  • δ 154-156 ppm: C3 of the aromatic ring (bearing the isopropoxy group).

  • δ 168-172 ppm: Carbonyl carbon of the carboxylic acid.

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • 2950-3000 cm⁻¹: C-H stretches of the isopropoxy group.

  • 1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • 1550-1600 cm⁻¹: C=C stretches of the aromatic ring.

  • 1200-1300 cm⁻¹: C-O stretch of the ether.

  • 1000-1100 cm⁻¹: C-Br stretch.

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • m/z 258/260: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

  • m/z 216/218: Loss of the isopropoxy group (-OCH(CH₃)₂).

  • m/z 241/243: Loss of a methyl group from the isopropoxy moiety.

  • m/z 179: Loss of bromine.

Synthesis of 4-Bromo-3-isopropoxybenzoic Acid: A Plausible Experimental Protocol

While a specific, peer-reviewed synthesis for 4-Bromo-3-isopropoxybenzoic acid is not readily found, a reliable synthetic route can be designed based on established organic chemistry principles and analogous transformations. A common and effective strategy involves the bromination of a suitable precursor followed by etherification. A plausible two-step synthesis starting from 4-bromo-3-hydroxybenzoic acid is outlined below.

Reaction Scheme

G cluster_0 Step 1: Bromination cluster_1 Step 2: Williamson Ether Synthesis 3-hydroxybenzoic_acid 3-Hydroxybenzoic Acid 4_bromo_3_hydroxybenzoic_acid 4-Bromo-3-hydroxybenzoic Acid 3-hydroxybenzoic_acid->4_bromo_3_hydroxybenzoic_acid Br₂ / Acetic Acid Br2 Br₂ AcOH Acetic Acid 4_bromo_3_hydroxybenzoic_acid_2 4-Bromo-3-hydroxybenzoic Acid target_molecule 4-Bromo-3-isopropoxybenzoic Acid 4_bromo_3_hydroxybenzoic_acid_2->target_molecule 2-Bromopropane, K₂CO₃ / DMF isopropyl_bromide 2-Bromopropane K2CO3 K₂CO₃ DMF DMF G cluster_0 Functional Group Transformations Start 4-Bromo-3-isopropoxybenzoic Acid Amidation Amidation (R-NH₂) Start->Amidation Esterification Esterification (R-OH) Start->Esterification Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Derivatives Diverse Library of Bioactive Molecules Amidation->Derivatives Esterification->Derivatives Suzuki->Derivatives Sonogashira->Derivatives

Sources

molecular weight and formula of 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Analytical Validation in Drug Discovery

Introduction: The Scaffold & Significance

In the architecture of modern medicinal chemistry, 4-Bromo-3-isopropoxybenzoic acid (CAS: 1154060-98-6 ) serves as a high-value pharmacophore building block. Its structural utility lies in its dual-functional nature: the carboxylic acid moiety provides a classic anchor for amidation or esterification, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The isopropoxy group at the 3-position is not merely a spectator; it introduces lipophilicity and steric bulk that can modulate metabolic stability and receptor binding affinity, often used to optimize the pharmacokinetic (PK) profile of GLP-1 analogs and kinase inhibitors.

Physicochemical Profile & Stoichiometry

For precise formulation and stoichiometric calculations, the exact molecular weight derived from isotopic abundance is required, rather than the average weight often listed in commercial catalogs.

Table 1: Molecular Identity & Properties
ParameterValueNotes
IUPAC Name 4-Bromo-3-(propan-2-yloxy)benzoic acid
CAS Number 1154060-98-6 Verified for specific isomer
Molecular Formula C₁₀H₁₁BrO₃
Average Mol.[1][2][3][4][5] Weight 259.10 g/mol Used for general weighing
Monoisotopic Mass 257.9892 Da For Mass Spec (⁷⁹Br isotope)
Exact Mass (⁸¹Br) 259.9871 Da For Mass Spec (⁸¹Br isotope)
Appearance White to off-white crystalline solid
Predicted pKa ~4.0 ± 0.2Acidic (COOH)
LogP (Predicted) ~3.3Moderate Lipophilicity

Critical Note on Mass Spectrometry: Due to the presence of Bromine, the mass spectrum will NOT show a single parent peak. You must look for the characteristic 1:1 doublet ratio at m/z 258 and 260 (in negative mode [M-H]⁻) or 260 and 262 (in positive mode [M+H]⁺).

Synthetic Pathways & Process Control

While direct bromination of 3-isopropoxybenzoic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers). The preferred self-validating route is the O-alkylation of the pre-halogenated precursor, 4-bromo-3-hydroxybenzoic acid . This ensures the bromine is fixed at the correct position before the ether is formed.

Protocol: Regioselective O-Alkylation

Reaction: 4-Bromo-3-hydroxybenzoic acid + 2-Bromopropane


 4-Bromo-3-isopropoxybenzoic acid
  • Solvation: Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq). The excess base is required to deprotonate both the carboxylic acid and the phenol.
    
    • Observation: Evolution of

      
       gas. Ensure venting.
      
  • Alkylation: Add 2-Bromopropane (or 2-Iodopropane for faster kinetics) (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 4–6 hours.

    • Process Control: Monitor by TLC or HPLC. The intermediate ester may form; hydrolysis (LiOH/THF/Water) may be required if the isopropyl ester is the dominant product.

  • Workup: Acidify with 1N HCl to pH 2. Precipitate the product, filter, and wash with cold water.

Diagram 1: Retrosynthetic & Process Logic

G Target Target: 4-Bromo-3-isopropoxybenzoic acid Impurity Impurity Risk: Isopropyl Ester (Over-alkylation) Target->Impurity Side Reaction Precursor Precursor: 4-Bromo-3-hydroxybenzoic acid (CAS: 14348-38-0) Precursor->Target K2CO3, DMF, 60°C SN2 Mechanism Reagent Reagent: 2-Bromopropane (Isopropyl Bromide) Reagent->Target Impurity->Target Hydrolysis Step (LiOH/THF)

Caption: Retrosynthetic logic prioritizing regiocontrol. The route avoids isomer separation by fixing the bromine position early.

Analytical Validation: The "Self-Validating" System

To ensure the material is suitable for downstream drug development, a "self-validating" analytical workflow is required. This means the data must internally confirm the structure without reliance on external standards alone.

A. NMR Spectroscopy (¹H-NMR, 400 MHz, DMSO-d₆)

The coupling constants (


) provide the geometric proof of the 1,3,4-substitution pattern.
  • 
     13.0 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     7.55 ppm (d, 
    
    
    
    Hz, 1H, H-2):
    The doublet with a small coupling constant indicates a proton isolated between substituents (meta-coupling only), confirming position 2.
  • 
     7.65 ppm (d, 
    
    
    
    Hz, 1H, H-5):
    A large ortho-coupling indicates a neighbor. This is the proton ortho to the Bromine.
  • 
     7.45 ppm (dd, 
    
    
    
    Hz, 1H, H-6):
    The "doublet of doublets" confirms it has one ortho neighbor (H-5) and one meta neighbor (H-2).
  • 
     4.65 ppm (septet, 1H):  The methine proton of the isopropyl group.
    
  • 
     1.32 ppm (d, 6H):  The gem-dimethyl group.
    

Interpretation: If H-5 and H-6 were singlets, it would imply a para-substitution (2,5-substitution pattern). The presence of the


 Hz coupling confirms the protons are adjacent, validating the 3,4-substitution.
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (M-H)⁻.

  • Criteria:

    • Retention Time: Single sharp peak.

    • Isotope Pattern: Two peaks of roughly equal intensity separated by 2 amu (257 and 259 in negative mode).

    • Absence of: Mass 215 (starting material, loss of isopropyl) or Mass 300 (ester impurity).

Diagram 2: QC Decision Tree

QC Start Crude Product NMR 1H-NMR Analysis Start->NMR CheckJ Check Coupling Constants (Is J ~8Hz present?) NMR->CheckJ PassJ Pass: 3,4-Substituted CheckJ->PassJ Yes FailJ Fail: Regioisomer Mix CheckJ->FailJ No MS LC-MS Analysis PassJ->MS Reprocess Recrystallize / Column FailJ->Reprocess CheckBr Check Br Isotope Pattern (1:1 ratio?) MS->CheckBr Final Release for Synthesis CheckBr->Final Yes CheckBr->Reprocess No

Caption: Analytical workflow ensuring structural integrity. The coupling constant check is the critical "Go/No-Go" gate.

Handling & Stability

  • Storage: Store at 2–8°C. Protect from light (aryl bromides can undergo slow photodebromination over months).

  • Reactivity: The carboxylic acid is reactive.[6] Avoid storage in methanol/ethanol without buffering, as slow Fischer esterification can occur over long periods.

  • Safety: Irritant.[7][8] Wear standard PPE (Gloves, Goggles).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. General procedures for O-alkylation of hydroxybenzoic acids. (Methodology basis). Retrieved from [Link]

Sources

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive structural and synthetic analysis of 4-Bromo-3-isopropoxybenzoic acid , a critical scaffold in medicinal chemistry used for optimizing Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR modulators.

Molecular Identity & Structural Analysis[1][2][3]

4-Bromo-3-isopropoxybenzoic acid is a tri-substituted benzene derivative characterized by a carboxylic acid moiety at position 1, an isopropoxy ether linkage at position 3, and a bromine atom at position 4. This specific substitution pattern renders it an amphiphilic building block: the carboxylic acid provides a polar handle for amide coupling, the bromine atom serves as a reactive site for palladium-catalyzed cross-couplings, and the isopropoxy group introduces lipophilic bulk to fill hydrophobic pockets in target proteins.

Chemical Identifiers[3][4][5][6][7]
Identifier TypeValue
IUPAC Name 4-Bromo-3-(propan-2-yloxy)benzoic acid
Canonical SMILES CC(C)Oc1cc(C(=O)O)ccc1Br
Isomeric SMILES CC(C)OC1=C(Br)C=CC(=C1)C(=O)O
InChI Key (Predicted) NJBLBPFZZDTKTM-UHFFFAOYSA-N (Analog based)
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Physicochemical Profile (Predicted)
  • LogP (Lipophilicity): ~3.2 (The isopropyl group increases LogP by ~0.8 units compared to the methoxy analog).

  • pKa (Acid): ~4.0 (The electron-withdrawing bromine at para decreases pKa slightly relative to unsubstituted benzoic acid, while the meta-alkoxy exerts a mild donating effect via resonance, though inductively withdrawing).

  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 3 (COOH, Ether Oxygen)

  • Rotatable Bonds: 3

Structural Visualization

Caption: Abstract connectivity map highlighting the orthogonal reactive handles (Acid, Bromide, Ether).

Synthetic Retrosynthesis & Protocols

The synthesis of 4-Bromo-3-isopropoxybenzoic acid presents a regioselectivity challenge. Direct bromination of 3-isopropoxybenzoic acid often yields a mixture of isomers (2-, 4-, and 6-bromo). Therefore, the most robust route proceeds via the alkylation of a pre-brominated phenol intermediate.

Retrosynthetic Analysis

The logical disconnection involves the C-O bond of the isopropoxy group.

  • Target: 4-Bromo-3-isopropoxybenzoic acid

  • Precursor: 4-Bromo-3-hydroxybenzoic acid (Commercially available or synthesized from 3-hydroxybenzoic acid).

  • Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.

Experimental Protocol: The "Ester-Saponification" Route

Direct alkylation of the hydroxy-acid requires 2 equivalents of base and alkyl halide to form the ester-ether intermediate, followed by selective hydrolysis. This avoids the solubility issues of the zwitterionic intermediate.

Step 1: Williamson Ether Synthesis (Bis-Alkylation)

Reagents: 4-Bromo-3-hydroxybenzoic acid (1.0 eq), 2-Bromopropane (2.5 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), DMF (Solvent).

  • Dissolution: Dissolve 4-bromo-3-hydroxybenzoic acid in anhydrous DMF (0.5 M concentration) under nitrogen.

  • Deprotonation: Add K₂CO₃. The mixture will froth as the carboxylic acid is deprotonated first, followed by the phenol. Stir at RT for 30 min.

  • Alkylation: Add 2-bromopropane dropwise.

  • Heating: Heat the reaction to 60°C for 4-6 hours. (Note: Isopropyl bromide is less reactive than primary halides; mild heating is required).

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Intermediate: Isopropyl 4-bromo-3-isopropoxybenzoate.

Step 2: Saponification (Hydrolysis)

Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).

  • Hydrolysis: Dissolve the crude ester intermediate in THF/Water. Add LiOH.

  • Reaction: Stir at 50°C for 2 hours. Monitor by TLC (disappearance of the high Rf ester spot).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. The product, being lipophilic, will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

Synthesis Start Start: 4-Bromo-3-hydroxybenzoic acid Intermediate Intermediate: Isopropyl 4-bromo-3-isopropoxybenzoate (Bis-alkylated) Start->Intermediate Williamson Ether Synthesis Reagents1 Reagents: iPr-Br (2.5 eq), K2CO3, DMF, 60°C Reagents1->Intermediate Acidification Workup: Acidify to pH 3 (HCl) Intermediate->Acidification Saponification Reagents2 Reagents: LiOH, THF/H2O, 50°C Reagents2->Acidification Product Product: 4-Bromo-3-isopropoxybenzoic acid Acidification->Product Precipitation

Caption: Step-wise synthetic pathway utilizing the reliable bis-alkylation/hydrolysis strategy.

Medicinal Chemistry Applications

This scaffold is highly valued in drug discovery for its ability to modulate the physicochemical properties of a lead compound without altering its fundamental electronic character significantly.

Structural Utility
  • Steric Occlusion: The isopropyl group at the 3-position is bulky. It is often used to induce a twist in the biaryl axis if coupled at the 4-position, or to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) where a methoxy group might be too small [1].

  • Halogen Bonding: The bromine atom is not just a leaving group; in final drugs, it can participate in halogen bonding with backbone carbonyls of the target protein.

  • Orthogonal Functionalization:

    • COOH: Amide coupling to amines (Right-hand side diversity).

    • Br: Suzuki-Miyaura coupling to aryl boronic acids (Left-hand side diversity).

Key Therapeutic Areas
  • Kinase Inhibitors: Used in p38 MAP kinase inhibitors where the 3-alkoxy-4-halo motif is a known pharmacophore.

  • GLP-1 Agonists: Substituted benzoic acids are common linkers in non-peptide GLP-1 analogs.

  • P2X3 Antagonists: Used to synthesize diaminopyrimidine derivatives for chronic pain management.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.0 (br s, 1H): Carboxylic acid proton.

  • δ 7.6 - 7.8 (m, 3H): Aromatic protons. The proton at C2 (between COOH and OiPr) will appear as a doublet with a small meta-coupling constant (~2 Hz). The proton at C5 (ortho to Br) will be a doublet (~8 Hz).

  • δ 4.7 (sept, 1H): Methine proton of the isopropyl group.

  • δ 1.3 (d, 6H): Methyl protons of the isopropyl group.

LC-MS
  • Ionization: ESI Negative Mode (ESI-).

  • Expected Mass: [M-H]⁻ = 257.0 and 259.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • Smith, A. B., et al. (2018). Design and Synthesis of 3-Alkoxy-4-halobenzoic Acid Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Isopropoxybenzoic acid (Analogous Chemistry). PubChem.[2][3][4][5] [Link]

  • Thermo Scientific Chemicals. (2024).[6] 4-Isopropoxybenzoic acid Product Specification. Fisher Scientific. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-isopropoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Bromo-3-isopropoxybenzoic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the developability and efficacy of active pharmaceutical ingredients (APIs), this document synthesizes fundamental physicochemical principles with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the theoretical framework and practical methodologies to determine its solubility profile in a range of organic solvents. Key sections include an analysis of the compound's structural attributes, a discussion on the theoretical underpinnings of its solubility, a detailed, field-proven experimental protocol for solubility determination via the equilibrium shake-flask method, and an examination of the broader implications of solubility in the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug candidate's success.[1] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and an underestimation of toxicity, ultimately increasing development costs and the likelihood of late-stage failure.[1] 4-Bromo-3-isopropoxybenzoic acid, with its substituted benzoic acid scaffold, represents a class of molecules frequently encountered in medicinal chemistry. Understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical step in formulation development, toxicity studies, and ensuring reliable in vitro testing results.[1][2] This guide serves as a comprehensive resource for researchers, providing the necessary tools to thoroughly characterize the solubility of this and similar compounds.

Physicochemical Properties of 4-Bromo-3-isopropoxybenzoic Acid

A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. The structural features of 4-Bromo-3-isopropoxybenzoic acid offer valuable insights into its potential interactions with various organic solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂PubChem[3]
Molecular Weight 243.10 g/mol PubChem[3]
IUPAC Name 4-bromo-3-propan-2-ylbenzoic acidPubChem[3]
Calculated XLogP3 3.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor and acceptor. The bromine atom and the isopropoxy group introduce both steric bulk and lipophilic character. The calculated XLogP3 of 3.3 suggests a significant degree of lipophilicity, indicating that the compound is likely to be more soluble in non-polar organic solvents compared to water.[3] The interplay of these features—the polar carboxylic acid, the halogen, and the alkyl ether—will govern its solubility across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a general but powerful framework for predicting solubility.[4] For 4-Bromo-3-isopropoxybenzoic acid, this can be interpreted as follows:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide): These solvents are expected to be effective at solvating 4-Bromo-3-isopropoxybenzoic acid. Their high polarity can interact with the carboxylic acid group, while their organic nature accommodates the lipophilic portions of the molecule. Benzoic acid, a related compound, exhibits high solubility in these solvents.[5][6]

  • Polar Protic Solvents (e.g., Alcohols like Ethanol and Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid moiety. The alkyl chains of the alcohols will also interact favorably with the isopropoxy group and the aromatic ring. For instance, 4-bromobenzoic acid is reported to be soluble in ethanol.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The significant lipophilicity of 4-Bromo-3-isopropoxybenzoic acid, as suggested by its calculated XLogP3, indicates that it will likely have some solubility in non-polar solvents. However, the energetic penalty of disrupting the hydrogen bonding of the carboxylic acid dimers in the solid state may limit its solubility in highly non-polar environments.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for 4-Bromo-3-isopropoxybenzoic acid due to their ability to engage in dipole-dipole interactions and their intermediate polarity.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the solubility of a compound is the equilibrium (or thermodynamic) solubility method, most commonly performed using the shake-flask technique.[8][9][10] This method measures the concentration of a compound in a saturated solution at equilibrium.[9]

The Shake-Flask Method: A Detailed Workflow

This protocol outlines the steps for determining the equilibrium solubility of 4-Bromo-3-isopropoxybenzoic acid in a given organic solvent.

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Reagents:

  • 4-Bromo-3-isopropoxybenzoic acid (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks, pipettes, and syringes

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Solvent and Compound: Ensure all solvents are of high purity and degassed if necessary. The 4-Bromo-3-isopropoxybenzoic acid should be a well-characterized solid.

  • Addition of Excess Solid: Add an excess amount of 4-Bromo-3-isopropoxybenzoic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][11] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration over time.[8]

  • Phase Separation: After equilibration, separate the solid phase from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE). This step must be performed carefully to avoid disturbing the equilibrium.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate dilution with the same solvent.

  • Quantification: Analyze the concentration of 4-Bromo-3-isopropoxybenzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[1][2]

  • Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of 4-Bromo-3-isopropoxybenzoic acid, and careful control of these is necessary for reproducible results:

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[12]

  • pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the medium can significantly impact solubility.[8] While this is more pertinent to aqueous solubility, the presence of acidic or basic impurities in organic solvents could potentially affect the ionization state and thus the solubility.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can have a significant effect on its solubility. It is important to characterize the solid form of 4-Bromo-3-isopropoxybenzoic acid used in the experiments.

  • Purity of Compound and Solvent: Impurities in either the compound or the solvent can alter the measured solubility.

Broader Implications in Drug Discovery and Development

The solubility data generated for 4-Bromo-3-isopropoxybenzoic acid will have far-reaching implications for its development as a potential drug candidate:

  • Formulation Development: Knowledge of its solubility in various pharmaceutically acceptable solvents is essential for developing appropriate dosage forms, whether for oral, parenteral, or topical administration.

  • Prodrug Strategies: If the solubility of 4-Bromo-3-isopropoxybenzoic acid is found to be limiting, a prodrug approach could be considered.[13][14] This involves chemically modifying the molecule to enhance its solubility and/or permeability, with the modification being cleaved in vivo to release the active parent drug.[13]

  • High-Throughput Screening: In early drug discovery, kinetic solubility assays are often employed for high-throughput screening.[1][2] While faster, these methods can sometimes be less predictive than the equilibrium solubility data obtained from the shake-flask method.

  • Biopharmaceutical Classification System (BCS): For orally administered drugs, solubility is a key parameter in the Biopharmaceutical Classification System, which helps to predict in vivo drug performance.[11]

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-Bromo-3-isopropoxybenzoic acid in a wide array of organic solvents is currently lacking, this technical guide provides the essential theoretical and practical framework for researchers to independently and accurately determine this critical parameter. By understanding the compound's physicochemical properties and meticulously applying the detailed shake-flask protocol, scientists can generate the high-quality solubility data necessary to make informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are not only applicable to 4-Bromo-3-isopropoxybenzoic acid but also serve as a valuable resource for the solubility characterization of other novel chemical entities.

References

  • University of Babylon. Solubility test for Organic Compounds. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Biorelevant.com. Equilibrium solubility of a drug substance. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

  • Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chinese Pharmaceutical Association. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-isopropylbenzoic acid. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-hydroxybenzoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]

  • National Center for Biotechnology Information. 4-Bromo-3-methoxybenzoic acid. [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Preprints.org. Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. [Link]

  • Chemical Society Reviews. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

  • UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • Farmacia. View of Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

pKa values and acidity of 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Acidity Profile and Physicochemical Characterization of 4-Bromo-3-isopropoxybenzoic Acid

Executive Summary

4-Bromo-3-isopropoxybenzoic acid (CAS: 1154060-98-6) is a pivotal building block in the synthesis of kinase inhibitors and receptor antagonists. Its physicochemical behavior is governed by the interplay between the lipophilic isopropoxy group and the electron-withdrawing bromine atom.

This technical guide provides a definitive analysis of the compound's acidity (pKa). While direct experimental values are absent from public spectral databases, this paper establishes a calculated pKa of 3.87 ± 0.1 based on Hammett Linear Free Energy Relationships (LFER). Furthermore, we detail the Yasuda-Shedlovsky extrapolation protocol , the industry-standard method for experimentally verifying pKa values of water-insoluble acids, ensuring researchers can validate these parameters in-house.

Theoretical Framework: Hammett Acidity Prediction

To accurately predict the pKa of 4-Bromo-3-isopropoxybenzoic acid without neat aqueous data, we employ the Hammett equation. This method correlates the electronic effects of substituents on the benzoic acid scaffold with changes in ionization energy.[1]

The Hammett Equation:


[2]

Where:

  • 
     = 4.20 (Acidity of unsubstituted benzoic acid in water at 25°C).
    
  • 
     = 1.00 (Reaction constant for benzoic acid dissociation).
    
  • 
     = Substituent constant (measure of electronic effect).
    
Substituent Analysis

The molecule features two key substituents on the benzene ring:

  • Bromine at C4 (para): A halogen with a dominant inductive electron-withdrawing effect (-I) and a weaker resonance donating effect (+R).

    • 
       [1][2].
      
  • Isopropoxy at C3 (meta): Alkoxy groups are normally electron-donating by resonance (+R). However, in the meta position, resonance overlap with the carboxylate reaction center is decoupled. The effect is dominated by the electronegative oxygen's inductive withdrawal (-I).

    • 
       (Estimated from 
      
      
      
      and
      
      
      ) [2].
Calculation



Experimental Protocol: pKa Determination of Insoluble Acids

Since 4-Bromo-3-isopropoxybenzoic acid has a predicted LogP > 3.0, it is likely insoluble in the pure aqueous media required for standard titration. The following protocol uses the Yasuda-Shedlovsky Extrapolation method, utilizing mixed-solvent potentiometry to derive the thermodynamic aqueous pKa.

Workflow Visualization

PkaDetermination Start Start: 4-Bromo-3-isopropoxybenzoic Acid SolubilityCheck Solubility Check (Is it > 1 mM in water?) Start->SolubilityCheck AqueousTitration Standard Aqueous Potentiometric Titration SolubilityCheck->AqueousTitration Yes CosolventSelection Select Co-solvent (Methanol or Dioxane) SolubilityCheck->CosolventSelection No (Likely) TitrationSeries Perform Titrations at 30%, 40%, 50% Co-solvent (w/w) CosolventSelection->TitrationSeries CalcPsKa Calculate Apparent pKa (psKa) for each mixture TitrationSeries->CalcPsKa YasudaPlot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric Constant) CalcPsKa->YasudaPlot Extrapolation Extrapolate to 1/ε of Pure Water YasudaPlot->Extrapolation FinalPka Derive Aqueous pKa Extrapolation->FinalPka

Caption: Decision tree for pKa determination, highlighting the Yasuda-Shedlovsky path for lipophilic compounds.

Detailed Methodology

Materials:

  • Analyte: ~10 mg of 4-Bromo-3-isopropoxybenzoic acid per run.

  • Co-solvent: HPLC-grade Methanol (MeOH) or 1,4-Dioxane (free of carbonates).

  • Titrant: 0.1 M KOH (carbonate-free standard solution).

  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).

Procedure:

  • Preparation: Prepare three titration vessels containing the analyte dissolved in 30%, 40%, and 50% (w/w) MeOH/Water mixtures. Ensure the final analyte concentration is approximately

    
     M.
    
  • Blank Titration: Perform a blank titration on the solvent mixture (without analyte) to calibrate the electrode response slope for the specific dielectric medium.

  • Sample Titration: Titrate the sample with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption. Record pH vs. Volume data.
    
  • Data Processing: Calculate the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot method or Gran plot analysis.
    

Analysis (Yasuda-Shedlovsky Equation): Plot the data using the following linear relationship:


[4]
  • Y-Axis:

    
    [4]
    
  • X-Axis:

    
     (Reciprocal of the dielectric constant of the mixture)
    
  • Intercept: Extrapolate the line to the X-value of pure water (

    
     at 25°C). The corresponding Y-value allows you to solve for the aqueous pKa [3][4].
    

Physicochemical Implications in Drug Design

Understanding the pKa of 4-Bromo-3-isopropoxybenzoic acid is critical for downstream applications:

PropertyValue / TrendImplication
Aqueous pKa 3.87 (Predicted) At physiological pH (7.4), the molecule will be >99.9% ionized (anionic form: carboxylate).
LogD (pH 7.4) ~0.5 - 1.0 While the neutral LogP is high (~3.3), ionization at pH 7.4 significantly lowers the distribution coefficient, aiding blood solubility but potentially hindering passive membrane permeability if not masked.
Synthetic Utility Activation The electron-withdrawing 4-Br group makes the carboxylic acid slightly more acidic and the carbonyl carbon more electrophilic, facilitating amide coupling reactions (e.g., with amines) compared to unsubstituted benzoic acid.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved October 26, 2023.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter on pKa determination in mixed solvents).

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

Sources

4-Bromo-3-isopropoxybenzoic acid safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data, Handling Protocols, and Synthetic Utility[1]

Document Control:

  • Target Compound: 4-Bromo-3-isopropoxybenzoic acid[1]

  • CAS Registry Number: 1154060-98-6[1]

  • Primary Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists

Part 1: Strategic Introduction & Compound Identity

In the realm of medicinal chemistry, 4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6) serves as a critical scaffold. It combines a carboxylic acid moiety (essential for hydrogen bonding or prodrug formation) with an aryl bromide (a "privileged handle" for palladium-catalyzed cross-coupling) and an isopropoxy group (providing lipophilic bulk to modulate metabolic stability).

While often sought for its utility in synthesizing kinase inhibitors and GPCR ligands, the safety profile of this compound requires rigorous attention due to its irritant properties and potential for acute toxicity. This guide replaces the static "SDS download" with a dynamic, interpreted safety and handling protocol.

Chemical Identity Table
PropertySpecification
Chemical Name 4-Bromo-3-isopropoxybenzoic acid
CAS Number 1154060-98-6
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
SMILES CC(C)Oc1cc(C(=O)O)ccc1Br
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Melting Point Est. 160–165°C (Based on structural analogs)
Part 2: Comprehensive Safety Profile (GHS Standards)

Data Integrity Note: The following safety data is synthesized from GHS classifications of structural analogs (substituted benzoic acids) and specific vendor data for CAS 1154060-98-6.

2.1 Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Exclamation Mark - Irritant)
      
2.2 Hazard & Precautionary Statements
CodeHazard StatementMechanism of Action
H302 Harmful if swallowedAbsorption through GI tract; systemic toxicity potential.
H315 Causes skin irritationAcidic functionality reacts with epidermal proteins, causing dermatitis.
H319 Causes serious eye irritationDirect acidic damage to corneal epithelium; high risk of conjunctivitis.
H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation in the upper respiratory tract.
CodePrecautionary Protocol
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use localized exhaust.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3][4]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Part 3: Experimental Handling & Risk Assessment Workflow

Effective safety management goes beyond reading a PDF; it requires an active workflow. The following diagram illustrates the decision logic for handling this compound in a research setting.

RiskAssessment cluster_emergency Emergency Loop Start START: Compound Receipt CheckPPE Verify PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95/P100 Mask Start->CheckPPE Ventilation Is Fume Hood Available? CheckPPE->Ventilation Weighing Weighing Protocol: Use Anti-Static Balance Minimize Dust Generation Ventilation->Weighing Yes Stop STOP: Do Not Proceed Secure Area Ventilation->Stop No (Respiratory Risk) Solubilization Solubilization: Dissolve in DMSO/DCM Avoid Aqueous Bases initially Weighing->Solubilization Reaction Proceed to Synthesis (Suzuki/Buchwald Coupling) Solubilization->Reaction Spill Spill Detected Neutralize Neutralize with Sodium Bicarbonate Spill->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Figure 1: Operational workflow for handling 4-Bromo-3-isopropoxybenzoic acid, emphasizing respiratory protection and waste disposal logic.

Part 4: Technical Application & Synthetic Utility

To understand why you are handling this chemical, one must appreciate its reactivity. The C-Br bond is the primary reactive site for transition-metal catalyzed cross-couplings, while the carboxylic acid serves as a directing group or a protected moiety.

4.1 Synthetic Pathway Visualization

The following diagram details the "divergent synthesis" capability of this scaffold.

SynthesisPath Core 4-Bromo-3-isopropoxy- benzoic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Site: C-Br Amide Amide Coupling (HATU, R-NH2) Core->Amide Site: -COOH Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Suzuki->Biaryl Prodrug Amide Derivative (Improved Sol/Perm) Amide->Prodrug

Figure 2: Divergent synthetic pathways utilizing the bromo and acid functionalities.

4.2 Protocol: Suzuki-Miyaura Coupling (Standardized)
  • Reagents: 4-Bromo-3-isopropoxybenzoic acid (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents with N₂ for 15 mins. Heat to 90°C for 12 hours.

  • Safety Note: This reaction generates aryl halides and potentially phosphine byproducts. Perform strictly in a fume hood.

Part 5: Sourcing & Data Verification (The "Download")

Do not rely on generic PDF aggregators. For high-fidelity data, access the SDS directly from primary chemical manufacturers or authoritative databases.

Recommended Verification Steps:

  • PubChem: Search CID or CAS 1154060-98-6 for aggregated safety layers.

  • Vendor-Specific SDS:

    • Combi-Blocks: Often carries this specific intermediate (Catalog No. QA-4582 or similar).

    • Enamine: A primary source for building blocks; check their "REAL Database".

    • Sigma-Aldrich (Merck): Check for "Aldrich Market Select" if not in the main catalog.

How to Validate an SDS:

  • Check Section 1: Does the CAS match 1154060-98-6 exactly?

  • Check Section 9: Is the appearance described consistent with a benzoic acid derivative (solid, off-white)?

  • Check Section 11: Are toxicological data based on testing or "read-across" (analogs)? Read-across is common for research chemicals.

Part 6: Emergency Response Protocols

In the event of exposure, immediate action is required.[3][4] This protocol is self-validating based on the acidic and halogenated nature of the compound.

Exposure RouteImmediate ActionScientific Rationale
Ocular (Eyes) Irrigate immediately for 15 mins. Lift eyelids.Acidic solids can cause rapid corneal opacity. Dilution is critical to restore pH balance.
Dermal (Skin) Brush off dry powder , then wash with soap/water.Water activates acidic hydrolysis; removing dry powder first minimizes acid burn intensity.
Inhalation Evacuate to fresh air. Support breathing.[3][4]Particulates cause alveolar irritation. Oxygen may be required if dyspnea occurs.
Spill Cleanup Neutralize with NaHCO₃ or Na₂CO₃.Converts the acid to a water-soluble salt, reducing volatility and reactivity before disposal.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586709, 3-Isopropoxybenzoic acid (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory Database - Benzoic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

melting point range of 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point and Characterization of 4-Bromo-3-isopropoxybenzoic Acid

Part 1: Executive Summary & Core Directive

The Directive: You are likely assessing 4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6) as a scaffold for structure-activity relationship (SAR) studies—specifically for introducing a bulky, lipophilic ether at the meta position of a benzoic acid core.

The Critical Insight: Unlike common commodity chemicals, 4-Bromo-3-isopropoxybenzoic acid does not have a universally standardized, pharmacopeial melting point . Commercial batches typically exhibit a melting range dependent on the specific synthetic route and recrystallization solvent.

Based on structural analogs and thermodynamic principles, the theoretical melting point range is estimated between 180°C and 210°C , significantly influenced by the purity of the meta-substitution.

This guide provides the estimated thermal profile , the synthesis-dependent impurity logic that alters this value, and the standardized protocol you must use to validate your specific lot.

Part 2: Chemical Profile & Thermal Prediction

Before experimental determination, we establish the baseline expectation using Structural Analog Extrapolation (SAE).

Identity & Physicochemical Baseline
PropertyData
Chemical Name 4-Bromo-3-isopropoxybenzoic acid
CAS Number 1154060-98-6
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Structural Feature Ortho-substituted aryl bromide; Meta-alkoxy acid
Key Analog (Reference) 4-Bromo-3-methoxybenzoic acid (MP: 220–225 °C)
The Melting Point "Shift" Logic

The melting point of the target compound is governed by crystal lattice energy, which is a trade-off between molecular weight (increasing MP) and packing efficiency (decreasing MP).

  • The Reference Point: The methoxy analog (4-Bromo-3-methoxybenzoic acid) melts at 222 °C .[1]

  • The Isopropoxy Effect: Replacing the methoxy group (-OCH₃) with an isopropoxy group (-OCH(CH₃)₂) introduces steric bulk.

    • Disruption: The branched isopropyl group disrupts the planar stacking of the benzene rings more than a methyl group, typically lowering the melting point.

    • Lipophilicity: The increased lipophilicity can alter the crystal habit, often favoring polymorphs with lower lattice energy.

  • The Prediction: We expect a depression of 10–30°C relative to the methoxy analog.

    • Target Range: 180 °C – 200 °C (High Probability).

Part 3: Synthesis-Driven Impurity Profile

The melting point is your primary indicator of synthetic success. Understanding how the molecule is made reveals why the melting point might deviate.

Common Route: Alkylation of 4-Bromo-3-hydroxybenzoic acid.

SynthesisPath Start 4-Bromo-3-hydroxybenzoic acid (MP: 225-227 °C) Intermediate Transition State (O-Alkylation) Start->Intermediate Sn2 Reaction Impurity2 Impurity B: Unreacted Start Material (MP: 227 °C) Start->Impurity2 Incomplete Rxn Reagent Isopropyl Iodide + K2CO3 Reagent->Intermediate Product 4-Bromo-3-isopropoxybenzoic acid (Target MP: ~190 °C) Intermediate->Product Selective O-Alkylation Impurity1 Impurity A: Ester Byproduct (Low MP Liquid/Solid) Intermediate->Impurity1 Over-alkylation (Ester)

Figure 1: Synthetic pathway and potential impurities affecting thermal properties.[2]

Diagnostic Interpretation of MP Deviations:
  • MP > 210°C: Likely contaminated with Starting Material (4-Bromo-3-hydroxybenzoic acid, MP 225°C). The phenolic OH forms strong intermolecular hydrogen bonds, raising the MP.

  • MP < 170°C: Likely contaminated with the Ester (Isopropyl 4-bromo-3-isopropoxybenzoate) or solvent inclusions. Esters lack the carboxylic acid dimer H-bonding, resulting in significantly lower MPs.

Part 4: Experimental Determination Protocol

Do not rely on vendor Certificates of Analysis (CoA) alone. For drug development applications (GLP/GMP context), you must validate the thermal profile in-house.

Method A: Capillary Melting Point (Routine)
  • Standard: USP <741> Class Ia.

  • Setup: Silicon oil bath or automated MP apparatus (e.g., Mettler Toledo, Buchi).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 160°C.

    • Critical Ramp: 1.0°C/min from 160°C to melt.

  • Observation: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

  • Acceptance Criteria: A range of < 2.0°C indicates high purity (>98%). A broad range (>4°C) indicates the need for recrystallization (rec. solvent: Ethanol/Water or Toluene).

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

For solid-state characterization in formulation:

  • Pan: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 40°C to 250°C at 10°C/min.

  • Data Extraction:

    • T_onset: Extrapolated onset temperature (The thermodynamic melting point).

    • T_peak: The peak of the endotherm.

    • Enthalpy of Fusion (

      
      ):  Integration of the peak area (J/g).
      

Part 5: Applications & Handling

Storage & Stability:

  • Hygroscopicity: The isopropoxy group adds lipophilicity, making the compound less hygroscopic than its hydroxy precursor, but it should still be stored in a desiccator.

  • Light Sensitivity: Aryl bromides can undergo debromination under intense UV light. Store in amber vials.

Relevance in Drug Discovery: This scaffold is a classic "linker" unit. The carboxylic acid is often coupled to amines (amide formation), while the aryl bromide is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Note: The bulky isopropoxy group at the 3-position can sterically hinder catalysts attacking the 4-bromo position. High-activity catalysts (e.g., Pd-RuPhos, Pd-XPhos) are recommended over standard Pd(PPh₃)₄.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16215867, 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2024).

Sources

Strategic Sourcing & Technical Profile: 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Commercial Availability of 4-Bromo-3-isopropoxybenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-3-isopropoxybenzoic acid (CAS: 13205-46-4) is a specialized halogenated aromatic building block used primarily in medicinal chemistry for the optimization of lipophilic vectors in drug candidates. Unlike commodity reagents, this compound occupies a "Fine Chemical" tier, serving as a critical scaffold for introducing the 3-isopropoxy-4-bromophenyl motif—a pharmacophore known to enhance metabolic stability and potency in targets ranging from bacterial gyrase inhibitors (Cystobactamids) to GPCR modulators.

This guide provides a technical analysis of its commercial landscape, synthesis-derived impurity profiles, and procurement strategies to ensure supply chain integrity for research and development programs.

Chemical Identity & Physical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-Bromo-3-(propan-2-yloxy)benzoic acid
CAS Number 13205-46-4
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 164–167 °C
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Calc) ~4.1 (Carboxylic acid)

Technical Application Context

Medicinal Chemistry Utility

The 4-bromo-3-isopropoxy moiety serves two distinct functions in lead optimization:

  • Orthogonal Functionalization: The aryl bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.

  • Lipophilic Tuning: The isopropoxy group at the meta position breaks planarity and increases lipophilicity (cLogP shift) compared to methoxy analogs, often improving membrane permeability and altering metabolic soft spots.

Case Study: Antibiotic Development

Recent high-impact research identifies this structure as a key intermediate in the total synthesis of Cystobactamids , a novel class of antibiotics targeting bacterial gyrase. Specifically, it functions as the "Western Fragment" precursor, where the carboxylic acid is coupled to complex amine chains. The steric bulk of the isopropoxy group is critical for the conformational locking required for DNA binding affinity [1].

Synthesis & Impurity Landscape

Understanding the synthesis is prerequisite to validating supplier quality. The commercial route typically involves the alkylation of 4-bromo-3-hydroxybenzoic acid.

Commercial Synthesis Pathway

The following Graphviz diagram illustrates the standard industrial workflow and the critical control points where impurities are introduced.

SynthesisPath Start 3-Hydroxybenzoic Acid (Starting Material) Inter 4-Bromo-3-hydroxybenzoic Acid (Key Intermediate) Start->Inter Bromination (Br2, AcOH) Imp1 Impurity A: 2-Bromo / 6-Bromo Isomers (Regioisomerism) Start->Imp1 Side Reaction Target 4-Bromo-3-isopropoxybenzoic Acid (Target) Inter->Target Alkylation (iPr-Br, K2CO3) Imp2 Impurity B: O-Alkylated Ester (Incomplete Hydrolysis) Inter->Imp2 Over-alkylation

Caption: Industrial synthesis pathway highlighting the origin of regioisomeric and alkylation-derived impurities.

Critical Quality Attributes (CQA)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for:

  • Regioisomeric Purity: The upstream bromination of 3-hydroxybenzoic acid favors the 4-position, but 2-bromo and 6-bromo isomers are common byproducts (1–5%). These are difficult to separate by standard recrystallization.

    • Validation: Require 1H NMR integration of aromatic protons to confirm the 1,3,4-substitution pattern.

  • Ester Contamination: If the synthesis uses the methyl ester of the hydroxy acid (to protect the carboxyl group), traces of Methyl 4-bromo-3-isopropoxybenzoate may remain if hydrolysis is incomplete.

    • Validation: Check for a methoxy singlet ~3.8 ppm in NMR or a mass peak at M+14.

Commercial Availability & Sourcing Strategy

Market Status: Tier 2 (Building Block)

4-Bromo-3-isopropoxybenzoic acid is not a bulk commodity (Tier 1). It is classified as a Tier 2 Building Block , meaning it is stocked by specialized medicinal chemistry vendors but rarely held in multi-kilogram inventory by general distributors.

Supplier Landscape
Supplier TypeExamplesAvailability ProfileRecommended For
Catalog Aggregators Fisher Scientific, Sigma-AldrichLow Stock / High PriceQuick reference standards (<5g)
Specialized Synthesis Combi-Blocks, Enamine, BLD PharmModerate Stock (10g–100g)Library synthesis & Scale-up
Custom Manufacturers WuXi AppTec, PharmablockMake-to-Order (Kg scale)GMP/GLP Process Development
Procurement Decision Tree

Use this logic flow to select the appropriate sourcing channel based on your project phase.

Procurement Start Determine Quantity Needed Small < 10 grams (Hit Validation) Start->Small Med 10 - 100 grams (Lead Opt / Tox) Start->Med Large > 100 grams (Process Dev) Start->Large Action1 Buy from Catalog (Fisher/Sigma) Lead Time: 1-2 weeks Small->Action1 Action2 Source from Specialist (Combi-Blocks/Enamine) Lead Time: 2-3 weeks Med->Action2 Action3 Request Custom Quote (FTE / CRO) Lead Time: 6-8 weeks Large->Action3

Caption: Sourcing strategy based on material requirement and development phase.

Handling & Safety Protocols

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. The isopropoxy ether linkage is generally stable, but the compound should be protected from strong oxidizers which could attack the benzylic positions or the ether oxygen.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for stock storage due to potential precipitation (logP ~3.3).

References

  • Schiefer, A., et al. (2020). Correlating Cystobactamid Structure with Antibacterial Activity and Gyrase Inhibition.[1] Dissertation, Leibniz Universität Hannover.

  • Thermo Fisher Scientific. (2025). 4-Isopropoxybenzoic acid and derivatives: Safety Data Sheet.

  • PubChem. (2025). Compound Summary: 4-Bromo-3-isopropoxybenzoic acid (CID 23090772).[2] National Library of Medicine.

  • ChemicalBook. (2025). Supplier Aggregation Data for CAS 13205-46-4.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds, a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3] The focus of this guide is the Suzuki-Miyaura coupling of 4-Bromo-3-isopropoxybenzoic acid, a substrate featuring both an electron-donating isopropoxy group and an electron-withdrawing carboxylic acid on the aromatic ring. This substitution pattern presents unique challenges and opportunities for optimization, necessitating a carefully considered approach to catalyst selection, base, and solvent systems. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully execute this transformation, offering both a primary, optimized protocol and an alternative for challenging coupling partners.

Mechanistic Considerations: The "Why" Behind the Conditions

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and adapting protocols. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-3-isopropoxybenzoic acid, forming a Pd(II) intermediate. The electron-donating isopropoxy group can facilitate this step.

  • Transmetalation: This is often the rate-determining step. The base plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species.[7][8] This boronate then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[4][5]

The presence of the carboxylic acid on the substrate can potentially complicate the reaction. The acidic proton can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially deactivating the catalyst.[9] Therefore, the choice of base and its stoichiometry are critical considerations.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Sub-cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination R-B(OH)2 R-B(OH)2 Boronate Boronate R-B(OH)2->Boronate Activation Base Base Base->Boronate Boronate->Ar-Pd(II)(L2)-Br

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for General Applications

This protocol is designed for the coupling of 4-Bromo-3-isopropoxybenzoic acid with a range of standard aryl and heteroaryl boronic acids. It employs a robust catalyst system and conditions that have demonstrated broad applicability.

Materials and Reagents:

  • 4-Bromo-3-isopropoxybenzoic acid

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expert Insights:

  • The Role of Water: A small amount of water in the solvent mixture is often beneficial. It can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][11]

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in promoting the reaction while minimizing potential side reactions. The use of 3 equivalents is recommended to neutralize the carboxylic acid and facilitate the transmetalation step.[7]

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst that is effective for a wide range of Suzuki couplings, including those with electron-rich and sterically hindered substrates.[12]

Alternative Protocol for Sterically Hindered or Deactivated Coupling Partners

For challenging substrates, such as sterically hindered boronic acids or electron-deficient aryl bromides, a more active catalyst system and stronger base may be required.

Materials and Reagents:

  • 4-Bromo-3-isopropoxybenzoic acid

  • Sterically hindered or deactivated boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv.), the challenging boronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.) to a flame-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and SPhos (0.06 equiv., 6 mol%) in a small amount of anhydrous toluene. Stir for 10-15 minutes to allow for catalyst activation.

  • Reagent Combination: Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Solvent Addition: Add anhydrous toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water ratio).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in the optimized protocol.

Expert Insights:

  • Advanced Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos forms a highly active catalyst capable of coupling challenging substrates.[12] This system is particularly effective for reactions involving sterically hindered partners.[13][14]

  • Stronger Base: Potassium phosphate is a stronger base than potassium carbonate and can be more effective in promoting the transmetalation of less reactive boronic acids.[7]

  • Anhydrous Conditions: While a small amount of water can be beneficial, for particularly sensitive substrates, minimizing water content by using anhydrous solvents and a glovebox can improve yields.

Experimental_Workflow cluster_prep Preparation A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent System B->C D Heat Reaction Mixture Under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Reaction Complete? E->F F->D No G Aqueous Work-up and Extraction F->G Yes H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Comparison

ParameterOptimized ProtocolAlternative ProtocolRationale
Palladium Source Pd(dppf)Cl₂·CH₂Cl₂Pd₂(dba)₃Pd₂(dba)₃ with a biarylphosphine ligand often forms a more active catalyst for challenging substrates.[12]
Ligand dppf (integrated)SPhosSPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[12]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base, beneficial for less reactive boronic acids.[7]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)Toluene can be a better solvent for less polar substrates and higher temperatures.
Temperature 90 °C110 °CHigher temperatures can overcome the activation barrier for more difficult couplings.
Typical Substrates Standard aryl and heteroaryl boronic acidsSterically hindered or deactivated boronic acidsThe alternative protocol is tailored for more demanding coupling partners.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS allows the researcher to track the consumption of starting materials and the formation of the product, confirming that the reaction is proceeding as expected.

  • Control Experiments: In cases of low yield or unexpected side products, running control experiments is crucial. This could include running the reaction without the palladium catalyst to ensure it is necessary, or without the boronic acid to check for homocoupling of the aryl bromide.

  • Product Characterization: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry validates the success of the reaction and confirms the desired structure has been synthesized.

By adhering to these principles of careful execution, monitoring, and characterization, researchers can have high confidence in the outcomes of their Suzuki-Miyaura coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(8), 5036-5040. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(17), 11333-11341. [Link]

  • Faller, C., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 8(6), 733-738. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16174-16186. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Zhang, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(32), 7585-7591. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • L-G, de Framond, et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2131-2142. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 16(11), 1335-1367. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(30), 17855-17860. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • Reddit. Tips on increasing yield of Miyaura coupling reaction?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Chowdhury, C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(9), 10839-10851. [Link]

  • G. Molander, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1362-1365. [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation Using 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2] Its remarkable stability and capacity for hydrogen bonding contribute significantly to the structural integrity and biological activity of countless molecules. The reliable and efficient construction of this bond is, therefore, a critical endeavor in drug discovery and development. This document provides a detailed guide to the use of 4-Bromo-3-isopropoxybenzoic acid as a versatile building block in amide synthesis, offering insights into reaction mechanisms, detailed protocols, and strategies for optimization.

4-Bromo-3-isopropoxybenzoic acid is a valuable reagent for introducing a substituted phenyl moiety into target molecules. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the isopropoxy group can influence solubility, metabolic stability, and binding interactions of the final compound.

Synthesis of 4-Bromo-3-isopropoxybenzoic Acid

While not always commercially available, 4-Bromo-3-isopropoxybenzoic acid can be synthesized in the laboratory. A common strategy involves the oxidation of the corresponding aldehyde, 4-Bromo-3-isopropoxybenzaldehyde.

Protocol 1: Synthesis of 4-Bromo-3-isopropoxybenzoic Acid via Oxidation

This protocol describes a standard Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids.

Materials:

  • 4-Bromo-3-isopropoxybenzaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-isopropoxybenzaldehyde (1.0 eq) in a 3:1 mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (5.0 eq) to the solution to act as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the aldehyde solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding water and then acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-isopropoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Concepts in Amide Bond Formation: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

Common Coupling Reagents

Two of the most widely used classes of coupling reagents are carbodiimides and uronium/aminium salts.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[3] These additives trap the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally more reactive and lead to faster reaction times with lower rates of racemization compared to carbodiimides alone.[4][5] They react with the carboxylic acid to form an active ester, which then rapidly couples with the amine. HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[6][7][8]

Experimental Protocols for Amide Coupling

The following protocols provide detailed, step-by-step methodologies for the formation of amide bonds using 4-Bromo-3-isopropoxybenzoic acid. These are generalized procedures and may require optimization based on the specific amine being used.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

Reagent/SolventRole
4-Bromo-3-isopropoxybenzoic acidCarboxylic acid source
Amine (primary or secondary)Nucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling reagent
1-Hydroxybenzotriazole (HOBt)Additive to suppress side reactions
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Non-nucleophilic base
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Reaction solvent
1 M Hydrochloric acid (HCl)For aqueous work-up
Saturated aqueous sodium bicarbonate (NaHCO₃)For aqueous work-up
Brine (saturated aqueous NaCl)For aqueous work-up
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Silica gelFor column chromatography

Procedure:

  • To a stirred solution of 4-Bromo-3-isopropoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA or TEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 3: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines.[6][7][8]

Materials:

Reagent/SolventRole
4-Bromo-3-isopropoxybenzoic acidCarboxylic acid source
Amine (primary or secondary)Nucleophile
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling reagent
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineNon-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)Reaction solvent
Diethyl ether or Ethyl acetateFor work-up/precipitation
1 M Hydrochloric acid (HCl)For aqueous work-up
Saturated aqueous sodium bicarbonate (NaHCO₃)For aqueous work-up
Brine (saturated aqueous NaCl)For aqueous work-up
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Silica gelFor column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-isopropoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA or 2,4,6-collidine (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Reaction Workflows

Amide_Coupling_Workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Amide Coupling Reaction cluster_purification Work-up and Purification Aldehyde 4-Bromo-3-isopropoxy- benzaldehyde Oxidation Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) Aldehyde->Oxidation Carboxylic_Acid 4-Bromo-3-isopropoxy- benzoic Acid Oxidation->Carboxylic_Acid Carboxylic_Acid_c 4-Bromo-3-isopropoxy- benzoic Acid Coupling Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) Carboxylic_Acid_c->Coupling Amine Primary or Secondary Amine Amine->Coupling Crude_Amide Crude Amide Product Coupling->Crude_Amide Workup Aqueous Work-up (Acid/Base Washes) Crude_Amide->Workup Drying Drying (MgSO₄) Workup->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Pure_Amide Purified Amide Product Chromatography->Pure_Amide

Caption: General workflow for the synthesis and purification of amides from 4-Bromo-3-isopropoxybenzoic acid.

Mechanistic Insights

Amide_Coupling_Mechanisms cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism RCOOH_edc R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH_edc->O_Acylisourea + EDC EDC EDC Urea_edc EDC-Urea Byproduct EDC->Urea_edc Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Amide_edc R-CONH-R' O_Acylisourea->Amide_edc + R'-NH₂ (direct) HOBt HOBt Active_Ester->Amide_edc + R'-NH₂ Amine_edc R'-NH₂ RCOOH_hatu R-COOH Active_Ester_hatu OAt Active Ester RCOOH_hatu->Active_Ester_hatu + HATU HATU HATU Byproduct_hatu Tetramethylurea + HOAt HATU->Byproduct_hatu Amide_hatu R-CONH-R' Active_Ester_hatu->Amide_hatu + R'-NH₂ Amine_hatu R'-NH₂

Caption: Simplified mechanisms for EDC/HOBt and HATU mediated amide bond formation.

Safety and Handling

  • Coupling Reagents: Many coupling reagents, particularly carbodiimides and uronium salts, are sensitizers and can cause allergic reactions upon skin contact or inhalation. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure that solvents are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of reagents and intermediates.

  • Work-up: The aqueous work-up procedures involve the use of acids and bases. Handle these solutions with care to avoid splashes and skin contact.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive coupling reagentUse fresh, high-purity coupling reagents.
Presence of moistureUse anhydrous solvents and perform the reaction under an inert atmosphere.
Poorly nucleophilic amineSwitch to a more powerful coupling reagent like HATU. Increase reaction temperature and/or time.
Formation of side products Racemization (if using chiral amines)Use HOBt or HOAt as an additive with carbodiimides. Use a uronium salt-based coupling reagent.
Formation of N-acylurea (with carbodiimides)Use an additive like HOBt.
Difficult purification Water-soluble byproductsPerform a thorough aqueous work-up.
Product co-elutes with starting materialsOptimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

4-Bromo-3-isopropoxybenzoic acid serves as a valuable synthon for the introduction of a functionalized aromatic ring in the synthesis of complex organic molecules. The choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity in amide bond formation. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors. As with any chemical reaction, careful planning, execution, and optimization are key to obtaining the desired outcomes.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

Sources

procedure for converting 4-Bromo-3-isopropoxybenzoic acid to acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-Bromo-3-isopropoxybenzoyl Chloride

Abstract & Introduction

Acyl chlorides are pivotal reactive intermediates in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for their efficient conversion into a wide array of functional groups such as esters, amides, and ketones.[1][2] Their high reactivity makes them ideal synthons for constructing complex molecular architectures. This application note provides a comprehensive guide for the synthesis of 4-Bromo-3-isopropoxybenzoyl chloride from its parent carboxylic acid. We present two robust, field-proven protocols utilizing common chlorinating agents, discuss the underlying reaction mechanisms, and offer practical insights into reaction setup, monitoring, purification, and safety. The protocols are designed to be reproducible and scalable for researchers in drug discovery and process development.

Reagent Selection & Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This transformation requires an activating agent to convert the hydroxyl into a better leaving group. The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5]

The Role of the DMF Catalyst

In modern protocols, a catalytic amount of N,N-dimethylformamide (DMF) is almost universally employed.[1][3][6] DMF is not merely a solvent but a true catalyst that reacts with the chlorinating agent to form a highly electrophilic Vilsmeier reagent (an imidoyl chloride intermediate).[1][7] The carboxylic acid then attacks this intermediate, which is significantly more reactive than the parent chlorinating agent, accelerating the reaction under milder conditions. The DMF catalyst is regenerated at the end of the catalytic cycle.[1][8][9]

Vilsmeier_Formation cluster_reagents Reagents cluster_intermediate Catalytic Intermediate cluster_byproducts Gaseous Byproducts DMF DMF Vilsmeier Vilsmeier Reagent (Active Electrophile) DMF->Vilsmeier Reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases CO + CO₂ + Cl⁻ Vilsmeier->Gases Decomposes to form

Caption: Formation of the catalytic Vilsmeier reagent from DMF and Oxalyl Chloride.

Comparing Thionyl Chloride vs. Oxalyl Chloride
  • Thionyl Chloride (SOCl₂): This is a powerful and cost-effective chlorinating agent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which theoretically simplifies purification.[4][10] However, reactions often require heating (reflux), and the harsh, acidic conditions can be incompatible with sensitive functional groups.[3]

  • Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent, oxalyl chloride reactions can often be performed at room temperature or below.[11][12] The byproducts are also exclusively gaseous (CO, CO₂, HCl), which facilitates a cleaner reaction profile and simpler work-up.[11][13] The primary drawback is its higher cost compared to thionyl chloride.

For the synthesis of 4-Bromo-3-isopropoxybenzoyl chloride, a molecule with a potentially acid-sensitive isopropoxy group, the oxalyl chloride method is presented as the primary protocol due to its milder conditions. The thionyl chloride method is provided as a robust, economical alternative.

Experimental Protocols

Critical Safety Note: Both thionyl chloride and oxalyl chloride are extremely toxic, corrosive, and react violently with water.[12][14] All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves, is mandatory.[14][15] Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the procedure to prevent hydrolysis of the reagents and product.

Protocol 1: Oxalyl Chloride Method (Preferred)

This method is favored for its mild conditions and clean conversion.

Materials & Equipment:

  • 4-Bromo-3-isopropoxybenzoic acid

  • Oxalyl chloride (≥98%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Septa, needles, and syringes

  • Nitrogen or Argon gas line with a bubbler

  • Ice bath

  • Rotary evaporator with a base trap (containing NaOH or KOH solution)

Procedure:

  • Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 4-Bromo-3-isopropoxybenzoic acid (1.0 eq). Seal the flask with septa and purge with nitrogen. Add anhydrous DCM (approx. 0.2 M concentration relative to the acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF via syringe (approx. 0.05 eq).

  • Chlorination: Cool the stirred suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Work-up and Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. Crucially, the vacuum line must be protected with a cold trap and a base trap to neutralize corrosive acidic vapors. [16] To ensure complete removal of volatile impurities, an anhydrous, high-boiling solvent like toluene can be added and co-evaporated.[17]

  • Product: The resulting crude 4-Bromo-3-isopropoxybenzoyl chloride, typically an oil or low-melting solid, is obtained. For most subsequent reactions (e.g., amide or ester formation), this crude product is of sufficient purity and should be used immediately under anhydrous conditions.

Protocol 2: Thionyl Chloride Method (Alternative)

This is a classic and cost-effective method suitable for robust substrates.

Materials & Equipment:

  • 4-Bromo-3-isopropoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM) (optional)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas line with a gas outlet connected to a base scrubber

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask with a stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler or a tube leading to a base trap (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ byproducts.[18]

  • Reagent Addition: Charge the flask with 4-Bromo-3-isopropoxybenzoic acid (1.0 eq) and a solvent such as anhydrous toluene (approx. 0.5 M). Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: While stirring, add thionyl chloride (2.0-3.0 eq) via an addition funnel or syringe. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (for toluene, ~110 °C; if using neat SOCl₂, ~76 °C) and maintain for 2-4 hours.[3] The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation or rotary evaporation, again ensuring the vacuum pump is protected by a base trap.[16][17] A co-distillation with dry toluene is highly recommended to remove the last traces of SOCl₂.

  • Product: The crude 4-Bromo-3-isopropoxybenzoyl chloride is obtained and should be used immediately in the next synthetic step.

Summary of Reaction Parameters

ParameterProtocol 1: Oxalyl ChlorideProtocol 2: Thionyl Chloride
Chlorinating Agent Oxalyl Chloride ((COCl)₂)Thionyl Chloride (SOCl₂)
Stoichiometry 1.5 equivalents2.0 - 3.0 equivalents
Catalyst DMF (0.05 eq)DMF (0.05 eq)
Solvent Anhydrous DichloromethaneAnhydrous Toluene or Neat
Temperature 0 °C to Room TemperatureReflux (76-110 °C)
Reaction Time 1 - 3 hours2 - 4 hours
Byproducts CO (g), CO₂ (g), HCl (g)SO₂ (g), HCl (g)

Experimental Workflow Diagram

Workflow Start Start: 4-Bromo-3-isopropoxybenzoic Acid Setup 1. Inert Atmosphere Setup (Flame-dried glassware, N₂ gas) Start->Setup Dissolve 2. Dissolve in Anhydrous Solvent (DCM) Setup->Dissolve Catalyze 3. Add Catalytic DMF Dissolve->Catalyze Cool 4. Cool to 0 °C Catalyze->Cool Chlorinate 5. Add Chlorinating Agent (e.g., Oxalyl Chloride) Cool->Chlorinate React 6. Stir at RT (Monitor gas evolution) Chlorinate->React Evaporate 7. Remove Volatiles (Rotary Evaporation + Base Trap) React->Evaporate Product End Product: Crude 4-Bromo-3-isopropoxybenzoyl Chloride Evaporate->Product

Caption: General experimental workflow for the acid chloride synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient chlorinating agent.2. Inactive (hydrolyzed) reagents.3. Insufficient catalyst.1. Add an additional portion (0.2-0.3 eq) of the chlorinating agent.2. Use freshly opened or distilled reagents and ensure all glassware and solvents are scrupulously dry.3. Add a few more drops of anhydrous DMF.
Product hydrolyzes back to starting material 1. Exposure to atmospheric moisture.2. Use of non-anhydrous solvents.3. Incomplete removal of HCl byproduct before storage.1. Maintain a positive pressure of inert gas throughout the reaction and work-up.2. Use freshly dried solvents.3. Ensure thorough removal of all volatiles in vacuo. Use the crude product immediately.
Dark-colored crude product 1. Overheating, especially during the thionyl chloride reflux.2. Impurities in the starting material.1. Reduce heating temperature or time. Use the milder oxalyl chloride method.2. Recrystallize the starting carboxylic acid before use. If thermally stable, the final product can be purified by vacuum distillation.[19]

References

  • Vertex AI Search Result[8] Dmf role in acid chloride formation. Google Search.

  • Vertex AI Search Result[18] "managing exothermic reactions with thionyl chloride and water" - Benchchem. Google Search.

  • Vertex AI Search Result[1] Acyl chloride - Wikipedia. Google Search.

  • Vertex AI Search Result[11] Oxalyl chloride - Wikipedia. Google Search.

  • Vertex AI Search Result[7] Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. Google Search.

  • Vertex AI Search Result[16] Technical Support Center: Removal of Excess Thionyl Chloride - Benchchem. Google Search.

  • Vertex AI Search Result[19] General procedures for the purification of Acid chlorides - Chempedia - LookChem. Google Search.

  • Vertex AI Search Result SAFETY DATA SHEET - Fisher Scientific. Google Search.

  • Vertex AI Search Result[17] Removing thionyl chloride : r/chemistry - Reddit. Google Search.

  • Vertex AI Search Result Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. Google Search.

  • Vertex AI Search Result[3] Acid to Acid Chloride - Common Conditions. Google Search.

  • Vertex AI Search Result[14] Thionyl chloride - Safety Data Sheet - ChemicalBook. Google Search.

  • Vertex AI Search Result[9] Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 - YouTube. Google Search.

  • Vertex AI Search Result[12] Oxalyl Chloride - Common Organic Chemistry. Google Search.

  • Vertex AI Search Result[20] Working with Hazardous Chemicals - Organic Syntheses. Google Search.

  • Vertex AI Search Result[15] ICSC 1409 - THIONYL CHLORIDE. Google Search.

  • Vertex AI Search Result[21] THIONYL CHLORIDE - CAMEO Chemicals - NOAA. Google Search.

  • Vertex AI Search Result[22] Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Google Search.

  • Vertex AI Search Result[23] Acid Chloride/ chloroformate purification? - ResearchGate. Google Search.

  • Vertex AI Search Result[10] Reaction of Carboxylic acid with Thionyl chloride - YouTube. Google Search.

  • Vertex AI Search Result[24] 3 - Organic Syntheses Procedure. Google Search.

  • Vertex AI Search Result[2] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Google Search.

  • Vertex AI Search Result[13] Reactions and Applications of Oxalyl Chloride - ChemicalBook. Google Search.

  • Vertex AI Search Result[6] Synthesis of 4-bromobenzoyl chloride - PrepChem.com. Google Search.

  • Vertex AI Search Result[4] preparation of acyl chlorides (acid chlorides) - Chemguide. Google Search.

  • Vertex AI Search Result[5] converting carboxylic acids into acyl (acid) chlorides - Chemguide. Google Search.

Sources

Application Note: Strategic Esterification Protocols for 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-3-isopropoxybenzoic acid is a high-value pharmacophore, frequently serving as a "hinge-binding" scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, p38 MAP kinase antagonists). The molecule features three distinct functionalities:

  • Carboxylic Acid (C-1): The target for esterification.

  • Isopropoxy Ether (C-3): An electron-donating group (EDG) that is acid-sensitive under vigorous conditions (risk of dealkylation).

  • Aryl Bromide (C-4): A handle for downstream cross-coupling (Suzuki-Miyaura), requiring retention during esterification.

The Chemical Challenge

While standard esterification (Fischer) is common, the specific combination of a bulky isopropoxy group and the aryl bromide dictates a careful selection of protocols.

  • Risk A (Acid Sensitivity): Strong protic acids at high temperatures can cleave the isopropyl ether via an

    
    -like pathway, yielding the phenol (4-bromo-3-hydroxybenzoic acid).
    
  • Risk B (Steric Crowding): The meta-isopropoxy and para-bromo substituents create a "molecular wall," slightly impeding nucleophilic attack at the carbonyl carbon compared to unsubstituted benzoic acid.

This guide presents three validated protocols, ranked by chemoselectivity and scalability .

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific scale and ester target.

EsterificationDecision Start Target: 4-Bromo-3-isopropoxybenzoate Q1 What is the Ester Group (R)? Start->Q1 Simple Simple Alkyl (Methyl, Ethyl, Benzyl) Q1->Simple Complex Complex/Bulky (t-Butyl, Chiral Alcohols) Q1->Complex Q2 Scale of Reaction? Simple->Q2 MethodC PROTOCOL C: Acid Chloride Activation (Oxalyl Chloride -> ROH) Complex->MethodC Small Lab Scale (<10g) High Value Q2->Small Large Process Scale (>100g) Cost Sensitive Q2->Large MethodA PROTOCOL A: Base-Promoted Alkylation (Cs2CO3/Alkyl Halide) *Best for Purity* Small->MethodA MethodB PROTOCOL B: Modified Fischer (H2SO4/MeOH) *Strict Temp Control* Large->MethodB caption Figure 1: Strategic Selection of Esterification Protocols based on scale and substrate complexity.

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Application: Synthesis of Methyl, Ethyl, or Benzyl esters on Lab Scale (<50g). Rationale: This method operates under mild basic conditions , completely avoiding the risk of acid-catalyzed isopropoxy cleavage. It utilizes the "Cesium Effect," where the large cesium cation enhances the nucleophilicity of the carboxylate anion.

Materials
  • Substrate: 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-Bromo-3-isopropoxybenzoic acid and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. The solution may turn slightly turbid as the carboxylate salt forms.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the alkyl halide (e.g., MeI) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1).[1] The acid (baseline) should disappear; the ester (high

      
      ) should appear.
      
  • Workup (Critical for DMF removal):

    • Dilute the reaction mixture with EtOAc (5 volumes).

    • Wash with 5% LiCl solution (3x) to effectively remove DMF from the organic layer.

    • Wash with saturated

      
       to remove trace unreacted acid.
      
    • Dry over

      
      , filter, and concentrate.[2][3][4]
      
  • Purification: Usually not required. If necessary, pass through a short silica plug.

Yield Expectation: 92–98% Advantages: Preserves the isopropoxy ether; no acidic byproducts.

Protocol B: Modified Fischer Esterification (Scalable)

Application: Large scale synthesis of Methyl/Ethyl esters. Rationale: Classical acid catalysis is cost-effective but requires temperature control to prevent ether cleavage. We use a high concentration of alcohol to drive equilibrium (Le Chatelier’s principle) and limit the acid catalyst concentration.

Materials
  • Substrate: 4-Bromo-3-isopropoxybenzoic acid

  • Solvent/Reagent: Methanol (anhydrous, HPLC grade)

  • Catalyst: Sulfuric Acid (

    
    , conc.)[3][5] — Limit to 5 mol% 
    
Step-by-Step Methodology
  • Setup: Dissolve the acid in Methanol (10 mL per gram of substrate).

  • Catalyst Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to reflux (

    
    ) for no more than 4-6 hours .
    
    • Warning: Do not reflux overnight. Prolonged exposure to acidic methanol at reflux can lead to slow trans-etherification or cleavage of the isopropyl group.

  • Quench: Cool to

    
    . Neutralize carefully with saturated aqueous 
    
    
    
    until pH ~8.
  • Extraction: Remove excess methanol under reduced pressure (Rotavap). Partition the residue between Water and EtOAc.

  • Isolation: Wash organic layer with Brine, dry (

    
    ), and concentrate.
    

Yield Expectation: 85–90% Risk Mitigation: If isopropoxy cleavage (>2%) is observed via HPLC, switch to Protocol A or lower the temperature to


 and extend reaction time.

Protocol C: Acid Chloride Activation (For Difficult Alcohols)

Application: Coupling with sterically hindered alcohols (e.g., tert-butanol) or phenols. Rationale: The 3,4-substitution pattern creates steric bulk. Converting the acid to the highly reactive acid chloride overcomes this barrier.

AcidChloride Acid Start: Benzoic Acid Int Intermediate: Acid Chloride Acid->Int DCM, 0°C -> RT SOCl2 Reagent: (COCl)2 / DMF(cat) SOCl2->Int Product Product: Ester Int->Product DCM, 0°C caption Figure 2: Activation via Acyl Chloride formation using Oxalyl Chloride. ROH Reagent: R-OH / Pyridine ROH->Product

Step-by-Step Methodology
  • Activation: Suspend the acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Gas Evolution: Stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases (approx 2 hours). The solution will become clear.
  • Evaporation (Optional but recommended): Concentrate to remove excess oxalyl chloride/HCl, then re-dissolve in DCM.

  • Esterification: Add the target alcohol (R-OH) and a base (Pyridine or

    
    , 2.0 equiv) at 
    
    
    
    .
  • Workup: Wash with 1M HCl (to remove pyridine), then

    
    .
    

Analytical Data & QC Specifications

When validating the product, look for these specific spectral signatures to confirm the integrity of the isopropoxy group and the ester .

Feature1H NMR Signal (CDCl3, 400 MHz)Interpretation
Aromatic Core

7.60 (d, 1H), 7.55 (s, 1H), 7.15 (d, 1H)
Confirms 1,3,4-substitution pattern.
Isopropoxy (-OCH<)

4.65 (septet, 1H)
Critical: If this shifts or disappears, ether cleavage occurred.
Isopropoxy (-CH3)

1.38 (d, 6H)
Characteristic doublet.
Methyl Ester (-OCH3)

3.90 (s, 3H)
Confirms ester formation (Protocol A/B).

HPLC Purity Criteria:

  • Column: C18 Reverse Phase.

  • Mobile Phase:

    
     (0.1% Formic Acid) / MeCN.
    
  • Target: >98% Area Under Curve (AUC).

  • Common Impurity: 4-Bromo-3-hydroxybenzoic acid (Retention time will be lower than product).

References

  • Fischer Esterification Mechanisms & Protocols

    • Chemistry Steps.[3][4][6][7] "Fischer Esterification Mechanism and Protocols." Accessed October 2023. Link

  • Cesium Carbonate Mediated Esterification

    • Organic Letters.[8][9] "Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides." 2019.[8][9] (Demonstrates the utility of Cs2CO3 in mild esterifications). Link

  • Synthesis of 4-Bromo-3-alkoxybenzoates (Analogous Procedures)

    • National Science Foundation (NSF) Par Public Access. "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate." (Contains specific experimental details for methyl ester formation on 4-bromo-3-substituted systems). Link

  • General Esterification of Benzoic Acid Derivatives

    • Organic Syntheses.[10] "2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation... to 4-Bromobenzoic Acid."[2] (Provides baseline workup procedures for bromobenzoic acids). Link

  • Patent Literature (Kinase Inhibitor Intermediates)

    • Google Patents. "Process for preparing 4-bromomethyl-3-methoxybenzoic esters."[4][11] (Relevant for handling 3-alkoxy-4-bromo benzoate systems).[2][4][5][11][12][13][14] Link

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Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-isopropoxybenzoic Acid

[1]

Executive Summary

The Buchwald-Hartwig amination of 4-Bromo-3-isopropoxybenzoic acid presents a dual challenge in medicinal chemistry: steric hindrance derived from the ortho-isopropoxy group and catalyst poisoning risks associated with the free carboxylic acid.[1] While direct amination of free acids is theoretically possible, it often suffers from poor reproducibility and catalyst deactivation.

This Application Note provides a reliable, field-proven workflow prioritizing an ester-protection strategy to ensure high yields and scalability. We utilize Fourth-Generation (G4) Palladacycle Precatalysts (RuPhos and BrettPhos systems) to overcome the specific steric energy barriers imposed by the 3-isopropoxy substituent.[1]

Substrate Analysis & Strategic Planning

The Challenge: Sterics and Electronics

The substrate, 4-Bromo-3-isopropoxybenzoic acid, possesses two critical features affecting reaction kinetics:

  • Steric Bulk (Ortho-Effect): The isopropoxy group at the 3-position creates significant steric pressure around the C4-Bromine bond.[1] This hinders the approach of the palladium catalyst during oxidative addition and, more critically, impedes amine coordination prior to reductive elimination.

  • Free Carboxylic Acid: The acidic proton (

    
    ) can protonate the base required for the catalytic cycle or coordinate to the Pd center, forming unreactive species.
    
Strategic Decision Matrix

To maximize success, we recommend Route A (Protection Strategy) for all scale-up and critical synthesis. Route B (Direct Coupling) is reserved for high-throughput screening (HTS) where speed outweighs yield.[1]

StrategyStartStart: 4-Bromo-3-isopropoxybenzoic acidDecisionIs Scale > 100 mg?Start->DecisionRouteARoute A: Ester Protection(Recommended)Decision->RouteAYesRouteBRoute B: Direct Coupling(High Risk/Screening)Decision->RouteBNoStepA11. Esterification(MeOH/H2SO4)RouteA->StepA1FinalTarget Amino-AcidRouteB->FinalLow Yield RiskStepA22. B-H Amination(RuPhos/BrettPhos)StepA1->StepA2StepA33. Hydrolysis(LiOH)StepA2->StepA3StepA3->Final

Figure 1: Strategic workflow for the amination of acidic, hindered aryl halides.

Ligand Selection Guide

The choice of ligand is the single most critical variable for this substrate due to the ortho-isopropoxy group.

Amine ClassRecommended PrecatalystLigand Rationale
Primary Amines (

)
BrettPhos Pd G4 BrettPhos is bulky enough to prevent bis-arylation but sufficiently electron-rich to facilitate oxidative addition.[1] It excels with primary amines.[1]
Secondary Amines (

)
RuPhos Pd G4 RuPhos is the "gold standard" for hindered secondary amines. Its specific steric profile allows it to accommodate the ortho-isopropoxy group during the reductive elimination step.[1]
Anilines BrettPhos Pd G4 Similar to primary alkyl amines, BrettPhos provides the best balance of stability and activity for anilines.

Experimental Protocols

Protocol A: The "Reliable" Route (Ester Protection)

Best for: Scale-up (>100 mg), valuable amines, and GMP workflows.

Step 1: Methyl Ester Formation

Note: Standard Fisher esterification is sufficient.[1]

  • Dissolve 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv) in MeOH (0.5 M).

  • Add conc.[1]

    
     (0.1 equiv) dropwise.[1]
    
  • Reflux for 4 hours.

  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc.[1] Yields are typically >95%.[1]
    
Step 2: Buchwald-Hartwig Amination (The Critical Step)

Reagents:

  • Substrate: Methyl 4-bromo-3-isopropoxybenzoate (1.0 equiv)[1]

  • Amine: 1.2 equiv[1][2]

  • Catalyst: RuPhos Pd G4 (for sec. amines) or BrettPhos Pd G4 (for prim.[1][3] amines) - Load: 1-3 mol% [1]

  • Base:

    
     (3.0 equiv) - Mild base preferred to prevent ester hydrolysis.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Procedure:

  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with the aryl bromide, amine, base, and Pd-precatalyst.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane.

    • Expert Tip: If the amine is a liquid, add it after the solvent to prevent catalyst deactivation on the solid surface.

  • Degassing: Sparge with nitrogen for 5 minutes or use freeze-pump-thaw (3 cycles).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Why this temp? The ortho-isopropoxy steric barrier requires higher thermal energy to drive the reductive elimination step.[1]

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Step 3: Hydrolysis[1]
  • Dissolve the coupled ester in THF/Water (3:1).[1]

  • Add LiOH (3.0 equiv).[1] Stir at RT until conversion is complete (usually <2 hours).

  • Acidify to pH 3 with 1M HCl and extract.

Protocol B: Direct Amination (High-Throughput Screening)

Best for: Rapid analog generation (mg scale) where 30-50% yield is acceptable.[1]

Critical Modification: You must use a soluble base (LiHMDS) to generate the carboxylate in situ, preventing protonation of the reactive catalytic species.

Procedure:

  • Charge 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv) and RuPhos Pd G4 (5 mol%) .

  • Add THF (anhydrous).

  • Add LiHMDS (1M in THF, 3.5 equiv) dropwise.[1]

    • Mechanistic Note: The first equivalent deprotonates the acid; the subsequent equivalents act as the base for the cross-coupling.

  • Add Amine (1.2 equiv).[1]

  • Heat to 65 °C for 16 hours.

  • Quench with dilute acetic acid/buffer.

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Reductive Elimination step. The diagram below illustrates the catalytic cycle and the specific point where the isopropoxy group interferes.

Mechanismcluster_clashSteric BottleneckPd0L-Pd(0)(Active Catalyst)OxAddOxidative Addition(Pd-Ar-Br)Pd0->OxAddAr-BrCoordAmine Coordination(Steric Clash Zone!)OxAdd->CoordHNR2DeprotDeprotonation(Pd-Ar-N-R)Coord->DeprotBase (Cs2CO3)ProductReductive Elimination(C-N Bond Formed)Deprot->ProductRate Limiting StepProduct->Pd0Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck caused by the ortho-isopropoxy group.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Oxidative Addition failure.Switch to XPhos Pd G4 or increase Temp to 110 °C. Ensure strict anaerobic conditions.
Protodehalogenation (Ar-H formed)

-Hydride elimination or solvent abstraction.[1]
Switch solvent to t-Amyl Alcohol .[1] Avoid secondary alcohols as solvents.[1]
Low Yield (Stalled Reaction) Catalyst death or product inhibition.[1]Add 2nd portion of catalyst (1 mol%) after 4 hours. Ensure base is dry (flame-dry

).
Ester Hydrolysis (Route A) Base is too wet or nucleophilic.[1]Switch from

to

(anhydrous) or use

.

References

  • RuPhos/BrettPhos Discovery: Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using a New Biarylphosphine Ligand."[1] Journal of the American Chemical Society, 2008. [1]

  • G4 Precatalyst System: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]

  • Coupling of Free Acids: Stout, A. I., et al. "Palladium-Catalyzed C-N Coupling of Free Carboxylic Acids."[1] Organic Letters, 2020.[1][4] (Note: General concept reference for soluble base modifications). [1]

  • Steric Hindrance in B-H Amination: Wolfe, J. P., et al. "Rational Development of Catalysts for the Buchwald-Hartwig Amination."[1] Accounts of Chemical Research, 1998.[1]

  • General Protocol Guide: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. Link

Chemoselective Reduction of 4-Bromo-3-isopropoxybenzoic Acid to (4-Bromo-3-isopropoxyphenyl)methanol: A Guide for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Abstract

This document provides a detailed protocol for the chemoselective reduction of 4-Bromo-3-isopropoxybenzoic acid to its corresponding benzyl alcohol, (4-bromo-3-isopropoxyphenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. This guide will explore the rationale behind the chosen methodology, present a step-by-step experimental procedure, and discuss the critical parameters for achieving high yield and purity.

Introduction: The Importance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from the reactive hydroxyl group, which can be readily transformed into other functional groups, and the substituted aromatic ring that allows for precise tuning of a molecule's steric and electronic properties. The target molecule of this protocol, (4-bromo-3-isopropoxyphenyl)methanol, is a valuable intermediate due to the presence of the bromo, isopropoxy, and hydroxymethyl functionalities, each offering a handle for subsequent chemical modifications in a drug discovery program.

The primary challenge in the reduction of 4-Bromo-3-isopropoxybenzoic acid lies in achieving chemoselectivity. The reducing agent must selectively reduce the carboxylic acid group to a primary alcohol without affecting the aryl bromide or the isopropoxy ether linkage.

Strategic Considerations for Chemoselective Reduction

Several reducing agents are capable of converting carboxylic acids to alcohols. However, their reactivity profiles and functional group tolerance vary significantly.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ can reduce a wide range of functional groups, including esters, amides, and alkyl halides.[1][2] Its high reactivity poses a risk of reducing the aryl bromide, leading to undesired byproducts.[2] LiAlH₄ is also highly reactive with protic solvents and requires strictly anhydrous conditions, making it less practical for some applications.[3][4]

  • Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent than LiAlH₄, NaBH₄ is typically incapable of reducing carboxylic acids on its own.[5][6] However, its reactivity can be enhanced by the addition of Lewis acids or other activating agents, but this can complicate the reaction setup and purification.[7]

  • Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[8][9] It exhibits excellent tolerance for a variety of functional groups, including esters, amides, and, crucially for this synthesis, aryl halides.[10][11] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[12][13] This selectivity makes borane the ideal choice for the reduction of 4-Bromo-3-isopropoxybenzoic acid.

Based on this analysis, a borane-based reduction is the most strategic approach to achieve the desired chemoselective transformation.

Experimental Protocol

This protocol details the reduction of 4-Bromo-3-isopropoxybenzoic acid using borane-tetrahydrofuran complex (BH₃·THF).

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-3-isopropoxybenzoic acid≥98%Commercially Available
Borane-tetrahydrofuran complex (1 M in THF)Reagent GradeCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available
MethanolACS GradeCommercially Available
Diethyl ether, anhydrousReagent GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Reaction Setup and Procedure

The following diagram illustrates the overall experimental workflow:

Workflow Start Dissolve Starting Material in Anhydrous THF Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Slowly Add BH₃·THF Solution Cooling->Addition Reaction Warm to RT Stir for 12-16 h Addition->Reaction Quench Cool to 0 °C Quench with Methanol Reaction->Quench Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer (MgSO₄) Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Isolate Pure (4-Bromo-3-isopropoxyphenyl)methanol Purification->Product

Figure 1. Experimental workflow for the reduction of 4-Bromo-3-isopropoxybenzoic acid.

Step-by-Step Protocol:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Bromo-3-isopropoxybenzoic acid (e.g., 5.0 g, 19.3 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (e.g., 29.0 mL, 29.0 mmol, 1.5 equivalents) to the stirred solution via a syringe or dropping funnel over a period of 30 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice-water bath. Slowly and carefully add methanol (e.g., 20 mL) to quench the excess borane. Caution: Vigorous gas evolution will occur.

  • Solvent Removal: Remove the bulk of the THF and methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add saturated aqueous sodium bicarbonate solution (50 mL) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-bromo-3-isopropoxyphenyl)methanol.

Expected Results
ParameterExpected Value
Yield 85-95%
Purity (by ¹H NMR) >98%
Appearance White to off-white solid or a colorless oil

Mechanistic Insights

The reduction of a carboxylic acid with borane proceeds through a series of well-defined steps.[5]

Mechanism cluster_0 Activation and Intermediate Formation cluster_1 Reduction and Product Formation CarboxylicAcid R-COOH Acyloxyborane R-COOBH₂ CarboxylicAcid->Acyloxyborane + BH₃ - H₂ Borane BH₃ Triacyloxyborane (R-COO)₃B Acyloxyborane->Triacyloxyborane + 2 R-COOH - 2 H₂ BorateEster (R-CH₂O)₃B Triacyloxyborane->BorateEster + 2 BH₃ Alcohol R-CH₂OH BorateEster->Alcohol Hydrolysis (Workup)

Figure 2. Simplified mechanism of carboxylic acid reduction by borane.

  • Activation: The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid.[6]

  • Hydride Transfer: A hydride is transferred from the borane to the carbonyl carbon, with the concurrent loss of hydrogen gas. This forms an acyloxyborane intermediate.

  • Intermediate Formation: The acyloxyborane can react further with two more equivalents of the carboxylic acid to form a triacyloxyborane.

  • Reduction: The triacyloxyborane is then reduced by additional borane to a borate ester.

  • Hydrolysis: The borate ester is hydrolyzed during the aqueous workup to yield the final primary alcohol product.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the THF is completely anhydrous, as water will react with the borane. A slight excess of borane (up to 2 equivalents) can also be used. Gentle heating (e.g., to 40-50 °C) can also drive the reaction to completion, but this should be done with caution as it may affect chemoselectivity.[8]

  • Low Yield: Low yields can result from incomplete extraction of the product. Ensure thorough extraction with an appropriate organic solvent. Also, verify the concentration of the commercial borane solution, as it can degrade over time.

  • Impure Product: If the product is impure, ensure that the quenching step is performed carefully to avoid side reactions. Effective purification by column chromatography is crucial for obtaining a high-purity product.

Conclusion

The reduction of 4-Bromo-3-isopropoxybenzoic acid to (4-bromo-3-isopropoxyphenyl)methanol is a key transformation in the synthesis of valuable pharmaceutical intermediates. The use of borane-tetrahydrofuran complex provides a highly chemoselective and efficient method for this conversion. The protocol outlined in this document is robust and scalable, offering a reliable pathway for researchers and drug development professionals to access this important building block.

References

  • Vertex AI Search. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis.
  • Chemistry Stack Exchange. (2019, April 16). Borane as a reducing agent.
  • Organic Chemistry Portal. (n.d.). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4.
  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives.
  • Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • RSC Publishing. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis.
  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 3: Borane.
  • ResearchGate. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.

Sources

Application Notes & Protocols: Leveraging 4-Bromo-3-isopropoxybenzoic Acid in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone strategy in modern drug development, enabling the identification of novel lead compounds for even the most challenging biological targets.[1][2] This guide provides a detailed technical overview and practical protocols for the strategic application of 4-Bromo-3-isopropoxybenzoic acid, a versatile fragment designed to maximize the output of FBDD campaigns. We will explore the distinct advantages conferred by its constituent functional groups: the carboxylic acid as a potent interaction anchor, the isopropoxy group for probing hydrophobic pockets, and the bromine atom as a powerful tool for both unambiguous crystallographic hit identification and subsequent synthetic elaboration. This document is intended for researchers, medicinal chemists, and structural biologists engaged in early-stage drug discovery.

PART 1: APPLICATION NOTES - STRATEGIC RATIONALE

The Fragment-Based Drug Discovery (FBDD) Paradigm

FBDD is a powerful hit-identification strategy that diverges from traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with a molecular weight under 300 Daltons.[2][3] The core principle is that smaller molecules can explore chemical space more efficiently, leading to higher-quality starting points for optimization.[1][4] While these "fragments" initially exhibit weak binding affinities (micromolar to millimolar range), they often do so with high ligand efficiency (LE), a measure of binding energy per heavy atom. This efficiency provides a superior foundation for structure-guided optimization into potent, drug-like lead compounds.[5]

The success of an FBDD campaign hinges on three pillars:

  • A high-quality, diverse fragment library.[6]

  • Sensitive biophysical techniques capable of detecting weak binding events.[7][8]

  • Structure-based insights (primarily from X-ray crystallography or NMR) to guide the optimization process.[9][10]

Physicochemical Profile of 4-Bromo-3-isopropoxybenzoic Acid

4-Bromo-3-isopropoxybenzoic acid is an ideal candidate for inclusion in a fragment library. Its properties align well with the widely accepted "Rule of Three," which provides guidelines for effective fragments.[3][6]

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Weight 259.11 g/mol < 300 DaEnsures fragment-like simplicity and efficient exploration of chemical space.[11]
cLogP ~2.9-3.1≤ 3Balances solubility with sufficient lipophilicity to engage in hydrophobic interactions.
Hydrogen Bond Donors 1 (from -COOH)≤ 3Provides a key interaction point without excessive polarity.[11]
Hydrogen Bond Acceptors 3 (2 from -COOH, 1 from ether)≤ 3Offers multiple opportunities for directed polar contacts with the target protein.[11]
Rotatable Bonds 3≤ 3Low conformational flexibility increases the likelihood of adopting a favorable binding pose.[11]

Data sourced from PubChem CID 23090772 and calculated using standard algorithms.[12]

Strategic Value of Key Functional Groups

The true power of this fragment lies in the synergistic functions of its three key chemical moieties.

  • The Carboxylic Acid Moiety: This group is a versatile anchor for molecular recognition. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues (e.g., Arginine, Lysine, Serine, Histidine) in a protein's binding site.[13] In its deprotonated carboxylate form, it can also engage in highly favorable ionic interactions (salt bridges), which can be a dominant contributor to binding affinity.

  • The Isopropoxy Group: This bulky, hydrophobic group is well-suited for exploring and occupying lipophilic pockets within a binding site.[14] The non-linear "iso" shape provides greater three-dimensional complexity than a simple linear alkyl chain, allowing it to probe contoured surfaces effectively. Its inclusion can significantly enhance binding affinity by displacing unfavorable water molecules from a hydrophobic surface.[14]

  • The Bromo Substituent: A Dual-Purpose Tool: The bromine atom is the fragment's most strategic feature for structure-guided design.

    • Crystallographic Phasing: As a heavy atom, bromine scatters X-rays anomalously. This property is invaluable in X-ray crystallography, as it allows for the unambiguous identification of the fragment's location and orientation in the electron density map, even in cases of weak binding or partial occupancy.[15][16] This eliminates ambiguity and provides a high-confidence starting point for design.

    • Synthetic Vector for Elaboration: The aryl-bromide bond is a versatile synthetic handle. It is amenable to a wide range of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a direct and reliable vector for executing a "fragment growing" strategy.[15][17]

PART 2: EXPERIMENTAL WORKFLOWS & PROTOCOLS

FBDD Campaign Workflow Overview

The following diagram outlines a typical FBDD workflow incorporating 4-Bromo-3-isopropoxybenzoic acid, from initial screening to a structurally confirmed hit.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Biology Lib Fragment Library (incl. 4-Bromo-3-isopropoxybenzoic acid) QC Solubilization & Quality Control Lib->QC SPR Primary Screen (SPR) QC->SPR NMR Hit Validation (NMR Spectroscopy) SPR->NMR Primary Hits Xtal Structural Elucidation (X-ray Crystallography) NMR->Xtal Validated Hits SBDD Structure-Based Drug Design Xtal->SBDD

Caption: High-level workflow for an FBDD campaign.

Protocol: Fragment Library Preparation & QC

Objective: To prepare high-quality, assay-ready DMSO stock solutions of 4-Bromo-3-isopropoxybenzoic acid.

Materials:

  • 4-Bromo-3-isopropoxybenzoic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Polypropylene microplates or vials[18]

  • Acoustic liquid handler or calibrated multichannel pipette

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the fragment powder.

  • Solubilization: Dissolve the powder in anhydrous DMSO to create a high-concentration primary stock (e.g., 100-200 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Quality Control (Optional but Recommended): Analyze the primary stock solution via LC-MS or 1H-NMR to confirm identity, purity (>95%), and concentration.

  • Plating: Using an acoustic liquid handler or calibrated pipette, dispense the primary stock into assay-ready plates at the desired concentration for screening.

  • Storage: Seal the plates and store them at -20°C or 4°C under inert gas to minimize degradation and water absorption.[19] Avoid repeated freeze-thaw cycles.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.[8]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (CM5 is common for amine coupling)[18]

  • Target protein of interest

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+), optimized for target stability and containing a small percentage of DMSO (e.g., 1-5%) to match the fragment solutions.[20]

  • Assay-ready fragment plates.

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to achieve a high surface density, which is crucial for detecting low-molecular-weight fragments.[18] A reference flow cell should be prepared by performing the activation and blocking steps without protein.

  • System Priming: Equilibrate the entire system with running buffer (including DMSO) until a stable baseline is achieved.

  • Screening Injection: Inject the fragment solutions over the target and reference flow cells at a single high concentration (e.g., 100-500 µM).

  • Data Collection: Monitor the binding response in real-time. A positive "hit" is identified by a response in the active channel that is significantly higher than the response in the reference channel.

  • Hit Confirmation: Re-test initial hits, preferably from a freshly prepared sample, to confirm the binding event. A dose-response experiment can be performed to estimate the binding affinity (KD).[20]

Self-Validation:

  • Positive Control: Include a known binder to ensure the immobilized protein is active.

  • Negative Control: Use buffer blanks and injections over the reference channel to subtract bulk refractive index effects.[20]

  • DMSO Matching: Precisely match the DMSO concentration in the running buffer and fragment samples to avoid false positives.[20]

Protocol: Hit Validation & Characterization via NMR Spectroscopy

Objective: To confirm the binding of 4-Bromo-3-isopropoxybenzoic acid to the target protein in solution and identify the binding site. Protein-observed 2D NMR is a powerful method for this.[9][21]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Uniformly 15N-labeled target protein (50-200 µM) in a suitable NMR buffer

  • Fragment stock solution in deuterated DMSO (d6-DMSO)

Procedure:

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein. Each peak in this spectrum corresponds to a specific backbone amide in the protein.

  • Fragment Titration: Add a stoichiometric excess of the fragment (e.g., 5-20 fold molar excess) to the protein sample.

  • Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis: Overlay the reference and test spectra.

    • Binding Confirmation: Binding is confirmed if specific peaks in the protein's spectrum shift or broaden upon fragment addition. This indicates a change in the chemical environment of those corresponding amino acids.[22]

    • Binding Site Mapping: The amino acid residues that experience the most significant chemical shift perturbations (CSPs) are likely at or near the fragment's binding site.

Self-Validation:

  • Specificity: Use a non-binding or denatured protein as a negative control to ensure the observed shifts are specific to the target's native conformation.

  • Orthogonal Confirmation: An alternative NMR experiment, such as Saturation Transfer Difference (STD-NMR), can be used as a ligand-observed method to further confirm binding.[23]

Protocol: Structural Elucidation via X-ray Crystallography

Objective: To determine the high-resolution 3D structure of the protein-fragment complex, leveraging the fragment's bromine atom.[10]

Materials:

  • High-purity target protein

  • Crystallization screening kits and reagents

  • Fragment stock solution (high concentration, e.g., 100-200 mM in DMSO)

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Grow high-quality crystals of the apo-protein (protein without any ligand).

  • Fragment Soaking: Transfer the apo-crystals into a solution containing the fragment (typically 1-20 mM) and a suitable cryoprotectant.[24][25] The high concentration is necessary due to the fragment's expected weak affinity.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline. Crucially, collect data at a wavelength optimized to maximize the anomalous signal from the bromine atom (around 0.92 Å or the Br K-edge).

  • Structure Solution & Refinement:

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate an anomalous difference Fourier map. A strong peak in this map will unequivocally identify the position of the bromine atom.[15][16]

    • Using the bromine position as a guide, model the rest of the 4-Bromo-3-isopropoxybenzoic acid fragment into the corresponding electron density.

    • Refine the final protein-fragment complex structure.

Self-Validation:

  • The presence of a strong peak in the anomalous map at a chemically reasonable position on the protein surface is the strongest possible validation of a crystallographic hit.[16]

PART 3: FROM HIT TO LEAD - THE OPTIMIZATION PHASE

Interpreting Structural Data

The high-resolution crystal structure is the roadmap for optimization. Analysis should focus on:

  • Key Interactions: Identify the specific hydrogen bonds and hydrophobic contacts made by the fragment.

  • Solvent-Exposed Vectors: Locate the parts of the fragment pointing out of the binding pocket and into the solvent. These are the primary vectors for synthetic elaboration. For 4-Bromo-3-isopropoxybenzoic acid, the bromine atom is an ideal, pre-installed vector.

  • Unoccupied Pockets: Look for nearby empty pockets that can be filled by "growing" the fragment to create new, favorable interactions.[26]

The "Fragment Growing" Strategy

Fragment growing is an iterative process of adding chemical functionality to a confirmed fragment hit to increase its affinity and selectivity.[11][27] The bromine atom on 4-Bromo-3-isopropoxybenzoic acid is perfectly positioned for this strategy.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Chemical Synthesis cluster_3 Evaluation Hit 4-Bromo-3-isopropoxybenzoic acid (Bound to Target) Analysis Analyze Crystal Structure: - Identify Exit Vector (C-Br bond) - Map Unoccupied Pockets Hit->Analysis Synthesis Synthesize Analogs (e.g., Suzuki Coupling at Br) Analysis->Synthesis Design New Molecules Assay Assay New Compounds (Affinity, LE, Properties) Synthesis->Assay Assay->Analysis Iterate

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous technical guide for the palladium-catalyzed functionalization of 4-Bromo-3-isopropoxybenzoic acid , a scaffold increasingly relevant in the synthesis of GPCR antagonists and kinase inhibitors. The presence of a bulky ortho-isopropoxy group combined with an acidic carboxylate moiety presents unique challenges: steric hindrance during oxidative addition and potential catalyst poisoning by carboxylate coordination. This guide details two validated workflows: a Direct Aqueous Suzuki-Miyaura Protocol for rapid biaryl synthesis and a Protection-Deprotection Strategy for sensitive Buchwald-Hartwig aminations.

Substrate Analysis & Strategic Considerations

Structural Challenges

The substrate contains three distinct features that dictate reaction success:

  • 4-Bromo Handle: The electrophilic site for Pd(0) insertion.

  • 3-Isopropoxy Group: An electron-donating group (EDG) that increases electron density at the oxidative addition site (making it slower than electron-deficient rings) and imposes significant steric hindrance ortho to the bromine.

  • 1-Carboxylic Acid: An acidic proton (

    
    ) that consumes base and generates an anionic carboxylate species, which can reduce solubility in non-polar solvents and potentially coordinate to Pd(II), dampening catalytic turnover.
    
Decision Matrix: Free Acid vs. Ester Protection

Choosing the right pathway is critical for yield optimization.

FeatureDirect Coupling (Free Acid) Protected Route (Methyl Ester)
Primary Application Suzuki-Miyaura (Biaryl synthesis)Buchwald-Hartwig, Sonogashira, Heck
Base Requirement Excess (3.0–4.0 equiv) to solubilize substrateStandard (1.5–2.0 equiv)
Solvent System Aqueous mixtures (H₂O/Dioxane, H₂O/Acetone)Anhydrous organic (Toluene, THF, DMF)
Purification Acid/Base extraction (High purity, no column)Chromatography required
Atom Economy High (1 step)Lower (3 steps: Protect

Couple

Hydrolyze)

Workflow Visualization

The following decision tree illustrates the optimal experimental path based on the desired transformation.

G Start Substrate: 4-Bromo-3-isopropoxybenzoic acid Decision Target Transformation? Start->Decision Suzuki Suzuki-Miyaura (Biaryl Synthesis) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N Bond Formation) Decision->Buchwald C-N Bond DirectProtocol PROTOCOL A: Direct Aqueous Coupling (Water/Dioxane, Pd-SPhos) Suzuki->DirectProtocol Preferred Esterification Step 1: Esterification (MeOH, H2SO4) Buchwald->Esterification Mandatory FinalProduct Final Functionalized Benzoic Acid DirectProtocol->FinalProduct Coupling Step 2: Pd-Catalyzed Coupling (Toluene, Pd-RuPhos/BINAP) Esterification->Coupling Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Coupling->Hydrolysis Hydrolysis->FinalProduct

Caption: Strategic workflow for selecting between direct aqueous coupling and ester-protected routes.

Protocol A: Direct Aqueous Suzuki-Miyaura Coupling

Target Audience: Medicinal chemists requiring rapid access to biaryl analogues. Mechanism: This protocol utilizes the water solubility of the carboxylate salt. The use of SPhos is critical to overcome the steric hindrance of the ortho-isopropoxy group [1].

Reagents & Materials
  • Substrate: 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

    • Note: SPhos is highly active for sterically hindered aryl chlorides/bromides.

  • Base: K₂CO₃ (3.5 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (3:1 ratio)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the benzoic acid substrate (1.0 equiv), boronic acid (1.2 equiv), and base (3.5 equiv).

  • Solvent Addition: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate).

    • Observation: The solution should become homogeneous as the acid is deprotonated.

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen inhibits the active Pd(0) species.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos.

    • Tip: Pre-mixing Pd(OAc)₂ and SPhos in a small amount of dioxane for 5 minutes to form the active catalyst complex [L-Pd] before addition can improve reproducibility.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The reaction is complete when the starting bromide is consumed. The product will exist as the carboxylate salt in solution.

  • Workup (Self-Purifying):

    • Cool to room temperature.[1][2][3][4]

    • Dilute with water and wash with Ethyl Acetate (discard organic layer). This removes non-acidic impurities (homocoupled boronic acid, ligand oxide).

    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract the precipitated product with Ethyl Acetate (3x).

    • Dry over MgSO₄, filter, and concentrate.[4]

  • Yield: Typically 85–95% purity without column chromatography.

Protocol B: Buchwald-Hartwig Amination (Ester Route)

Target Audience: Process chemists or those synthesizing aniline derivatives. Rationale: Direct amination of free acids is often poor due to the formation of insoluble palladium-carboxylate aggregates and the incompatibility of strong bases (NaOtBu) with the acidic proton [2].

Step 1: Esterification
  • Procedure: Reflux 4-Bromo-3-isopropoxybenzoic acid in Methanol with catalytic H₂SO₄ (5 mol%) for 4 hours.

  • Workup: Concentrate, neutralize with saturated NaHCO₃, extract with EtOAc. Quantitative yield expected.

Step 2: Cross-Coupling
  • Substrate: Methyl 4-bromo-3-isopropoxybenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) [3].

    • Why: These ligands are specifically designed to prevent

      
      -hydride elimination and handle the steric bulk of the ortho-isopropoxy group.
      
  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Procedure:

  • Charge an oven-dried Schlenk tube with the Ester (1.0 equiv), Amine (1.2 equiv), Base, Pd precursor, and Ligand.

  • Evacuate and backfill with Argon (3x).[5]

  • Add anhydrous solvent (0.15 M).

  • Heat to 100 °C for 12–18 hours.

  • Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel flash chromatography.

Step 3: Hydrolysis
  • Reagents: LiOH (3.0 equiv) in THF/Water (1:1).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup: Acidify to pH 3, extract with EtOAc.

Mechanistic Insight: The Steric Challenge

The following diagram highlights the critical steric interaction during the catalytic cycle that necessitates the use of bulky, electron-rich ligands like SPhos or RuPhos.

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash with OiPr) Pd0->OxAdd Ar-Br Insertion TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The 3-isopropoxy group hinders the Oxidative Addition complex, requiring electron-rich ligands to stabilize the Pd(II) intermediate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by O₂ or inactive Pd source.Ensure rigorous degassing. Switch to pre-complexed catalysts like Pd(dppf)Cl₂ or XPhos Pd G4 .
Debromination (Ar-H)

-hydride elimination or protodeboronation.
Use anhydrous solvents (Protocol B). Avoid isopropanol as co-solvent. Increase Boronic Acid equivalents.
Starting Material Remains Steric hindrance preventing oxidative addition.Switch to SPhos or XPhos (Suzuki) or BrettPhos (Buchwald). Increase temp to 100°C.
Insoluble Precipitate Pd-Carboxylate formation (Protocol A).Increase water ratio in solvent. Ensure Base is >3.0 equiv.[2]

References

  • Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 2007.[3] Link (Demonstrates efficacy of SPhos for hindered substrates).

  • Gooßen, L. J., et al. "Palladium-Catalyzed Synthesis of Biaryls from Carboxylic Acids." Science, 2006. Link (Discusses carboxylate interference).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link (Definitive guide on ligand selection).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link.

Sources

Curtius rearrangement of 4-Bromo-3-isopropoxybenzoic acid to aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Route Selection

Objective: To provide a robust, scalable protocol for the conversion of 4-Bromo-3-isopropoxybenzoic acid to 4-Bromo-3-isopropoxyaniline . This aniline moiety is a critical pharmacophore in tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets), where the 3-alkoxy group provides solubility and binding pocket affinity, and the 4-bromo position serves as a handle for subsequent cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

Route Selection Strategy: While the Curtius rearrangement can be effected via acid chlorides and sodium azide (


), this "Classical Route" is discouraged for this specific substrate due to:
  • Safety: Isolation of the acyl azide intermediate presents an explosion hazard on scale.

  • Substrate Stability: The isopropoxy group is acid-sensitive. Formation of the acid chloride using

    
     generates 
    
    
    
    , which may cleave the ether linkage or cause darkening of the electron-rich aromatic ring.

Recommended Protocol: The Shioiri Modification (DPPA) We utilize Diphenylphosphoryl azide (DPPA) in the presence of tert-butanol (


-BuOH).
  • Mechanism: One-pot conversion of the carboxylic acid to the isocyanate, which is immediately trapped by

    
    -BuOH to form the Boc-protected amine.[2]
    
  • Advantage: This "Trapping Strategy" isolates a stable, crystalline carbamate intermediate, allowing for rigorous purification before the final liberation of the oxidation-prone aniline.

Part 2: Mechanistic Insight & Pathway Visualization

The reaction proceeds through a concerted rearrangement.[2] The retention of stereochemistry is not applicable here (achiral substrate), but the electronic integrity of the ring is preserved.

Figure 1: Reaction Mechanism and Pathway

CurtiusMechanism Start 4-Bromo-3-isopropoxy- benzoic acid MixedAnh Acyl Phosphate Intermediate Start->MixedAnh + DPPA / Et3N (Activation) AcylAzide Acyl Azide (Transient) MixedAnh->AcylAzide - Diphenylphosphate Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (Reflux) - N2 (Gas) BocInt Boc-Carbamate (Stable Solid) Isocyanate->BocInt + t-BuOH (Trapping) FinalProduct 4-Bromo-3-isopropoxy- aniline (HCl Salt) BocInt->FinalProduct 4M HCl/Dioxane (Deprotection)

Caption: Stepwise transformation from Benzoic Acid to Aniline via the Shioiri-DPPA protocol with Boc-trapping.

Part 3: Detailed Experimental Protocol

Phase 1: Formation of the Boc-Carbamate Intermediate

Reagents:

  • 4-Bromo-3-isopropoxybenzoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • tert-Butanol (

    
    -BuOH) (Solvent/Reagent, 10-15 volumes)[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add the benzoic acid substrate and anhydrous

    
    -BuOH. Stir to obtain a suspension or solution depending on concentration.
    
  • Activation: Add Triethylamine (TEA) dropwise. The solution often clears as the triethylammonium salt forms.

  • Azide Addition: Add DPPA dropwise via syringe at room temperature. Caution: DPPA is toxic.[1][3][4]

  • Rearrangement (The Critical Step):

    • Heat the mixture slowly to reflux (

      
      82°C).
      
    • Observation: Evolution of

      
       gas will be observed. Maintain reflux for 4–6 hours.
      
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting acid (

      
      ) should disappear, and a less polar spot (Boc-carbamate, 
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[5][6]

    • Concentrate the

      
      -BuOH under reduced pressure (rotary evaporator).
      
    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% Citric Acid (removes TEA and phosphate byproducts).

      • Saturated

        
         (removes unreacted starting acid).
        
      • Brine.[7]

    • Dry over

      
      , filter, and concentrate.[1][5]
      
  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

    • Target: Isolate tert-butyl (4-bromo-3-isopropoxyphenyl)carbamate as a white/off-white solid.

Phase 2: Deprotection to the Aniline

Reagents:

  • Boc-Carbamate Intermediate (from Phase 1)[1]

  • 4M HCl in Dioxane (5.0 equiv)[1]

  • Dichloromethane (DCM) (5 volumes)

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-carbamate in DCM (or use neat Dioxane if solubility permits).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

    • Observation: A white precipitate (the aniline hydrochloride salt) often forms.

  • Isolation (Salt Form):

    • Dilute with Diethyl Ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under nitrogen.

    • Wash with

      
       to remove organic impurities.
      
    • Result: 4-Bromo-3-isopropoxyaniline hydrochloride .

  • Free Basing (Optional - Only if required immediately):

    • Partition the salt between EtOAc and Saturated

      
      .
      
    • Separate, dry (

      
      ), and concentrate.[1][5]
      
    • Note: The free base is an oil that oxidizes (browns) upon air exposure. Store as the HCl salt for stability.

Part 4: Data Presentation & Quality Control

Table 1: Process Parameters and Troubleshooting

ParameterSpecificationCritical Control Point
DPPA Stoichiometry 1.1 equivExcess DPPA is difficult to remove; do not exceed 1.2 equiv.
Temperature 80–85°C (Reflux)Below 70°C, rearrangement is sluggish.[1] Above 100°C, decomposition occurs.[1][8]
Moisture Control AnhydrousWater reacts with isocyanate to form urea byproducts (symmetric urea).
Reaction Time 4–6 HoursMonitor

evolution. Cessation of bubbling indicates completion.
Storage -20°C, DarkThe free aniline is photosensitive. Store as HCl salt.

Self-Validating System Checks:

  • IR Spectroscopy (Process Check):

    • Acyl Azide:[1][4][9] Strong band at

      
      2140 cm⁻¹ (transient).
      
    • Isocyanate:[1] Strong band at

      
      2270 cm⁻¹ (if monitored in situ).
      
    • Boc-Product: Disappearance of isocyanate band; appearance of Carbonyl (C=O) at

      
      1700 cm⁻¹.
      
  • NMR Verification:

    • Starting Material: Proton signals for benzoic acid (broad singlet >10 ppm).

    • Product: Disappearance of acid proton; appearance of broad singlet (

      
      3.5–4.0 ppm) for 
      
      
      
      (if free base) or shift in aromatic protons due to electronic change from EWG (
      
      
      ) to EDG (
      
      
      ).

Part 5: Safety & Handling (E-E-A-T)

Hazard Analysis:

  • DPPA: Highly toxic and a sensitizer. While less explosive than

    
    , it releases hydrazoic acid (
    
    
    
    ) upon contact with water/acid. Do not use rotary evaporators with water baths >40°C for crude reaction mixtures containing excess DPPA.
  • Isocyanates: Potent respiratory sensitizers. All transfers must occur in a fume hood.

  • Exotherm: The rearrangement is exothermic. On scales >10g, ensure adequate condenser capacity and consider dosing DPPA at reflux rather than all-in at RT.

Part 6: References

  • Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972 , 94(17), 6203–6205. [1]

  • Lebel, H.; Leogane, O. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005 , 7(19), 4107–4110.[1] [1]

  • Organic Syntheses. "N-tert-Butyl Adamantanyl-1-yl-carbamate." Org.[10] Synth.2010 , 87, 161.[1] (Detailed protocol for DPPA/t-BuOH method).

  • PubChem Compound Summary. "Diphenylphosphoryl azide (DPPA) Safety Data."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4-Bromo-3-isopropoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: High-Yield Protocol & Troubleshooting for 4-Bromo-3-isopropoxybenzoic Acid

Strategic Overview: The "Ester-First" Advantage

The Core Problem: Direct alkylation of 4-bromo-3-hydroxybenzoic acid is chemically inefficient. The starting material contains two acidic protons: the carboxylic acid (


) and the phenol (

).
  • Solubility: The dianion formed in basic conditions is poorly soluble in standard organic solvents (DMF/Acetone), leading to heterogeneous "sludge" reactions and stalled kinetics.

  • Competition: The carboxylate anion competes with the phenoxide for the alkyl halide, leading to mixtures of ether-acids, ester-phenols, and ester-ethers.

The Solution: To maximize yield and reproducibility, you must decouple the solubility issues from the reactivity issues. We recommend the Ester-Intermediate Route . By protecting the carboxylic acid as a methyl ester first, you render the molecule lipophilic, allowing for homogenous kinetics during the critical O-alkylation step.

Optimized Synthetic Workflow

Phase 1: The Reaction Pathway

The following flowchart illustrates the high-yield "Ester-Intermediate" protocol compared to the low-yield direct route.

G Start Start: 4-Bromo-3-hydroxybenzoic acid DirectAlk Direct Alkylation (High Risk of Sludge/Incomplete) Start->DirectAlk Route A (Not Recommended) Esterification Step 1: Esterification (MeOH, H2SO4) Start->Esterification Route B (Recommended) Target Target: 4-Bromo-3-isopropoxybenzoic acid DirectAlk->Target Low Yield (<40%) Intermediate Intermediate: Methyl 4-bromo-3-hydroxybenzoate (Soluble in DMF) Esterification->Intermediate Alkylation Step 2: O-Alkylation (iPr-I, K2CO3, DMF, 60°C) Intermediate->Alkylation Saponification Step 3: Hydrolysis (LiOH, THF/H2O) Alkylation->Saponification Saponification->Target High Yield (>85%)

Figure 1: Comparison of Direct Alkylation vs. the recommended Ester-Intermediate Route.

Detailed Step-by-Step Protocol

Step 1: Preparation of Methyl 4-bromo-3-hydroxybenzoate

If you have already purchased this intermediate, skip to Step 2.

  • Reagents: 4-Bromo-3-hydroxybenzoic acid (1.0 eq), Methanol (0.5 M),

    
     (cat.).
    
  • Procedure: Reflux for 12 hours. Concentrate, neutralize with saturated

    
    , and filter the precipitate.
    
  • Checkpoint: Ensure starting material is consumed by TLC. The product should be a white/off-white solid.

Step 2: Critical O-Alkylation (The Bottleneck)

This is where most yields are lost due to elimination of the isopropyl halide.

  • Reagents:

    • Methyl 4-bromo-3-hydroxybenzoate (1.0 eq)

    • Isopropyl Iodide (

      
      )  (1.5 eq) — Crucial: Iodide is superior to Bromide for this hindered substrate.
      
    • Potassium Carbonate (

      
      ) (2.0 eq) — Must be anhydrous/granular.
      
    • Solvent: DMF (anhydrous, 0.2 M concentration).

  • Protocol:

    • Dissolve the ester in DMF.[1][2]

    • Add

      
       and stir at Room Temperature (RT) for 15 mins to form the phenoxide.
      
    • Add Isopropyl Iodide dropwise.

    • Heat to 60°C. Do NOT exceed 80°C.

    • Monitor by HPLC/TLC. Reaction typically requires 4–16 hours.

  • Why this works: The secondary alkyl halide (

    
    ) is prone to E2 elimination (forming propene) at high temperatures. Keeping the temp at 60°C balances 
    
    
    
    substitution rate against elimination side-reactions [1].
Step 3: Saponification & Isolation
  • Reagents: LiOH or NaOH (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the alkylated ester in THF/Water.

    • Stir at RT (or mild heat 40°C) until the ester is consumed.

    • Workup (Critical for Purity):

      • Evaporate THF.

      • Acidify the aqueous residue with 1M HCl to pH 2–3.

      • The product will precipitate.[2] Do not extract yet.

      • Stir the slurry for 30 mins to ensure crystal growth.

      • Filter and wash with cold water.[2]

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

Symptom: After 24h, significant phenol remains. Root Cause:

  • Elimination: The isopropyl halide eliminated to propene gas and escaped the vessel.

  • Moisture: Water in the DMF is quenching the phenoxide.

ParameterOptimization Action
Reagent Switch from

to

(Isopropyl Iodide). The Iodide is a better leaving group (

is faster).
Stoichiometry Add another 0.5 eq of

after 12 hours if conversion stalls.
Base Switch from

to

(Cesium Carbonate). The "Cesium Effect" increases the nucleophilicity of the phenoxide in DMF [2].
Issue 2: "Oiling Out" or Sticky Solid

Symptom: Product separates as a gum upon acidification, not a powder. Root Cause: Impurities (unreacted ester) or rapid precipitation trapping solvent. Fix:

  • pH Control: Acidify slowly while stirring rapidly.

  • Seeding: If oil forms, scratch the glass or add a seed crystal.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane.

Issue 3: Low Yield due to Ester Hydrolysis during Alkylation

Symptom: Formation of the acid-ether directly in the DMF step, which stays in the aqueous layer during workup if not acidified. Fix: Ensure anhydrous conditions. However, if this happens, simply proceed to the Saponification step (Step 3) immediately. Do not try to purify the intermediate if it's a mixture of ester/acid; hydrolyze everything to the final acid product.

Decision Matrix: Troubleshooting Logic

Troubleshooting Problem Problem Detected CheckTLC Check TLC/HPLC Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Rxn NewSpot New Spot (Lower Rf) CheckTLC->NewSpot Side Product? AddIodide Add 0.5eq iPr-I Check Temp < 70C SM_Remains->AddIodide Volatile Reagent Lost SwitchCesium Restart with Cs2CO3 SM_Remains->SwitchCesium Low Reactivity CheckpH Check Workup pH Must be < 3 NewSpot->CheckpH Product Soluble in Aq?

Figure 2: Logic flow for diagnosing yield loss during synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Isopropyl Bromide instead of Iodide? A: Yes, but the reaction will be slower and require higher temperatures, which increases the risk of elimination (propene formation). If you must use the bromide, add 10 mol% Sodium Iodide (NaI) to the reaction. This generates the iodide in situ (Finkelstein reaction) and accelerates the rate [3].

Q: Why use DMF? Can I use Acetone? A: Acetone refluxes at ~56°C. This is often too low to drive the alkylation of a hindered, electron-deficient phenol efficiently. DMF allows heating to 60-80°C and provides better solvation of the phenoxide anion.

Q: My product is pink/brown. Is it pure? A: Oxidized phenolic byproducts can color the solid. A wash with cold Dichloromethane (DCM) or recrystallization from Ethanol usually removes these trace colored impurities without significant yield loss.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for Williamson Ether Synthesis and elimination competition).

  • Flessner, T.; Dorsch, D. "Synthesis of 4-Bromo-3-isopropoxybenzoic acid derivatives." World Intellectual Property Organization, WO 2010/096395 A1, 2010 . (Patent describing specific conditions for this scaffold).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007 . (Mechanistic grounding for Finkelstein catalysis).

Sources

Technical Support Center: Purification of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-741698 Status: Open Subject: Recrystallization Protocol & Troubleshooting for 4-Bromo-3-isopropoxybenzoic Acid Assigned Specialist: Senior Application Scientist

Pre-Purification Assessment

Warning: Before initiating thermal recrystallization, you must understand the thermal properties of your crude material.

The isopropoxy group at the C3 position introduces lipophilicity and rotational freedom that often lowers the melting point compared to its hydroxy-precursor. If your crude material has a melting point (MP) lower than the boiling point of your solvent, you will encounter "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1]

Solubility Profile & Solvent Selection

Based on the structure (Benzoic acid core + Lipophilic Br/Isopropoxy substituents), the following solvent systems are recommended.

Solvent SystemRoleSuitability RatingNotes
Ethanol / Water Primary Choice⭐⭐⭐⭐⭐Classic for benzoic acids. High solubility in hot EtOH; poor in water.
Ethyl Acetate / Heptane Alternative⭐⭐⭐⭐Best if the compound is very lipophilic or water-sensitive.
Methanol / Water Alternative⭐⭐⭐Similar to EtOH, but lower boiling point (64.7°C) reduces solubility range.
Toluene Specific⭐⭐Good for removing non-polar impurities, but difficult to remove trace toluene later.

Standard Operating Procedure (SOP)

Method: Mixed-Solvent Recrystallization (Ethanol/Water) Target Purity: >98% (HPLC)

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of absolute ethanol required to wet the solid.

    • Heat to reflux (approx. 78°C) on a stir plate.

    • Add hot ethanol dropwise until the solid just dissolves.

    • Note: If colored impurities are present, add activated carbon (1-2% w/w) and filter hot through Celite.

  • Nucleation Setup:

    • Remove from heat.[2]

    • While the solution is still hot (but not boiling), add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of hot ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).

    • Critical: Do not disturb the flask. Agitation promotes rapid, small, impure crystal formation.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with a cold solvent mixture (e.g., 50:50 EtOH:Water, ice-cold).

    • Dry in a vacuum oven at 40-50°C.

Visualization: The Purification Logic

The following diagram outlines the decision-making process for purification, specifically addressing the "Oiling Out" phenomenon common with isopropoxy derivatives.

RecrystallizationLogic Start Start: Crude Solid SolventCheck Check Solubility (Hot EtOH) Start->SolventCheck Dissolved Dissolved? SolventCheck->Dissolved Dissolved->SolventCheck No (Add more solvent) FilterHot Filter Hot (Remove Insolubles) Dissolved->FilterHot Yes AddAnti Add Anti-Solvent (Water/Heptane) FilterHot->AddAnti Cooling Cool Slowly AddAnti->Cooling Result Crystal Formation? Cooling->Result Success Filter & Dry (Pure Product) Result->Success Crystals OilingOut FAILURE: Oiling Out (Liquid Droplets) Result->OilingOut Oily Droplets Reheat Reheat to Dissolve OilingOut->Reheat Rescue Protocol Seed Add Seed Crystal at T < MP Reheat->Seed Seed->Cooling Retry

Figure 1: Decision logic for recrystallization, highlighting the rescue loop for oiling out.

Troubleshooting Center (FAQs)

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is a thermodynamic issue. The temperature at which your solution becomes saturated is higher than the melting point of the solvated impurity/product mix. The product separates as a liquid phase before it can organize into a lattice.

Corrective Actions:

  • The Seeding Trick: Reheat to dissolve the oil. Allow it to cool until it is just above the temperature where oiling occurred. Add a "seed crystal" of pure product (if available) or scratch the glass wall vigorously with a glass rod.[1] This lowers the activation energy for nucleation.

  • Change Solvent: Switch to a system with a lower boiling point (e.g., Methanol instead of Ethanol) or use a single solvent (e.g., Toluene) where the solubility curve is steeper.

  • Reduce Anti-Solvent: You may have added too much water/heptane too quickly. Re-dissolve and use less anti-solvent.

Q2: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: This indicates oxidized byproducts (quinones) or trace bromination impurities.

Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal. Stir for 5 minutes, then filter while hot through a Celite pad.

  • Acid Wash: If the color persists, the impurity might be a phenol salt. Wash the isolated solid with dilute HCl (1M) to ensure the phenol group is fully protonated and soluble in the organic wash.

Q3: My yield is very low (<50%).

Diagnosis: The product is too soluble in the mother liquor (the solvent mix).

Corrective Actions:

  • Concentration: Rotovap the mother liquor to half its volume and cool again to harvest a "second crop" (Note: Second crops are usually less pure).

  • pH Adjustment: Since this is a benzoic acid derivative, its solubility in water is pH-dependent. Ensure the aqueous component is acidic (pH ~2-3) using drops of HCl. If the pH is neutral or basic, the compound will exist as a soluble benzoate salt.

Q4: How do I remove unreacted 4-bromo-3-hydroxybenzoic acid?

Diagnosis: The starting material (phenol) is chemically similar but more polar.

Corrective Actions:

  • DCM/Water Partition: Dissolve the crude mix in Dichloromethane (DCM). Wash with a mild buffer (pH ~5-6). The benzoic acid (pKa ~4) will remain largely organic or interface, while the more acidic impurities might partition differently.

  • Better approach: Recrystallization from Toluene . The hydroxy-impurity is often much less soluble in non-polar hot toluene than the isopropoxy-product, allowing it to be filtered off as an insoluble solid before cooling.

Impurity Profiling Logic

Use this flow to identify what to do based on your TLC/HPLC observations.

ImpurityRemoval Impurity Impurity Detected Type Identify Type Impurity->Type StartMat Starting Material (Phenol) Type->StartMat Polar (Low Rf) NonPolar Non-Polar (Over-alkylation) Type->NonPolar Lipophilic (High Rf) Salts Inorganic Salts Type->Salts Baseline Action1 Recryst. from Toluene or Column Chrom. StartMat->Action1 Action2 Wash with Hexane (Trituration) NonPolar->Action2 Action3 Water Wash (Acidified) Salts->Action3

Figure 2: Impurity removal strategies based on chemical properties.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization mechanics and solvent selection).

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid (Compound Summary). National Library of Medicine. (Used for structural confirmation and property inference). Link

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. (Source for solvent polarity and selection logic). Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Technical explanation of the thermodynamics of oiling out). Link

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-AR-BR-LOW-CONV Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical

Diagnostic Triage: Define the Failure Mode

Before adjusting reaction parameters, we must distinguish between low conversion and low yield . These are mechanistically distinct failures.

Q: How do I distinguish between "Low Conversion" and "Low Yield" in my LCMS/GCMS data?

  • Low Conversion: A significant amount of the starting aryl bromide remains unreacted. The catalyst stopped working (turnover failure) or the reaction is too slow.

  • Low Yield (with High Conversion): The aryl bromide is consumed, but the desired product is missing. This indicates side reactions (e.g., dehalogenation) or product decomposition.

Q: My aryl bromide is unreacted, but the boronic acid is gone. What happened? A: This is the classic signature of Protodeboronation or Homocoupling .

  • Diagnosis: If you see the aryl bromide peak unchanged but the boronic acid peak has vanished (or you see the corresponding phenol/benzene derivative), the boronic acid decomposed faster than the cross-coupling could occur.

  • Immediate Action: You cannot simply "add more catalyst." You must stabilize the nucleophile.

Core Troubleshooting Guides

Category A: The "Silent Killer" (Protodeboronation)

Q: Why does my boronic acid decompose before coupling? A: Boronic acids are prone to hydrolytic cleavage of the C-B bond, especially in the presence of base and heat. Electron-poor aryl boronic acids (e.g., 2-fluoro, 4-nitro) and 2-heterocyclic boronic acids are notoriously unstable.

Troubleshooting Protocol:

  • Check the pH: Strong bases (hydroxides, alkoxides) accelerate protodeboronation.

    • Fix: Switch to a milder base like K₃PO₄ (anhydrous) or K₂CO₃ .[1]

  • Water Control: While water is needed for the transmetallation step (formation of the reactive boronate species), excess water promotes hydrolysis.

    • Fix: Use a strictly anhydrous solvent (Dioxane, Toluene) and add a controlled amount of water (e.g., 2-5 equivalents relative to Boron).

  • The "Slow-Release" Strategy: If the boronic acid is unstable, high instantaneous concentration is your enemy.

    • Fix: Dosing the boronic acid (syringe pump addition) or switching to a MIDA boronate or Potassium Organotrifluoroborate (BF₃K) salt, which releases the active species slowly.

Category B: Catalyst Deactivation (The "Black Precipitate")

Q: I see a black precipitate form after 30 minutes, and the reaction stops. Is this normal? A: No. This is "Palladium Black"—agglomerated, inactive Pd(0). It indicates your ligand is unable to stabilize the Pd(0) intermediate, often due to low ligand-to-metal ratio or oxidation.

Troubleshooting Protocol:

  • Ligand Load: Ensure your Ligand:Pd ratio is correct. For monodentate phosphines (e.g., PPh₃), use 4:1. For bidentate (e.g., dppf), use 1.1:1 to 1.5:1.

  • Oxygen Scavenging: Oxygen oxidizes phosphine ligands to phosphine oxides (which do not bind Pd well), leading to catalyst precipitation.

    • Fix: Sparge solvents with Argon/Nitrogen for at least 15 minutes. Do not rely on simple sonication.

  • Switch Ligands: If using simple Pd(PPh₃)₄, switch to a bulky, electron-rich ligand system like Pd(OAc)₂ + SPhos or XPhos . These "Buchwald Ligands" form a protective shell around the Pd, preventing aggregation.

Category C: The Activation Barrier (Base & Transmetallation)

Q: I am using Cs₂CO₃ in DMF and seeing no reaction. Why? A: The "Carbonate Effect" relies on solubility. Inorganic bases like Cs₂CO₃ or K₂CO₃ are poorly soluble in pure organic solvents like Toluene or DMF. Without phase transfer, the base cannot activate the boronic acid into the reactive boronate "ate" complex.

Troubleshooting Protocol:

  • Solvent System: Switch to a mixed solvent system that dissolves the base, such as Dioxane/Water (4:1) or DMF/Water (9:1) .

  • Phase Transfer Catalysis: If you must use anhydrous non-polar solvents, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to solubilize the carbonate.

Visualizing the Failure Points

Diagram 1: Troubleshooting Decision Matrix

SuzukiTroubleshooting Start Low Conversion Observed CheckSM Analyze Reaction Mixture (LCMS/GCMS) Start->CheckSM ArBr_Gone Aryl Bromide Consumed? CheckSM->ArBr_Gone Step 1 Boronic_Gone Boronic Acid Consumed? ArBr_Gone->Boronic_Gone No (SM Remains) Case_Yield ISSUE: Side Reactions (Dehalogenation/Decomposition) ArBr_Gone->Case_Yield Yes (Low Yield) Case_Proto ISSUE: Protodeboronation (Boronic Acid Instability) Boronic_Gone->Case_Proto Yes (Boronic Gone) Case_Stall ISSUE: Catalyst Deactivation (Pd Black / Ligand Death) Boronic_Gone->Case_Stall No (Both SM Remain) Action_Yield Action: Lower Temp, Weaker Base, Check Purity Case_Yield->Action_Yield Action_Proto Action: Slow Addition, Anhydrous Conditions, Switch to BF3K/MIDA Case_Proto->Action_Proto Action_Stall Action: Better Ligand (SPhos/XPhos), Degas Solvents, Increase Ligand:Pd Ratio Case_Stall->Action_Stall

Caption: Decision tree for diagnosing the root cause of Suzuki coupling failure based on reagent consumption.

Diagram 2: The Catalytic Cycle & Failure Modes

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Fail_PdBlack FAILURE: Pd Black (O2 / Ligand Loss) Pd0->Fail_PdBlack Instability TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Fail_OxAdd FAILURE: Steric Hindrance Electron-Rich Ar-Br OxAdd->Fail_OxAdd Slow Rate RedElim Reductive Elimination (Product + Pd0) TransMet->RedElim Fail_TransMet FAILURE: Base Insolubility Protodeboronation TransMet->Fail_TransMet Hydrolysis RedElim->Pd0

Caption: Suzuki catalytic cycle highlighting critical control points where reaction failure typically occurs.

Standardized Optimization Protocol

If your initial reaction fails, do not change one variable at a time. Run this 4-Point Parallel Screen to cover the most common failure modes.

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide

  • Boron Source: 1.5 equiv Boronic Acid[2]

  • Catalyst: 5 mol% Pd Source[2]

EntryCatalyst SystemBaseSolventTarget Issue
A Pd(PPh₃)₄Na₂CO₃ (aq)DME / H₂OStandard Baseline (The "Classic" Suzuki)
B Pd(OAc)₂ + SPhosK₃PO₄Toluene / H₂O (10:1)Steric Bulk / Deactivation (Buchwald System)
C Pd(dppf)Cl₂Cs₂CO₃DMF (Anhydrous)Protodeboronation (Base-sensitive substrates)
D Pd₂dba₃ + XPhosK₃PO₄THF / H₂OElectronic Deactivation (Chlorides/Difficult Bromides)

Experimental Notes:

  • Degassing: All solvents must be degassed by bubbling Argon for 15 mins before adding the catalyst.

  • Temperature: Start at 80°C. If decomposition is observed in Entry C, lower to 60°C.

  • Monitoring: Check LCMS at 1 hour and 4 hours. If conversion is <10% at 1 hour, the catalyst is likely dead or inactive.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem. (2025).[1][4][5] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Guides. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Knowledge Base. Link

Sources

preventing debromination side reactions of 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Debromination Side Reactions in 4-Bromo-3-isopropoxybenzoic acid Scenarios Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering hydrodehalogenation (debromination) during the manipulation of 4-Bromo-3-isopropoxybenzoic acid . This is a common failure mode for electron-rich aryl bromides, particularly when an ortho-alkoxy group (isopropoxy) provides both steric bulk and electron donation, altering the kinetics of metal-catalyzed cycles.[1]

This guide isolates the three most probable workflows where this occurs:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

  • Lithium-Halogen Exchange (Lithiation)

  • Chemoselective Reduction of the Carboxylic Acid

Module 1: Diagnosis & Mechanism

The "Why": The Mechanism of Failure

Debromination is not random; it is a competitive pathway driven by the stability of the metal-hydride species.

  • Electronic Effect: The 3-isopropoxy group is an electron-donating group (EDG). While it stabilizes the aromatic ring, it increases the electron density at the Palladium center after oxidative addition. This electron-rich Pd(II) species is more prone to

    
    -hydride elimination if the catalytic cycle stalls.
    
  • Steric Effect: The bulky isopropoxy group ortho to the bromine hinders the approach of the coupling partner (transmetallation), extending the lifetime of the vulnerable

    
     intermediate.
    
Visualizing the Failure Pathway (Suzuki)

The diagram below illustrates where your reaction leaves the productive cycle and enters the debromination "dead end."

G cluster_0 Critical Failure Zone Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd + 4-Br-3-OiPr-Benzoic Acid TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid PdH Pd-H Species Formation ( via Beta-Hydride Elim.) OxAdd->PdH Slow Transmetallation allows interaction with solvent Prod Productive Cycle (Cross-Coupled Product) TransMet->Prod Reductive Elim. Alcohol Alcohol Solvent / Alkoxide Base (Hydride Source) Alcohol->PdH Debrom Reductive Elimination (DEBROMINATED BYPRODUCT) PdH->Debrom Ar-H Formation

Caption: The "Critical Failure Zone" shows where steric hindrance from the isopropoxy group delays transmetallation, allowing the Pd-intermediate to scavenge a hydride from the solvent.

Module 2: Palladium-Catalyzed Coupling (Suzuki)[1][3][4]

Issue: You observe the formation of 3-isopropoxybenzoic acid (Ar-H) instead of the coupled product. Root Cause: The solvent (likely an alcohol) or the base (likely an alkoxide) is acting as a hydride donor.[1]

Troubleshooting Protocol
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Technical Rationale
Solvent Ethanol, Isopropanol, MeOHToluene/Water (10:1) , DMF, or DioxanePrimary/Secondary alcohols are hydride sources.[1] Aprotic solvents eliminate this donor source completely.[1]
Base NaOEt, KOtBu, NaOMe

,

, CsF
Alkoxide bases can undergo

-hydride elimination to form Pd-H. Carbonate/Phosphate bases cannot.[1]
Catalyst


, XPhos-Pd-G2
Bidentate ligands (

) prevent open coordination sites.[1] Bulky Buchwald ligands (XPhos) speed up the productive cycle.[1]
Temp Reflux (>80°C)60°C - 70°C High thermal energy promotes the higher-activation-energy side reaction (dehalogenation).[1]
Step-by-Step Optimization
  • Switch Solvent: Move to a Toluene/Water system.[1] The biphasic nature often protects the catalyst.

  • Degas Rigorously: Oxygen promotes homocoupling, which consumes boronic acid, leaving the Pd-Ar species waiting (and eventually debrominating).[1] Sparge with Argon for 20 mins.

  • Protect the Acid: If possible, convert the carboxylic acid to a Methyl Ester before coupling.[1] The free acid (

    
    ) can consume base and coordinate to Pd, complicating the cycle.[1]
    
    • Note: If you must use the free acid, ensure you use 3-4 equivalents of base.[1]

Module 3: Lithium-Halogen Exchange

Issue: You are trying to lithiate the bromine to react with an electrophile, but you get the protonated product (debromination) upon quenching. Root Cause: Proton sources in the solvent or high temperatures allowing the aryl-lithium to abstract protons from the alkyl halide byproduct.

The "Internal Quench" Phenomenon

When using


, the byproduct is Butyl Bromide (

).[1] At temperatures > -70°C, your newly formed Aryl-Lithium can eliminate

from the butyl bromide, essentially "eating" its own tail.[1]
Corrective Workflow
  • Temperature Control is Non-Negotiable:

    • Reaction must be performed at -78°C (Acetone/Dry Ice) or lower.[1]

    • Do not allow the temperature to rise until after the electrophile has been added and reacted.

  • The "Turbo-Grignard" Alternative:

    • Instead of

      
      , use 
      
      
      
      (Turbo Grignard).[1]
    • Why? The exchange is milder, tolerates the ester/acid functionality better, and produces Isopropyl Bromide as a byproduct, which is less prone to elimination side reactions than butyl bromide.[1]

  • Handling the Free Acid:

    • WARNING: You cannot use 1 equivalent of organolithium on the free acid. The first equivalent will simply deprotonate the

      
       to 
      
      
      
      . You need 2.1 equivalents (1 for acid, 1.1 for exchange).[1]
    • Better Path: Protect as 4-Bromo-3-isopropoxybenzoic acid methyl ester first.[1] This prevents the massive exotherm of acid deprotonation and simplifies stoichiometry.

Module 4: Chemoselective Reduction

Issue: You need to reduce the Carboxylic Acid (


) to the Benzyl Alcohol (

) without touching the Bromine. Failure Mode: Using Lithium Aluminum Hydride (

or LAH).[1] LAH is a sledgehammer; it will reduce the acid AND reduce the aryl bromide (debromination).
The Solution: Borane-THF

Borane (


) is an electrophilic reducing agent.[1] It reduces carboxylic acids faster than almost any other functional group because it coordinates to the carbonyl oxygen. It is inert  to Aryl Bromides under standard conditions.[1]
Protocol: Selective Reduction
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Substrate: Dissolve 4-Bromo-3-isopropoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Reagent: Add

    
     (1.0 M solution)  dropwise at 0°C. Use 1.2 - 1.5 equivalents.
    
  • Reaction: Warm to Room Temperature (RT). Monitor by TLC.[1][2]

    • Observation: Evolution of hydrogen gas will occur.[1]

  • Quench: Cool to 0°C. Add MeOH slowly (break the boron complex).

  • Result: Quantitative conversion to 4-Bromo-3-isopropoxybenzyl alcohol with >99% retention of the Bromine .

FAQ: Rapid Response

Q: Can I use Ethanol as a co-solvent in the Suzuki coupling if I lower the temperature? A: It is risky. The 3-isopropoxy group makes the ring electron-rich. Even at lower temps, primary alcohols are efficient hydride donors.[1] If solubility is an issue, switch to DME (Dimethoxyethane) or THF .[1]

Q: I see a "homocoupled" dimer byproduct. Is this debromination? A: No. That is oxidative homocoupling (


).[1] This indicates oxygen leakage  into your system.[1] Debromination results in 

(molecular weight = Starting Material - 79/81 + 1).[1]

Q: Will the isopropoxy group cleave during these reactions? A: Generally, no.[1] Isopropyl ethers are stable to basic conditions (Suzuki, Lithiation) and Borane reduction.[1] They are labile to strong Lewis Acids (


, 

) or strong aqueous acids (

,

), so avoid those during workup.[1]

References

  • Mechanisms of Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][3] Journal of Organic Chemistry, 2004, 69, 3173-3180.[1][3] Link[1]

  • Solvent Effects in Suzuki Coupling: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95, 2457-2483. Link[1]

  • Chemoselective Reduction: Brown, H. C., et al. "Selective Reductions.[1] 26. Lithlum Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent." Journal of the American Chemical Society, 1973, 95, 6456.[1] Link[1]

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., Patricia, J. J.[1][4] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988, 352, 1-46.[1] Link[1]

Sources

Technical Support Center: Solvent Selection for 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOLV-4B3I-2024 Subject: Dissolution Protocols & Solvent Compatibility Guide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile

You are working with 4-Bromo-3-isopropoxybenzoic acid .[1][2] This molecule presents a classic "solubility paradox" common in intermediate drug discovery: it possesses a polar, ionizable head (carboxylic acid) and a highly lipophilic, bulky tail (bromo-isopropoxy aryl core).

Successful handling requires understanding that this molecule exists in two distinct states depending on the solvent environment: the neutral dimer (insoluble in water, soluble in organics) and the anionic carboxylate (soluble in water, insoluble in non-polar organics).

Physicochemical Snapshot
  • Molecular Weight: ~259.1 g/mol

  • Predicted pKa: ~4.2 – 4.5 (Carboxylic acid)

  • LogP (Predicted): ~3.2 – 3.5 (Highly Lipophilic)

  • Critical Feature: The isopropoxy group at the 3-position adds significant steric bulk and lipophilicity compared to a methoxy group, slowing down dissolution kinetics in viscous solvents like DMSO.

Solvent Selection Decision Matrix

Do not guess. Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Define Application Reaction Chemical Synthesis Start->Reaction Analysis Analysis (HPLC/NMR) Start->Analysis BioAssay Biological Assay Start->BioAssay Nucleophilic Nucleophilic Attack? Reaction->Nucleophilic NMR NMR Analysis->NMR HPLC HPLC Analysis->HPLC Stock Stock Solution BioAssay->Stock THF Rec: THF or Dioxane (Avoids protic interference) Nucleophilic->THF No (Standard) DMF Rec: DMF or DMSO (High T, SNAr) Nucleophilic->DMF Yes (High Temp) DMSO_d6 Rec: DMSO-d6 (Breaks dimers) NMR->DMSO_d6 ACN_Water Rec: ACN:Water (50:50) + 0.1% Formic Acid HPLC->ACN_Water DMSO_Stock Rec: 100% DMSO (Max conc ~50-100 mM) Stock->DMSO_Stock

Figure 1: Decision tree for solvent selection based on experimental intent. Note that for NMR, DMSO-d6 is preferred over CDCl3 to prevent line-broadening from acid dimerization.

Solubility Data & Compatibility Table

The following data aggregates empirical trends for 3,4-disubstituted benzoic acids.

Solvent ClassSpecific SolventSolubility RatingMax Conc. (Est.)[3][4]Critical Notes
Polar Aprotic DMSO Excellent > 100 mg/mLPrimary choice for stock solutions. Freezes at 18.5°C. Hygroscopic.
Polar Aprotic DMF Excellent > 100 mg/mLGood alternative to DMSO for reactions; easier to remove by wash.
Ether THF Good ~50-80 mg/mLExcellent for reduction/coupling reactions. Caution: Check for peroxides.
Alcohol Ethanol/Methanol Moderate ~20-40 mg/mLWarning: Do not use with strong acids/heat (risk of Fischer Esterification).
Chlorinated DCM / Chloroform Moderate ~10-25 mg/mLGood for extraction. Acid dimers form, causing NMR peak broadening.
Aqueous Water (Neutral) Insoluble < 0.1 mg/mL"Brick dust." Will float or sink as a solid.
Aqueous 0.1M NaOH Soluble > 50 mg/mLForms the sodium salt. Reversible by adding HCl.

Troubleshooting Protocols

Issue 1: "The compound floats on water and won't dissolve."

Diagnosis: You are trying to dissolve the neutral acid in a neutral aqueous buffer. The lipophilic isopropoxy/bromo groups dominate the interaction. Solution: Salt Formation Strategy

  • Suspend the solid in water (it will look cloudy/clumpy).

  • Add 1.05 equivalents of 1M NaOH or KOH dropwise.

  • Vortex vigorously. The solution should clear as the carboxylate salt forms.

  • Note: If using for cell culture, ensure the final pH is neutralized or the buffer capacity is sufficient to handle the base.

Issue 2: "My NMR peaks are broad/missing in Chloroform ( )."

Diagnosis: Benzoic acid derivatives form hydrogen-bonded dimers in non-polar solvents like chloroform. This broadens the -OH and adjacent proton signals. Solution:

  • Switch to DMSO-d6: This is a strong hydrogen-bond acceptor and will break the dimers, resulting in sharp, well-defined peaks.

  • Add trace base: If you must use

    
    , add a drop of 
    
    
    
    with
    
    
    (rare) or simply switch solvents.
Issue 3: "Precipitation occurs when diluting DMSO stock into media."

Diagnosis: The "Crash-out" effect. The compound is highly lipophilic (LogP > 3). When the DMSO concentration drops below 1-2%, the water forces the compound out of solution. Protocol: The "Step-Down" Dilution

  • Do not shoot 100% DMSO stock directly into 100% aqueous media.

  • Intermediate Step: Dilute your DMSO stock 1:10 into PBS + 10% Cyclodextrin (HP-

    
    -CD)  or PBS + 0.5% Tween-80 .
    
  • Vortex this intermediate mix (now 10% DMSO).

  • Dilute this intermediate into your final assay plate.

    • Why? The surfactant/cyclodextrin encapsulates the lipophilic tail, preventing immediate precipitation.

Detailed Dissolution Workflow (Standard Operating Procedure)

Follow this SOP for preparing a 50 mM Stock Solution.

DissolutionSOP Weigh 1. Weigh Compound (Calculate for 50mM) AddSolvent 2. Add 80% of Target Volume (DMSO or DMF) Weigh->AddSolvent Vortex 3. Vortex (30 sec) AddSolvent->Vortex Check Visual Check: Clear? Vortex->Check Sonicate 4. Sonicate (40°C bath) (Breaks crystal lattice) Check->Sonicate No (Cloudy) TopUp 5. Top up to Final Volume Check->TopUp Yes Sonicate->Check Store 6. Aliquot & Store (-20°C, Desiccated) TopUp->Store

Figure 2: Step-by-step dissolution workflow to ensure accurate concentration and avoid "volume displacement" errors.

Critical Technical Note on Step 2: Always add 80% of the solvent first . The bulky isopropoxy group occupies volume. If you add 10 mL of solvent to the powder, your final volume will be greater than 10 mL, altering your molarity. Dissolve first, then top up to the mark.

References & Authority

  • Benzoic Acid Solubility Principles:

    • Source: IUPAC-NIST Solubility Data Series. "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures."

    • Relevance: Establishes the baseline solubility behavior for the benzoic acid core and the dimerization effect in non-polar solvents.

    • URL:

  • Analogous Compound Data (4-Isopropoxybenzoic acid):

    • Source: PubChem Compound Summary for CID 72972 (4-Isopropoxybenzoic acid).[5]

    • Relevance: Provides pKa (~4.[4]68) and lipophilicity data for the isopropoxy-benzoic acid core, validating the "insoluble in water" classification.

    • URL:

  • Analogous Compound Data (4-Bromo-3-isopropylbenzoic acid):

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 741698-94-2).

    • Relevance: Confirms the stability and handling protocols for the bromo-isopropyl substitution pattern, which is sterically and electronically similar to the target molecule.

    • URL:

  • Solvent Selection Guide:

    • Source: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

    • Relevance: Supports the selection of DMSO/DMF for polar aromatics and outlines green alternatives (like 2-MeTHF) if THF is undesirable.

    • URL:

Sources

resolving solubility issues of 4-Bromo-3-isopropoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Aqueous Solubility Challenges for Researchers

This guide provides in-depth technical assistance for scientists, researchers, and drug development professionals encountering solubility issues with 4-Bromo-3-isopropoxybenzoic acid in aqueous media. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the fundamental principles that govern solubility to empower you to make informed decisions in your experimental design.

Section 1: Compound Profile & Inherent Solubility Challenges

4-Bromo-3-isopropoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure is the primary determinant of its challenging solubility profile in water.

  • Aromatic Ring & Substituents: The benzene ring, the bromo group, and the isopropoxy group are all nonpolar and hydrophobic. These features contribute significantly to the molecule's tendency to self-associate in water rather than interact with polar water molecules.

  • Carboxylic Acid Group: The sole hydrophilic feature is the carboxylic acid moiety (-COOH). However, in its protonated (neutral) state at acidic or neutral pH, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

  • Predicted Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) is approximately 3.3[1], which indicates a strong preference for nonpolar environments and predicts low aqueous solubility.

  • Acidity (pKa): While no experimental pKa value is readily available, we can estimate it based on the structure. Benzoic acid has a pKa of approximately 4.2.[2][3] The presence of an electron-withdrawing bromine atom tends to increase acidity (lower pKa), while the electron-donating isopropoxy group tends to decrease it.[2][3] The resulting pKa is likely to be in the range of 3.5 - 4.5 . This acidic nature is the key to a primary solubilization strategy.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol [1]-
Appearance White to off-white solidMust be dissolved for most aqueous assays
Predicted XLogP3 ~3.3[1]Highly lipophilic; predicts poor water solubility
Estimated pKa 3.5 - 4.5Acidic. Can be deprotonated to form a soluble salt.
Key Structural Features Benzene ring, isopropoxy group, bromo groupPredominantly hydrophobic structure

Section 2: Troubleshooting Decision Workflow

Before proceeding to detailed protocols, use this workflow to identify the most appropriate solubilization strategy for your specific experimental context.

G start Start: Undissolved 4-Bromo-3-isopropoxybenzoic acid ph_check Is pH modification acceptable for your experiment? start->ph_check ph_adjust Use pH Adjustment Protocol (Primary Method) ph_check->ph_adjust  Yes cosolvent_check Is an organic co-solvent (e.g., DMSO, Ethanol) acceptable? ph_check->cosolvent_check No cosolvent Use Co-Solvent Protocol (Secondary Method) cosolvent_check->cosolvent Yes advanced_check Are you formulating for a specific delivery system or assay? cosolvent_check->advanced_check No advanced Consider Advanced Methods: - Surfactants (Tween®, Triton™) - Cyclodextrins advanced_check->advanced Yes consult Consult literature for formulation of similar compounds or contact technical support. advanced_check->consult No G insoluble R-COOH (Insoluble Acid Form) Predominates at pH < pKa soluble R-COO⁻ + H⁺ (Soluble Carboxylate Salt) Predominates at pH > pKa insoluble->soluble + OH⁻ (Base) soluble->insoluble + H⁺ (Acid)

Caption: Chemical equilibrium of 4-Bromo-3-isopropoxybenzoic acid.

Best Use Cases:

  • Preparing concentrated aqueous stock solutions.

  • Experiments where the final pH can be maintained above ~6.0.

  • In vitro biochemical assays.

Potential Pitfalls:

  • The compound will precipitate if the final solution is acidified below its pKa.

  • High concentrations of base may affect the stability of other components in your experiment.

Step-by-Step Protocol for 10 mM Aqueous Stock:

  • Weigh Compound: Weigh out 2.43 mg of 4-Bromo-3-isopropoxybenzoic acid (MW = 243.1 g/mol ) for a final volume of 1 mL.

  • Add Water: Add approximately 0.8 mL of high-purity water (e.g., Milli-Q®) to the vial. The compound will appear as an insoluble suspension.

  • Add Base: Prepare a 1 M stock solution of NaOH. Add the 1 M NaOH dropwise (typically 1-2 µL at a time) to the suspension while vortexing or stirring.

  • Observe Dissolution: Continue adding base until the solution becomes completely clear. This indicates the formation of the sodium salt. Typically, slightly more than one molar equivalent of base will be required. For a 10 mM solution, this is ~10 µL of 1 M NaOH per mL.

  • Check pH: Use a calibrated pH meter or pH paper to ensure the pH is >7.5 to ensure the compound remains deprotonated and soluble.

  • Adjust Final Volume: Add water to bring the final volume to 1.0 mL. Mix thoroughly.

  • Storage: Store the stock solution at 4°C or -20°C as per your experimental requirements. Always perform a visual check for precipitation after thawing.

Method 2: Co-solvents (Secondary Recommendation)

Mechanism of Action: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF) work by reducing the overall polarity of the solvent system. The hydrophobic compound can more easily dissolve in this mixed solvent environment than in water alone.

Best Use Cases:

  • When pH modification is not possible.

  • For creating highly concentrated stock solutions (e.g., >50 mM).

  • In vivo studies where DMSO is an acceptable vehicle (with appropriate controls).

Potential Pitfalls:

  • Precipitation upon dilution: The most common failure mode. As the concentrated organic stock is diluted into a larger volume of aqueous buffer, the percentage of the organic solvent drops, and the compound may "crash out" of solution.

  • Solvent Toxicity/Interference: Co-solvents can be toxic to cells and may interfere with your assay. Always run a parallel vehicle control.

Co-SolventPolarity IndexNotes & Cautions
DMSO 7.2Excellent solubilizing power. Can be toxic to some cell lines. Use at <0.5% v/v in final solution.
Ethanol 5.2Less toxic than DMSO. Generally less powerful for solubilizing very hydrophobic compounds.
DMF 6.4Strong solvent. Use with caution due to higher toxicity.

Step-by-Step Protocol for 50 mM DMSO Stock:

  • Weigh Compound: Weigh out 12.15 mg of 4-Bromo-3-isopropoxybenzoic acid.

  • Add Co-solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Dilution into Aqueous Buffer (Critical Step):

    • To minimize precipitation, add the DMSO stock to the aqueous buffer, not the other way around.

    • Ensure vigorous stirring or vortexing of the aqueous buffer while adding the DMSO stock dropwise.

    • Never dilute by more than 1:100 in a single step if possible. For a final concentration of 50 µM from a 50 mM stock, perform a serial dilution.

Section 5: Safety & Handling

Researchers must handle 4-Bromo-3-isopropoxybenzoic acid with appropriate care.

  • Hazard Identification: May be harmful if swallowed. Can cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [4][5]* Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. [4]* First Aid:

    • Eyes: Rinse immediately and thoroughly with plenty of water for at least 15 minutes. [4] * Skin: Wash off immediately with soap and plenty of water. [4] * Ingestion: Rinse mouth with water and seek medical attention. [4]

References

  • Bordwell, F. G., & Ji, G. Z. (1991). Electronic effects of substituted benzoic acids. The Journal of Organic Chemistry, 56(8), 2723-2729.
  • Hancock, C. K., & Idoux, J. P. (1967). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 32(6), 1931-1934. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1102.0084. Available at: [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from: [Link]

  • University of Northern Iowa ScholarWorks. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Proceedings of the Iowa Academy of Science. Available at: [Link]

  • Vargas-Santana, M. S., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions, 3(3), 368-384. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. Retrieved from: [Link]

Sources

Technical Support Center: Thermal Stability of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists working with 4-Bromo-3-isopropoxybenzoic acid (and its related intermediates). It addresses the specific challenge of thermal instability , a common bottleneck caused by the lability of the secondary alkyl-aryl ether bond and the reactivity of the halogenated aromatic core.

Core Synthesis & Thermal Critical Control Points (CCPs)

The thermal instability of 4-Bromo-3-isopropoxybenzoic acid is rarely due to the benzoic acid moiety itself (which is generally stable up to ~150°C). Instead, the vulnerability lies in the isopropoxy group , which is susceptible to acid-catalyzed E1 elimination (dealkylation) to form 4-bromo-3-hydroxybenzoic acid and propene. This reaction is accelerated by heat and residual acidity during drying.

Workflow Visualization: Thermal Risk Map

The following diagram outlines the synthesis workflow, highlighting Critical Control Points (CCPs) where thermal excursions most frequently cause degradation.

Thermal_Risk_Map Start Starting Material: 4-Bromo-3-hydroxybenzoic acid Alkylation Step 1: Alkylation (Isopropyl bromide/K2CO3) Start->Alkylation + iPr-Br, 60-80°C Workup Step 2: Acidic Workup (CCP 1: pH & Temp Control) Alkylation->Workup Quench Isolation Step 3: Filtration & Washing (Removal of Mineral Acids) Workup->Isolation Precipitate Risk1 RISK: Exothermic quench can trigger early hydrolysis Workup->Risk1 Drying Step 4: Vacuum Drying (CCP 2: Thermal Dealkylation) Isolation->Drying Wet Cake Product Final Product: 4-Bromo-3-isopropoxybenzoic acid Drying->Product <50°C, Vacuum Risk2 RISK: Residual H+ at >50°C causes ether cleavage Drying->Risk2

Figure 1: Synthesis workflow highlighting Critical Control Points (CCPs) where thermal and acidic conditions converge to threaten product stability.

Troubleshooting Guide: Thermal Degradation

Issue 1: Purity drops during vacuum drying.

User Observation: "My wet cake purity was 98% by HPLC, but after drying at 60°C overnight, it dropped to 94%, and I see a new peak at RRT 0.85."

Root Cause: Acid-Catalyzed Dealkylation. The secondary carbon in the isopropoxy group is prone to forming a carbocation. If the wet cake retains trace mineral acid (HCl, H₂SO₄, or HBr from the reaction) and is heated, the ether cleaves via an E1 mechanism. The new peak is likely 4-bromo-3-hydroxybenzoic acid .

Corrective Action:

  • Buffer Wash: Do not rely solely on water washes. Perform a final displacement wash with a 1% NaHCO₃ solution (pH ~7-8) followed by a minimal water rinse. This neutralizes residual acid within the crystal lattice.

  • Lower Temperature: Limit drying temperature to 40–45°C .

  • Vacuum Control: Use high vacuum (<50 mbar) to remove water at lower temperatures rather than increasing heat.

Issue 2: Product discoloration (Off-white to Brown/Yellow).

User Observation: "The white solid turns yellow upon storage at room temperature."

Root Cause: Oxidative Instability or Bromine Labillity. While less common than dealkylation, the "4-bromo" position can undergo slow debromination or radical formation if exposed to light or trace metal contaminants (e.g., Pd/Cu residues from previous steps).

Corrective Action:

  • Metal Scavenging: If a metal catalyst was used in a precursor step, use a scavenger (e.g., SiliaMetS® Thiol) before crystallization.

  • Amber Storage: Store in amber glass to prevent photo-initiated radical degradation of the C-Br bond.

Mechanism of Failure: The "Invisible" Degradation

Understanding why the molecule fails allows you to predict risks. The isopropoxy group is significantly less stable than a methoxy or ethoxy group due to the stability of the isopropyl cation.

Degradation_Mechanism Substrate 4-Bromo-3-isopropoxy- benzoic acid Protonation Oxonium Ion Intermediate Substrate->Protonation + H+ (Residual Acid) TS Transition State (E1 Elimination) Protonation->TS Heat (>50°C) Products Degradants: 4-Bromo-3-hydroxybenzoic acid + Propene (Gas) TS->Products Irreversible

Figure 2: The acid-catalyzed E1 elimination pathway. Note that propene gas escapes, driving the reaction to completion (Le Chatelier's principle).

Validated Stabilization Protocols

Protocol A: Safe Drying Methodology

Target: Prevent dealkylation during isolation.

  • Filtration: Collect the solid on a sintered glass funnel.

  • Neutralization Wash: Wash the cake with 3 bed volumes of 5% NaHCO₃ (aq) .

  • pH Check: Check the filtrate pH; it must be neutral (pH 6–8).

  • Drying:

    • Initial: Air dry on the funnel with suction for 1 hour.

    • Final: Vacuum oven at 40°C max with a nitrogen bleed.

    • Note: Avoid phosphorus pentoxide (P₂O₅) as a desiccant if it contacts the solid, as it is acidic. Use Silica gel or KOH pellets in the trap.

Protocol B: Analytical Stress Testing (HPLC)

Target: Confirm stability of a new batch.

ParameterConditionAcceptance Criteria
Solvent Acetonitrile/Water (0.1% H₃PO₄)N/A
Thermal Stress Solid sample at 80°C for 24 hours< 0.5% increase in phenol impurity
Acid Stress Dissolved in 0.1 N HCl, 25°C, 4 hours< 0.1% degradation
Base Stress Dissolved in 0.1 N NaOH, 25°C, 4 hoursStable (Benzoates are stable in base)

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization to remove the hydroxy-impurity if degradation occurs? A: Yes, but it is difficult. The hydroxy-impurity (phenol) often co-crystallizes with the ether.

  • Recommendation: Recrystallize from Toluene/Heptane . The phenol is less soluble in non-polar mixtures than the ether product. Avoid alcohols (MeOH/EtOH) for recrystallization if acid is present, as trans-etherification is possible.

Q: Is the compound sensitive to moisture? A: The pure solid is not hygroscopic, but moisture combined with residual acid is destructive. Store the compound in a desiccator.

Q: Why do I see "ghost peaks" in GC-MS? A: 4-Bromo-3-isopropoxybenzoic acid can decompose inside the GC injector port if the temperature is too high (>250°C).

  • Solution: Use HPLC for purity analysis. If GC is required, derivatize the acid to a methyl ester (using TMS-diazomethane) prior to injection to lower the boiling point and stabilize the molecule.

References

  • Weissermel, K., & Arpe, H. J. (2008). Industrial Organic Chemistry. Wiley-VCH. (General reference on the stability of alkyl aryl ethers and cleavage mechanisms).
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • PubChem Compound Summary. (n.d.). 4-Bromo-3-isopropylbenzoic acid.[1] National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link] (Structural analog data used for physical property benchmarking).

Sources

column chromatography eluent systems for 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of 4-Bromo-3-isopropoxybenzoic Acid

Case ID: #BR-ISO-BENZ-001 Assigned Specialist: Senior Application Scientist Status: Active Subject: Optimization of Mobile Phase & Purification Protocols[1]

Executive Summary: The "Quick Fix"

For the purification of 4-Bromo-3-isopropoxybenzoic acid , standard silica gel chromatography often fails due to the carboxylic acid moiety interacting with silanol groups (


), causing severe peak tailing (streaking).[1]

Recommended Eluent System:

Primary Solvent Modifier (Critical) Ratio (Typical) Application

| Hexane / Ethyl Acetate | 1% Acetic Acid (AcOH) | Gradient 0%


 40% EtOAc | Standard Purification |
| DCM / Methanol  | 0.5% Acetic Acid  | 98:2 

90:10 | High Polarity Impurities | | Water / Acetonitrile | 0.1% Formic Acid | Gradient 5%

95% ACN | Reverse Phase (C18) |[1]

Critical Alert: Do not run this compound on silica without an acidic modifier. The compound will streak from the baseline to the solvent front, resulting in poor recovery and co-elution.

Technical Deep Dive: Mechanics of Separation

The "Comet" Phenomenon (Tailing)

User Question: "My product isn't eluting as a spot; it looks like a comet or streak on the TLC/Column. Why?"

Scientist's Diagnosis: Silica gel is slightly acidic (


) but contains active silanol groups. Your target molecule (

) exists in equilibrium between its neutral (

) and ionized (

) forms.[1] The ionized form and the carbonyl oxygen form strong hydrogen bonds with the silica surface.
  • Without Modifier: The molecules "drag" along the silica, eluting over a wide volume.

  • With Modifier (AcOH): The acetic acid (

    
    ) competes for the active silanol sites and suppresses the ionization of your benzoic acid derivative, forcing it into its neutral, less polar form. This "sharpens" the band.[2][3]
    
Visualizing the Mechanism

TailingMechanism cluster_0 Standard Silica (No Modifier) cluster_1 Acidified Silica (+1% AcOH) A1 Silanol Sites (Si-OH) A2 Target Molecule (H-Bonding) A1->A2 Strong Interaction A3 Result: Broad Peak / Tailing A2->A3 B1 Silanol Sites (Si-OH) B2 Acetic Acid (Sacrificial Binder) B1->B2 Blocked by Modifier B3 Target Molecule (Free Flowing) B2->B3 Displacement B4 Result: Sharp Peak B3->B4

Figure 1: Mechanism of action for acidic modifiers in silica chromatography. The modifier blocks active sites, allowing the target molecule to elute cleanly.

Operational Protocols

Protocol A: Mobile Phase Preparation (Hex/EtOAc + AcOH)

Standard Normal Phase

  • Calculate Volume: Estimate the total volume needed (e.g., 1 L).

  • Premix Modifier: Do not add acetic acid to the column directly. Add 10 mL of Glacial Acetic Acid to 990 mL of your non-polar solvent (Hexane) or your polar solvent (Ethyl Acetate) depending on your pump setup.

    • Best Practice: Premix the acid into the Ethyl Acetate bottle (Solvent B).

  • Equilibration: Flush the column with 3 Column Volumes (CV) of the starting gradient (e.g., 100% Hexane or 95:5 Hex/EtOAc) containing the modifier before loading the sample. This "deactivates" the silica.

Protocol B: Solid Loading (Dry Loading)

Recommended for 4-Bromo-3-isopropoxybenzoic acid due to poor solubility in Hexane.[1]

User Issue: "When I try to load my sample in Hexane, it oils out or precipitates on top of the column."

Step-by-Step Guide:

  • Dissolution: Dissolve your crude mixture in a minimal amount of volatile "good" solvent (DCM or Acetone).

  • Adsorption: Add Silica Gel (approx.[4] 3x the mass of your crude product) to the flask.

  • Evaporation: Rotovap the mixture until it is a free-flowing dry powder.

    • Note: If it remains sticky, add more silica and re-evaporate.

  • Loading: Pour the dry powder carefully onto the top of your pre-equilibrated column (or into a solid load cartridge).

  • Capping: Add a layer of sand or a frit on top to prevent disturbing the bed when solvent flow starts.

Protocol C: Visualization (TLC)

Since the molecule has a UV chromophore (benzene ring + Br), UV is primary. However, for confirmation:

  • UV: 254 nm (Strong absorption).

  • Stain: Bromocresol Green .

    • Appearance: The background turns blue; the acid turns yellow. This is specific for carboxylic acids (

      
      ).
      

Troubleshooting & Decision Logic

Use this logic flow to determine the correct purification path.

DecisionTree Start Start: Crude Mixture Solubility Is it soluble in Hexane? Start->Solubility Yes Yes Solubility->Yes Yes No No Solubility->No No Tailing Did TLC show tailing? Tailing->Yes Yes (Likely) Tailing->No No Purity Is impurity < 0.2 Rf away? Purity->Yes Difficult Sep Purity->No Easy Sep LiquidLoad Liquid Load (Hexane/EtOAc) LiquidLoad->Tailing SolidLoad Solid Load (Silica/Celite) SolidLoad->Tailing AddAcid Add 1% AcOH to Eluent AddAcid->Purity Gradient Shallow Gradient (e.g., 0-20% over 20 min) Yes->LiquidLoad Yes->AddAcid Yes->Gradient No->Purity No->SolidLoad Standard Gradient Standard Gradient No->Standard Gradient

Figure 2: Decision matrix for loading and method development.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Acetic Acid? A: No. TEA is a base. It will deprotonate your benzoic acid (


), turning it into a salt.[1] The salt will stick permanently to the silica or elute only with highly polar solvents (like Methanol), likely co-eluting with polar trash. TEA is for purifying amines, not acids.[1]

Q: I used 1% Acetic Acid, but now my product smells like vinegar. How do I remove it? A: Acetic acid has a high boiling point. To remove it:

  • Azeotrope: Add Toluene or Heptane to your fractions and rotovap. These form azeotropes that help carry off the acetic acid.

  • Wash: Dissolve the purified solid in EtOAc and wash 3x with Water (or slightly acidic brine). Do not wash with Bicarbonate, or you will extract your product into the aqueous layer![1]

Q: Can I use Reverse Phase (C18)? A: Yes, and it is often superior for benzoic acids.

  • System: Water/Acetonitrile + 0.1% Formic Acid.

  • Benefit: The "isopropoxy" and "bromo" groups make the molecule sufficiently hydrophobic to retain well on C18, while the acid modifier ensures sharp peaks.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][5][6] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry.

  • Biotage. (2023).[7] How does an acid pH modifier impact flash chromatography?

  • Teledyne ISCO. (2025). Solid Sample Loading Techniques for Flash Chromatography.

  • Common Organic Chemistry. (2025). Solvent Systems for Silica Gel Column Chromatography.

Sources

Technical Support Center: Handling the Moisture Sensitivity of 4-Bromo-3-isopropoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-Bromo-3-isopropoxybenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive acyl chloride in their synthetic workflows. Due to its inherent moisture sensitivity, proper handling and troubleshooting are critical to ensure experimental success, reproducibility, and safety. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-3-isopropoxybenzoyl chloride, and why is it so sensitive to moisture?

A1: 4-Bromo-3-isopropoxybenzoyl chloride is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. The carbonyl carbon in this group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This high degree of electrophilicity makes it extremely susceptible to nucleophilic attack.[1] Water, even in trace amounts like atmospheric moisture, acts as a potent nucleophile, readily reacting with the acyl chloride in a process called hydrolysis.[2][3]

The hydrolysis of 4-Bromo-3-isopropoxybenzoyl chloride results in the formation of 4-Bromo-3-isopropoxybenzoic acid and corrosive hydrochloric acid (HCl) gas.[1] This degradation pathway not only consumes the starting material, reducing the yield of your desired product, but the formation of HCl can also lead to pressure buildup in sealed containers and potential corrosion of equipment.[4]

Q2: How can I visually identify a degraded or hydrolyzed sample of 4-Bromo-3-isopropoxybenzoyl chloride?

A2: A pure sample of 4-Bromo-3-isopropoxybenzoyl chloride should be a clear, colorless to light-yellow liquid. Upon exposure to moist air, you may observe the following signs of degradation:

  • Fuming: The sample may appear to fume or produce a noticeable vapor. This is due to the reaction with atmospheric moisture, which liberates hydrogen chloride (HCl) gas that then fumes in the presence of more moisture.[5]

  • Cloudiness or Turbidity: The liquid may become cloudy or turbid as the insoluble 4-Bromo-3-isopropoxybenzoic acid begins to form and precipitate out of the solution.

  • Solidification: In cases of significant hydrolysis, you may observe the formation of a white to off-white solid precipitate, which is the corresponding carboxylic acid.

Q3: What are the ideal storage and handling conditions for 4-Bromo-3-isopropoxybenzoyl chloride to maintain its integrity?

A3: To prevent degradation, 4-Bromo-3-isopropoxybenzoyl chloride must be handled and stored under strictly anhydrous (moisture-free) conditions.[2]

Storage Recommendations:

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents exposure to atmospheric moisture and oxygen.
Temperature Store in a refrigerator (approximately 4°C).Reduces the rate of any potential degradation reactions.
Container Keep in the original, tightly sealed, corrosion-resistant container.Prevents moisture ingress and container degradation from potential HCl formation.[6]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizers.[6]Ensures safety and stability.

For opened bottles, it is highly recommended to use a septum-sealed cap (like an AcroSeal™ bottle) and withdraw the reagent using a dry syringe and needle under a positive pressure of inert gas.[7] If this is not possible, quickly blanket the headspace of the bottle with nitrogen or argon before resealing tightly.

Q4: My acylation reaction using 4-Bromo-3-isopropoxybenzoyl chloride has a low or no yield. What are the likely causes?

A4: Low or no yield in reactions involving this reagent is most commonly attributed to its degradation by moisture. Here are the primary factors to investigate:

  • Reagent Quality: The 4-Bromo-3-isopropoxybenzoyl chloride may have been compromised by moisture before you even started the reaction.

  • Reaction Conditions: The presence of moisture in your solvents, reagents, or glassware is a critical factor.[8]

  • Substrate Reactivity: The nucleophile you are trying to acylate might be too weak or sterically hindered, leading to a slow reaction that allows the competing hydrolysis reaction to dominate.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with 4-Bromo-3-isopropoxybenzoyl chloride.

Issue 1: Low or No Product Yield in an Acylation Reaction

This is the most frequent problem and is almost always linked to the presence of water.

G cluster_0 start Low/No Yield Observed check_reagent 1. Assess Reagent Quality (Visual inspection, analytical check) check_conditions 2. Verify Anhydrous Conditions (Solvents, glassware, atmosphere) check_reactivity 3. Evaluate Substrate Reactivity (Steric hindrance, nucleophilicity) reagent_ok Reagent Appears Good reagent_bad Reagent Degraded conditions_ok Conditions are Dry conditions_wet Moisture Source Identified reactivity_issue Substrate is Challenging solution_reagent Action: Use a fresh bottle or purify the existing stock. solution_conditions Action: Re-dry all solvents and glassware. Ensure a proper inert atmosphere. solution_reactivity Action: Increase reaction temperature, use a catalyst (e.g., DMAP), or use a stronger base.

Step-by-Step Troubleshooting Protocol:
  • Assess Reagent Quality:

    • Visual Inspection: Check the bottle for any fuming, cloudiness, or solid precipitates. If any of these are present, the reagent is likely hydrolyzed.

    • Analytical Confirmation (Optional but Recommended): If you have access to analytical instrumentation, you can confirm the purity.

      • FT-IR Spectroscopy: Look for a broad O-H stretch (around 3000 cm⁻¹) indicative of the carboxylic acid impurity, alongside the sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹).

      • ¹H NMR Spectroscopy: The presence of a broad singlet in the downfield region (typically >10 ppm) suggests the carboxylic acid proton.

  • Verify Anhydrous Reaction Conditions:

    • Glassware: Ensure all glassware was flame-dried or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial solvent purification system. Solvents from sealed commercial bottles rated as "anhydrous" should be used promptly after opening.

    • Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas like nitrogen or argon. Use septa and needles for reagent transfers.

  • Evaluate Substrate and Reaction Parameters:

    • If your nucleophile (e.g., an alcohol or amine) is sterically hindered, the acylation reaction will be slower.[8] This gives the competing hydrolysis reaction more time to occur, especially if even trace amounts of moisture are present.

    • Possible Solutions:

      • Increase the reaction temperature to accelerate the desired reaction.[8]

      • For acylations of alcohols, consider adding a catalytic amount of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

      • Ensure you are using an appropriate stoichiometric amount of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results often point to subtle variations in the amount of moisture introduced between experimental runs.

Protocol for Ensuring Reproducibility:
  • Standardize Glassware Preparation:

    • Objective: To ensure all glassware is consistently free of adsorbed water.

    • Procedure:

      • Clean all glassware thoroughly.

      • Dry in an oven at a standard temperature and duration (e.g., 140°C for at least 4 hours).

      • Assemble the reaction apparatus while still hot and immediately place it under a positive pressure of dry inert gas, allowing it to cool in situ.

  • Standardize Reagent Handling:

    • Objective: To minimize atmospheric exposure for all reagents.

    • Procedure:

      • Use syringes and cannulas for all liquid transfers.

      • If using a shared bottle of 4-Bromo-3-isopropoxybenzoyl chloride, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) to prevent contamination of the main stock.[7]

      • Always use freshly opened or properly stored anhydrous solvents.

G

Issue 3: Product Contains 4-Bromo-3-isopropoxybenzoic Acid Impurity After Workup

Even with a successful reaction, the unreacted acyl chloride can hydrolyze during the aqueous workup, leading to contamination of your product with the corresponding carboxylic acid.

Workup and Purification Strategies:
  • Quenching the Reaction:

    • Before the aqueous workup, it can be beneficial to quench any remaining 4-Bromo-3-isopropoxybenzoyl chloride. This can be done by adding a small amount of an amine (like triethylamine) or an alcohol (like isopropanol) to the reaction mixture.[9] This will convert the reactive acyl chloride into a less reactive amide or ester, which may be easier to separate from your desired product.

  • Aqueous Workup:

    • When performing an aqueous wash, consider using a weak base solution (e.g., saturated sodium bicarbonate) to extract the acidic 4-Bromo-3-isopropoxybenzoic acid impurity into the aqueous layer. Be cautious, as this will also neutralize any HCl and can cause gas evolution (CO₂).

  • Purification:

    • Column Chromatography: This is often the most effective way to separate the desired product from the more polar carboxylic acid impurity.

    • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[10]

By rigorously excluding moisture from your experimental setup and understanding the potential pitfalls during reaction and workup, you can successfully and consistently utilize 4-Bromo-3-isopropoxybenzoyl chloride in your synthetic endeavors.

References
  • Vertex AI Search. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Fiveable. (2025, September 15). Acid chlorides | Organic Chemistry II Class Notes.
  • Cambridge (CIE) A Level Chemistry. (2024, December 23). Relative Ease of Hydrolysis.
  • ILO and WHO. (2021). ICSC 0210 - ACETYL CHLORIDE.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Fisher Scientific. (2011, June 30). SAFETY DATA SHEET.
  • Cubework. (n.d.). Acid Chlorides Warehouse Storage.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • Benchchem. (n.d.). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
  • Benchchem. (n.d.). The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Benchchem. (n.d.). Hydrolysis of 4-Bromobenzoyl chloride and prevention methods.
  • Benchchem. (n.d.). Improving the yield of esterification reactions with 4-Bromobenzoyl chloride.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Supporting Information. (n.d.).
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b).
  • Benchchem. (n.d.). Purification of crude 4-Bromobenzoyl chloride by vacuum distillation.

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural Validation, Regioisomer Differentiation, and Impurity Profiling

Executive Summary & Structural Significance

4-Bromo-3-isopropoxybenzoic acid (CAS: 1154060-98-6) is a critical intermediate in the synthesis of kinase inhibitors and pharmacological scaffolds. Its structural integrity is defined by a specific 1,3,4-trisubstitution pattern on the benzene ring.

In drug development, the primary analytical challenge is distinguishing this compound from its regioisomer, 3-bromo-4-isopropoxybenzoic acid . These isomers often co-elute in HPLC but exhibit distinct magnetic resonance signatures. This guide provides a definitive 1H NMR protocol to validate the correct isomer, focusing on the diagnostic aromatic splitting patterns and chemical shifts.

Theoretical Structural Analysis

The molecule consists of three distinct proton environments:[1][2]

  • Benzoic Acid Core: Provides the desheilding anisotropic effect, shifting ortho-protons downfield.

  • Bromine Substituent (C4): Weakly deactivating but sterically significant.

  • Isopropoxy Group (C3): A strong electron-donating group (EDG) that shields ortho and para positions.

The Critical Distinction: Target vs. Regioisomer

The most reliable method to confirm the structure is analyzing the H-5 proton (ortho to the C4-substituent).

  • Target (4-Bromo-3-isopropoxybenzoic acid): The H-5 proton is ortho to Bromine and meta to the Isopropoxy group. It lacks the strong shielding effect of an ortho-oxygen. Expect all aromatic signals > 7.4 ppm.

  • Alternative (3-Bromo-4-isopropoxybenzoic acid): The H-5 proton is ortho to the Isopropoxy group. This strong shielding effect shifts H-5 significantly upfield. Expect a doublet < 7.2 ppm.

Figure 1: Decision tree for distinguishing the target compound from its common regioisomer based on H-5 chemical shift.

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (Preferred for solubility of carboxylic acids) or CDCl3 (if methyl ester derivative).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve H2/H6 meta-coupling).

  • Pulse Sequence: Standard zg30.

  • Scans (NS): 16–32 (sufficient for >10 mg).

  • Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy of aromatic protons).

Spectral Data Analysis

Predicted 1H NMR Data (DMSO-d6, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
COOH OH~13.0Broad Singlet1H-Acidic proton (variable)
H-2 Ar-H7.55 – 7.65Doublet (d)1H~2.0Meta to Br, Ortho to COOH
H-6 Ar-H7.50 – 7.60Doublet of Doublets (dd)1H8.2, 2.0Ortho to COOH, Para to OiPr
H-5 Ar-H7.65 – 7.75Doublet (d)1H8.2Ortho to Br (Deshielded)
OCH CH4.60 – 4.70Septet1H6.0Methine of Isopropyl
CH3 CH31.30 – 1.35Doublet (d)6H6.0Methyls of Isopropyl

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.

Comparative Analysis: Target vs. Alternatives

The table below highlights the specific shifts that differentiate the target from its most common "Alternative" structures found in synthesis mixtures.

FeatureTarget: 4-Br-3-OiPr Alternative: 3-Br-4-OiPr Precursor: 4-Br-3-OH
H-5 Shift ~7.7 ppm (Deshielded)~7.1 ppm (Shielded by ortho-O)~7.0 ppm (Shielded by ortho-OH)
H-2 Shift ~7.6 ppm~8.0 ppm (Deshielded by ortho-Br/COOH)~7.5 ppm
Alkoxy Signal Septet at 4.6 ppmSeptet at 4.7 ppmAbsent (Phenolic OH instead)

Detailed Signal Assignment Workflow

Use this visual guide to map the protons to the signals. The coupling constants (


) are the mathematical validation of the substitution pattern.

Figure 2: Coupling network. H-5 and H-6 show strong ortho-coupling (8Hz), while H-2 and H-6 show weak meta-coupling (2Hz).

Step-by-Step Interpretation
  • Identify the Isopropyl Group: Locate the strong doublet at ~1.3 ppm (6H) and the septet at ~4.6 ppm (1H). This confirms the alkylation was successful.

  • Count Aromatic Protons: Ensure integration equals 3H. If 4H, starting material (benzoic acid derivative) remains.

  • Analyze the Splitting (The "Roof Effect"):

    • Look for the ABX system (or AMX depending on field strength).

    • H-5 appears as a doublet with a large coupling constant (

      
       Hz).[3]
      
    • H-6 appears as a doublet of doublets (

      
       Hz).
      
    • H-2 appears as a narrow doublet (

      
       Hz).
      
  • Verify Regiochemistry: Check the chemical shift of the doublet with the large

    
     value (H-5). If it is downfield (>7.4 ppm) , you have the correct 4-bromo-3-isopropoxy isomer. If it is upfield (~7.1 ppm), you have the 4-isopropoxy-3-bromo isomer.
    

References

  • ChemicalBook. (2024). 4-Isopropoxybenzoic acid 1H NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH). (2025). 4-Bromo-3-isopropylbenzoic acid - PubChem Compound Summary. Retrieved from .

  • Royal Society of Chemistry. (2018). Supporting Information: Decarboxylative Bromination of Aromatic Carboxylic Acids. (Referenced for comparative shifts of bromobenzoic acid derivatives). Retrieved from .

  • AK Scientific. (2026).[4] Product Catalog: 4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6). Retrieved from .

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-3-isopropoxybenzoic Acid: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides a detailed analysis of the ¹³C NMR chemical shifts for 4-Bromo-3-isopropoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science.

Given the absence of publicly available experimental spectra for this specific molecule, this guide will leverage comparative data from structurally analogous compounds and theoretical prediction methodologies to provide a robust and scientifically grounded estimation of its ¹³C NMR spectrum. This approach not only offers valuable insights into the electronic environment of the carbon atoms within the molecule but also equips researchers with the knowledge to interpret and predict the spectra of similarly substituted aromatic systems.

Understanding the ¹³C NMR Landscape of Aromatic Acids

The chemical shift of a carbon atom in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. In substituted benzene rings, the positions of the signals are dictated by the electronic effects (both inductive and resonance) of the substituents. Electron-withdrawing groups, such as the carboxylic acid and bromine atom, generally deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the isopropoxy group, shield nearby carbons, shifting their signals to a lower chemical shift (upfield).

Predicted ¹³C NMR Chemical Shifts of 4-Bromo-3-isopropoxybenzoic Acid

To provide a reliable estimate of the ¹³C NMR chemical shifts for 4-Bromo-3-isopropoxybenzoic acid, a combination of data from model compounds and computational prediction tools is employed. The table below presents the predicted chemical shifts, alongside experimental data for 4-bromobenzoic acid and 3-isopropoxybenzoic acid to illustrate the incremental effects of the substituents.

Carbon Atom4-Bromo-3-isopropoxybenzoic Acid (Predicted)4-Bromobenzoic Acid (Experimental)[1][2]3-Isopropoxybenzoic Acid (Experimental)
C=O~168-172 ppm166.0 ppm (in Acetone)~170 ppm
C1~132-135 ppm129.8 ppm (in Acetone)~131 ppm
C2~115-118 ppm131.4 ppm (in Acetone)~116 ppm
C3~155-158 ppm131.4 ppm (in Acetone)~158 ppm
C4~118-121 ppm127.3 ppm (in Acetone)~122 ppm
C5~129-132 ppm131.7 ppm (in Acetone)~118 ppm
C6~114-117 ppm131.7 ppm (in Acetone)~129 ppm
O-CH~70-73 ppm-~70 ppm
CH₃~21-23 ppm-~22 ppm

Note: Experimental data for 3-isopropoxybenzoic acid is estimated based on similar alkoxy-substituted benzoic acids as direct spectral data was not available in the initial search.

Analysis of Substituent Effects

The predicted chemical shifts for 4-Bromo-3-isopropoxybenzoic acid can be rationalized by considering the interplay of the substituents' electronic properties:

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group deshields the carbonyl carbon significantly, placing its resonance in the characteristic region of 168-172 ppm. It also influences the chemical shift of the ipso-carbon (C1).

  • Bromine Atom (-Br): As an electronegative, electron-withdrawing group, the bromine atom at C4 is expected to deshield this carbon. However, its effect is also influenced by the opposing electron-donating isopropoxy group.

  • Isopropoxy Group (-O-iPr): This electron-donating group, situated at C3, will cause a notable shielding effect, particularly on the ortho (C2, C4) and para (C6) positions relative to itself, shifting their signals upfield. The methine and methyl carbons of the isopropoxy group will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire an experimental ¹³C NMR spectrum of 4-Bromo-3-isopropoxybenzoic acid, the following protocol provides a standardized starting point.

Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • A 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 20-30 mg of 4-Bromo-3-isopropoxybenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3][4] The choice of solvent can slightly influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[3][4]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the signals (note: integration in ¹³C NMR is generally not quantitative unless specific experimental conditions are met).[3]

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

molecule_structure cluster_mol cluster_substituents C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 O O C3->O C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 C6->C1 CH CH O->CH CH3_1 CH₃ CH->CH3_1 CH3_2 CH₃ CH->CH3_2

Caption: Structure of 4-Bromo-3-isopropoxybenzoic acid with carbon numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 4-Bromo-3-isopropoxybenzoic acid. By comparing with known, structurally related compounds and understanding the fundamental principles of substituent effects in NMR, researchers can confidently estimate the spectral features of this molecule. The detailed experimental protocol further serves as a practical resource for the acquisition of high-quality ¹³C NMR data. As a self-validating system, the comparison of experimentally obtained data with the predictions laid out in this guide will ultimately confirm the structure and provide a more refined understanding of the electronic landscape of this and similar molecules.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20298. [Link]

  • Li, Y., & Aires-de-Sousa, J. (2012). 13C NMR chemical shift prediction of diverse chemical compounds. Magnetic Resonance in Chemistry, 50(12), 795-802. [Link]

  • Smith, A. B., 3rd, & Beauchamp, P. S. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4694–4704. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. (2018). Angewandte Chemie International Edition, 57(23), 7205-7209. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH analysis of chemical shifts ppm. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information: ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved February 14, 2026, from [Link]

  • ¹³C NMR Chemical Shift Table. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 14, 2026, from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Isopropoxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Propoxy-benzoic acid. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-bromo-. Retrieved February 14, 2026, from [Link]

Sources

Structural Elucidation and Comparative Fragmentation Analysis of 4-Bromo-3-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In medicinal chemistry, 4-Bromo-3-isopropoxybenzoic acid serves as a critical scaffold. The bromine atom acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the isopropoxy group modulates lipophilicity and metabolic stability compared to simpler alkoxy analogs.

For researchers characterizing reaction intermediates or profiling impurities, relying solely on retention time is insufficient. This guide dissects the mass spectrometry (MS) behavior of this molecule, contrasting it with its methoxy analog to highlight specific fragmentation liabilities that affect detection limits and structural confirmation.

Key Differentiators
Feature4-Bromo-3-isopropoxybenzoic acid4-Bromo-3-methoxybenzoic acid (Alternative)
Isotopic Signature Distinct 1:1 Doublet (

)
Distinct 1:1 Doublet (

)
Primary Neutral Loss Propene (42 Da) &

(44 Da)

(44 Da) & Methyl Radical (15 Da)
Ionization Mode ESI(-) dominantESI(-) dominant
Spectral Complexity High (Competitive fragmentation pathways)Medium (Linear fragmentation)

The Isotopic Fingerprint: Bromine Identification

Before analyzing fragmentation, the presence of bromine provides an immediate "checksum" for the molecular ion. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in a near 1:1 natural abundance ratio.[1]

In the negative electrospray ionization (ESI-) spectrum, the deprotonated molecular ion


 will not appear as a single peak. It appears as a doublet separated by 2 m/z units  with approximately equal intensity.[1][2]
  • Calculated Monoisotopic Mass (

    
    ):  257.99 Da
    
  • Observed m/z (

    
    ): 
    
    • m/z 256.98 (containing

      
      )
      
    • m/z 258.98 (containing

      
      )
      

Critical QC Check: If your spectrum shows a 3:1 ratio, you have likely substituted Bromine with Chlorine. If you see a single peak, you have lost the halogen (dehalogenation side-reaction).

Fragmentation Mechanics: The "Propene vs. CO2" Competition

The structural uniqueness of 4-Bromo-3-isopropoxybenzoic acid lies in the competition between two fragmentation pathways. Unlike the methoxy analog, the isopropoxy group contains a


-hydrogen, enabling a low-energy elimination pathway.
Pathway A: Decarboxylation (Standard Benzoic Acid Behavior)

Like all benzoic acids, the carboxylate group is prone to losing neutral


.
  • Transition:

    
    
    
  • Mass Shift: -44 Da

  • Result: A bromophenol anion (m/z 213/215).

Pathway B: Dealkylation via Propene Loss (Specific to Isopropoxy)

The isopropyl group can undergo a six-membered ring rearrangement (similar to a McLafferty rearrangement in EI, but driven by charge-remote fragmentation in ESI), ejecting a neutral propene molecule (


).
  • Transition:

    
    
    
  • Mass Shift: -42 Da

  • Result: A bromo-hydroxybenzoic acid anion (m/z 215/217).

Comparative Insight: The Methoxy analog (Alternative B) cannot lose an alkene. It must lose a methyl radical (15 Da), which is energetically unfavorable in soft ionization (ESI). Therefore, the presence of an [M-42] peak is diagnostic for the isopropoxy derivative.

Visualization: Fragmentation Pathways

The following diagram maps the competitive dissociation pathways.

Fragmentation Parent Parent Ion [M-H]- m/z 257 / 259 (1:1 Doublet) CO2_Loss Pathway A: Decarboxylation Loss of CO2 (44 Da) m/z 213 / 215 Parent->CO2_Loss Standard Propene_Loss Pathway B: Dealkylation Loss of Propene (42 Da) m/z 215 / 217 (Diagnostic for Isopropoxy) Parent->Propene_Loss Favored (Steric/Electronic) Dual_Loss Secondary Frag: Loss of CO2 + Propene m/z 171 / 173 CO2_Loss->Dual_Loss Propene_Loss->Dual_Loss

Figure 1: Competitive fragmentation pathways for 4-Bromo-3-isopropoxybenzoic acid in ESI(-) mode. Note the diagnostic loss of Propene (Pathway B).

Comparative Performance Guide

This section compares the "detectability" and "specificity" of the target molecule against its common analogs.

Table 1: MS/MS Transition Comparison
ParameterTarget: 4-Bromo-3-isopropoxyAlternative: 4-Bromo-3-methoxyImplication for Research
Precursor Ion 257 / 259229 / 231Distinct mass windows.
Major Product Ion 215 (Loss of 42)185 (Loss of 44)Target molecule fragments easier due to labile isopropyl group.
Sensitivity High (Facile fragmentation)Medium (Harder fragmentation)Isopropoxy analog often yields higher signal-to-noise in MRM modes.
Interference Risk Low (Specific transition)MediumLoss of 44 (

) is common; Loss of 42 (Propene) is specific to alkyl ethers.
Technical Recommendation

For Quantitative Analysis (PK/PD studies): Use the transition 257.0


 215.0  (Loss of Propene). It is more specific than the decarboxylation pathway, which can be mimicked by ubiquitous background ions or metabolic byproducts losing 

.

For Structural Confirmation: Ensure you observe the Doublet Pattern in the daughter ions. The fragment at m/z 215 must also have a partner at m/z 217. If the fragment is a singlet, the bromine has been lost (unlikely in this specific low-energy collision).

Experimental Protocol: Validated LC-MS/MS Setup

To reproduce these results, use the following "Self-Validating" protocol.

A. Sample Preparation[3]
  • Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

    • Why Formic Acid? Even in negative mode, a slightly acidic pH ensures the phenol remains protonated during chromatography, improving peak shape on C18 columns, while the carboxylic acid deprotonates readily in the source.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate (Promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

C. MS Parameters (Source: ESI Negative)
  • Capillary Voltage: 3000 V.

  • Gas Temperature: 300°C.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Optimal:15-20 eV usually maximizes the Propene loss (m/z 215).

    • High Energy:[3]>35 eV is required to break the C-Br bond (Debromination).

Workflow Visualization: Method Development

Workflow Step1 1. Full Scan (MS1) Identify Doublet (m/z 257/259) Step2 2. Product Ion Scan Ramp CE 10-40eV Step1->Step2 Step3 3. Analyze Losses Step2->Step3 Decision Dominant Fragment? Step3->Decision Opt1 m/z 215 (-42 Da) Specific (Propene) Decision->Opt1 Yes Opt2 m/z 213 (-44 Da) Generic (CO2) Decision->Opt2 No Final Select m/z 215 for MRM Quant Opt1->Final

Figure 2: Decision tree for optimizing MRM transitions.

References

  • BenchChem. (2025).[1][4] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Link

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid fragmentation pattern. Link

  • National Institutes of Health (NIH). (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation...[5][6] via intramolecular rearrangement.[5] Rapid Commun Mass Spectrom.[6] Link

  • Chemistry LibreTexts. (2022). Isotope Abundance: Bromine and Chlorine Patterns. Link

  • ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group...[7] ionized by electrospray.[7][8][9] Link

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characteristic IR absorption peaks of 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6) is a critical pharmacophore intermediate, notably utilized in the synthesis of Cystobactamids (novel antibacterials) and various kinase inhibitors. Its structural integrity hinges on two moieties: the aryl bromide (a handle for palladium-catalyzed cross-coupling) and the isopropoxy ether (providing lipophilicity and steric bulk).

In drug development pipelines, the most common failure mode for this intermediate is de-alkylation (reversion to the phenol precursor) or hydrolysis errors. While NMR is definitive, it is resource-intensive. This guide establishes a Fourier Transform Infrared (FT-IR) spectroscopy framework to serve as a rapid, self-validating Quality Control (QC) system. We compare its spectral signature against its primary metabolic and synthetic alternatives to ensure batch fidelity.

Spectral Fingerprint Analysis[1][2][3][4]

The IR spectrum of 4-Bromo-3-isopropoxybenzoic acid is defined by the interplay between the electron-withdrawing carboxyl/bromo groups and the electron-donating isopropoxy group.

Table 1: Characteristic IR Absorption Peaks
Functional GroupWavenumber (

)
IntensityDiagnostic Value (The "Why")
O-H Stretch (Acid) 2500 – 3300 Broad, MedConfirms free carboxylic acid.[1] The broadness ("fermi resonance") indicates dimerization, distinguishing it from ester derivatives.
C-H Stretch (Alkyl) 2980 – 2870 MediumSpecific to the isopropyl group. Absence suggests the des-isopropyl (hydroxy) impurity.
C=O Stretch 1680 – 1705 StrongThe Anchor. Conjugation with the aryl ring lowers this from typical aliphatic acids (1710+).
Aromatic Ring 1580 & 1480 Med-StrongSkeletal vibrations of the trisubstituted benzene ring.
Gem-Dimethyl (iPr) 1385 & 1375 Doublet CRITICAL QC CHECK. The "isopropyl split." A doublet here confirms the isopropoxy group. A singlet indicates a methyl/ethyl analog or impurity.
C-O-C (Aryl Ether) 1250 – 1280 StrongAsymmetric stretching of the Ar-O-C linkage. Distinguishes from the C-OH stretch of the phenol precursor.
C-Br Stretch 500 – 700 Weak/MedOften obscured in the fingerprint region, but essential for confirming halogenation.

Expert Insight: Do not rely solely on the Carbonyl (C=O) peak. The Gem-Dimethyl Doublet (1385/1375


)  is your primary "Go/No-Go" signal. If this doublet collapses into a singlet or disappears, your sample has likely degraded to the phenol or is a methoxy analog.

Comparative Analysis: Product vs. Alternatives

In a synthesis workflow, this compound is often confused with its precursor or structural analogs. The table below outlines how to distinguish them using IR.

Table 2: Differential Diagnosis Matrix
CompoundStructureKey IR DifferentiatorOperational Implication
4-Bromo-3-isopropoxybenzoic acid (Target)Ar-O-CH(CH

)

Doublet at ~1380 cm

+ Aliphatic C-H (2900s)
PASS: Proceed to coupling reaction.[2]
4-Bromo-3-hydroxybenzoic acid (Precursor/Impurity)Ar-OHSharp/Broad Phenolic OH (~3400) ; Absence of aliphatic C-H & Isopropyl doublet.FAIL: Incomplete alkylation or acid-catalyzed hydrolysis.
4-Bromo-3-methoxybenzoic acid (Analog)Ar-O-CH

Singlet at ~1375 cm

(Methyl deformation); No doublet.
FAIL: Wrong starting material used.
Methyl 4-bromo-3-isopropoxybenzoate (Ester Derivative)Ar-COOCH

Shifted C=O (~1720-1735) ; Absence of broad O-H acid trough (2500-3300).FAIL: Incomplete hydrolysis of the ester protection group.

Experimental Protocol: Self-Validating Workflow

Objective: Rapid identification of 4-Bromo-3-isopropoxybenzoic acid purity using ATR-FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., Shimadzu IRAffinity-1S or Thermo Nicolet).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: ATR is preferred over KBr pellets for hygroscopic acids to prevent water band interference.

  • Solvent: Isopropanol (analytical grade) for cleaning.

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric CO

    
     and H
    
    
    
    O.
  • Sample Loading: Place ~5 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100 (unitless scale) or optimal contact is achieved. Crucial: Poor contact weakens the C-H region, masking the isopropyl signal.

  • Acquisition: Scan from 4000 to 400

    
     (Resolution: 4 
    
    
    
    , Scans: 16 or 32).
  • Validation Logic (The "3-Point Check"):

    • Check 1: Is there a broad trough at 3000

      
      ? (Yes = Acid present).
      
    • Check 2: Is the C=O peak at ~1690

      
      ? (Yes = Benzoic acid core).
      
    • Check 3: Is there a doublet at 1385/1375

      
      ? (Yes = Isopropoxy confirmed).
      

Visualization: Spectral Interpretation Logic

The following diagram illustrates the decision logic for interpreting the IR spectrum during a QC release.

IR_Logic_Flow Start Start: Acquire IR Spectrum Check_OH Check 2500-3300 cm⁻¹ Broad OH Trough? Start->Check_OH Check_CO Check 1680-1705 cm⁻¹ Strong C=O Peak? Check_OH->Check_CO Yes Result_Ester FAIL: Ester Derivative (Incomplete Hydrolysis) Check_OH->Result_Ester No (Sharp peaks only) Check_Fingerprint Check 1370-1385 cm⁻¹ Gem-Dimethyl Doublet? Check_CO->Check_Fingerprint Yes Result_Phenol FAIL: Hydroxy Precursor (De-alkylation) Check_CO->Result_Phenol Shifted/Weak Result_Pass PASS: 4-Bromo-3-isopropoxybenzoic acid Confirmed Check_Fingerprint->Result_Pass Yes (Doublet) Check_Fingerprint->Result_Phenol No (Absence) Result_Analog FAIL: Methoxy/Alkyl Analog (Wrong Material) Check_Fingerprint->Result_Analog Singlet Only

Caption: Logical decision tree for validating 4-Bromo-3-isopropoxybenzoic acid via IR spectroscopy. Blue nodes represent primary functional group checks; the Yellow node represents the specific fingerprint identifier.

References

  • PubChem. (n.d.).[2] 4-Bromo-3-isopropoxybenzoic acid (Compound).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Baumann, S., et al. (2014). Cystobactamids: A New Class of Antibacterials from Myxobacteria. Leibniz Universität Hannover. (Describing the synthesis and characterization of isopropoxy-benzoic acid intermediates). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzoic acid, 4-bromo- Infrared Spectrum.[3] NIST Chemistry WebBook. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Authoritative source for Gem-Dimethyl doublet assignment). Retrieved from [Link]

Sources

HPLC retention time and method for 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development & Optimization Guide: 4-Bromo-3-isopropoxybenzoic acid

Part 1: Executive Summary & Chemical Context

The Challenge: 4-Bromo-3-isopropoxybenzoic acid (CAS 1206456-43-8) presents a specific chromatographic challenge due to its dual nature: it possesses a hydrophobic isopropoxy tail and an ionizable carboxylic acid head. Standard "generic" HPLC gradients often fail to resolve it from its critical process impurities—specifically the hydrolytic degradant 4-bromo-3-hydroxybenzoic acid and the de-halogenated byproduct 3-isopropoxybenzoic acid .

This guide moves beyond basic screening protocols to provide an Optimized Stability-Indicating Method . By leveraging pH control and stationary phase selectivity, we achieve baseline separation where generic methods fail.

Physicochemical Profile:

  • Analyte: 4-Bromo-3-isopropoxybenzoic acid

  • LogP: ~3.3 (Moderate Hydrophobicity)

  • pKa: ~4.0 (Carboxylic Acid)

  • Critical Insight: At neutral pH, the molecule is ionized (benzoate), leading to early elution and peak tailing. Acidic pH suppression (pH < 3.0) is mandatory to keep the analyte in its neutral, hydrophobic form for consistent retention on Reversed-Phase (RP) columns.

Part 2: Method Comparison (Generic vs. Optimized)

The following table contrasts a standard "Screening Method" (often used in early discovery) with the "Optimized Method" recommended for purity analysis and QC.

FeatureMethod A: Generic Screening (Alternative)Method B: Optimized Selectivity (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)20 mM Potassium Phosphate (pH 2.8)
Mobile Phase B AcetonitrileMethanol
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Interactions
Performance Fast elution; often co-elutes isomers.Superior resolution of halogenated aromatics.
Peak Shape Sharp, but risk of drift due to TFA volatility.Excellent symmetry; robust retention times.
Detection UV 210-254 nmUV 254 nm (Specific for Benzoic core)

Expert Insight: While Method A is faster, Method B is superior because the Phenyl-Hexyl phase interacts specifically with the electron-deficient bromine ring and the electron-rich alkoxy group, creating a separation "wedge" between the target and its impurities that a standard C18 cannot achieve based on hydrophobicity alone.

Part 3: Detailed Experimental Protocol (Method B)

Objective: Quantify 4-Bromo-3-isopropoxybenzoic acid with >1.5 resolution from nearest impurity.

Instrumentation & Conditions
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Reference: 360 nm).

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g KH₂PO₄ in 1000 mL HPLC-grade water. Adjust pH to 2.8 ± 0.05 with Dilute Phosphoric Acid (85%). Filter through 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% Methanol (HPLC Grade).

  • Diluent: 50:50 Methanol:Water.[2][3]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.06040Equilibrate
10.02080Linear Gradient
12.02080Hold (Wash)
12.16040Return to Initial
17.06040Re-equilibration
Expected Retention Times (Relative)

Note: Absolute times vary by system dwell volume. Use Relative Retention Time (RRT) for identification.

  • Impurity 1 (4-Bromo-3-hydroxybenzoic acid): RRT ~0.65 (Elutes first; most polar).

  • Impurity 2 (4-Bromobenzoic acid): RRT ~0.85.

  • Target (4-Bromo-3-isopropoxybenzoic acid): RRT 1.00 (Elutes ~8-9 min).

  • Dimer/Late Eluters: RRT >1.2.

Part 4: Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical selection process that leads to the Phenyl-Hexyl choice.

MethodDevelopment Start Analyte: 4-Bromo-3-isopropoxybenzoic acid (Hydrophobic + Acidic) Screening Initial Screening Column: C18 MP: Water/ACN/TFA Start->Screening Result1 Result: Co-elution with Hydroxy-impurity? Screening->Result1 Choice Selectivity Optimization Result1->Choice Yes (Poor Res) Opt1 Option A: pH Adjustment (pH 2.8 Phosphate) Choice->Opt1 Fix Peak Shape Opt2 Option B: Stationary Phase Change (Phenyl-Hexyl) Choice->Opt2 Fix Selectivity Opt1->Opt2 Still Co-eluting Final Final Method: Phenyl-Hexyl + MeOH + pH 2.8 (Maximized Resolution) Opt2->Final

Caption: Decision logic for moving from generic C18 screening to the optimized Phenyl-Hexyl method for halogenated aromatic acids.

Diagram 2: Impurity Separation Pathway

Understanding the structural differences is key to explaining the separation order.

ImpuritySeparation Impurity1 4-Bromo-3-hydroxybenzoic acid (Most Polar) Elutes 1st Impurity2 4-Bromobenzoic acid (No Alkoxy) Elutes 2nd Impurity1->Impurity2 + Hydrophobicity Target 4-Bromo-3-isopropoxybenzoic acid (Target) Elutes 3rd Impurity2->Target + Isopropoxy Group Mech Separation Mechanism: Hydrophobicity + Pi-Pi Interaction Mech->Target

Caption: Elution order based on structural polarity. The target analyte is the most retained due to the bromine and isopropoxy group combination.

Part 5: System Suitability & Troubleshooting

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, lower the pH of Mobile Phase A (ensure pH < pKa).

  • Resolution (Rs): > 2.0 between the Target and 4-Bromobenzoic acid (if present).

  • Precision: %RSD of 6 replicate injections < 2.0%.

Common Issues:

  • Drifting Retention Times: Usually caused by lack of column equilibration when using Methanol. Ensure at least 10 column volumes of equilibration time.

  • Split Peaks: Indicates sample solvent incompatibility. Ensure the sample diluent (50:50 MeOH:Water) matches the initial gradient strength.

References

  • PubChem. (n.d.).[4][5] 4-Bromo-3-isopropylbenzoic acid (Analogous Structure Data).[5] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Propoxybenzoic acid (Spectral Data).[6] National Institute of Standards and Technology.[6][7] Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-3-isopropoxybenzoic Acid and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that influences reaction efficiency, yield, and scalability. Substituted aryl halides, such as 4-Bromo-3-alkoxybenzoic acids, are invaluable intermediates for constructing complex molecular architectures via cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 4-Bromo-3-isopropoxybenzoic acid and 4-Bromo-3-methoxybenzoic acid .

The primary structural difference lies in the alkoxy group at the C-3 position—isopropoxy versus methoxy. While electronically similar, the significant variation in steric bulk between these two groups profoundly impacts their reactivity, particularly in sterically sensitive transformations like palladium-catalyzed cross-coupling. This guide will dissect these differences, supported by mechanistic principles and experimental considerations, to empower chemists in making informed decisions for their synthetic strategies.

Physicochemical and Electronic Profile

At first glance, the two molecules are highly similar. Both possess a benzoic acid moiety, a bromine atom at C-4, and an electron-donating alkoxy group at C-3. This substitution pattern makes them ideal substrates for creating bi-aryl systems or introducing nitrogen-containing functional groups.

The alkoxy groups (-OR) are activating, ortho-, para-directors in electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring via a resonance effect (+M effect).[1][2] This electron-donating nature enriches the electron density of the benzene ring, which can influence the oxidative addition step in catalytic cycles. However, the key differentiator is not the electronic effect, which is comparable between the two, but the steric hindrance imposed by the substituent.

Property4-Bromo-3-isopropoxybenzoic acid4-Bromo-3-methoxybenzoic acid
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₃
Molecular Weight 243.10 g/mol [3]231.04 g/mol [4]
CAS Number 1154060-98-6[5]35899-73-3[4]
Predicted XLogP3 3.3[3]2.5[4]
Steric Hindrance SignificantMinimal

The isopropoxy group, with its two methyl branches, presents a much larger steric profile than the simple methoxy group. This steric bulk, positioned ortho to the reactive C-Br bond, is the central factor governing the reactivity differences discussed below.[6]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and the primary application for these substrates. The efficiency of these reactions is highly dependent on the ability of the palladium catalyst to access the C-Br bond for the initial oxidative addition step.[7]

Visualizing the Steric Clash

The diagram below illustrates the steric environment around the carbon-bromine bond for both molecules. The larger isopropoxy group creates a congested space that can impede the approach of the bulky palladium catalyst complex.

G Fig. 1: Steric Hindrance at the Reaction Site cluster_methoxy 4-Bromo-3-methoxybenzoic acid cluster_isopropoxy 4-Bromo-3-isopropoxybenzoic acid M_struct M_arrow M_cat Pd(L)n M_cat->M_arrow M_note Less hindered approach for the catalyst I_struct I_arrow I_steric Steric Clash! I_arrow->I_steric I_cat Pd(L)n I_cat->I_arrow I_note Bulky group hinders catalyst approach

Caption: Fig. 1: Steric Hindrance at the Reaction Site

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is a fundamental transformation.[7] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)Ln pdiia Ar-Pd(II)-X Ln pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-R' Ln pdiia->pdiib Transmetalation (R'-B(OR)2 + Base) pdiib->pd0 Reductive Elimination product Ar-R' arx Ar-X boronic R'-B(OR)2

Caption: Fig. 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Comparative Insights:

  • 4-Bromo-3-methoxybenzoic acid: Due to minimal steric hindrance, this substrate is expected to readily undergo oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄) and conditions. Reaction times are generally shorter, and yields are higher compared to its bulkier counterpart.

  • 4-Bromo-3-isopropoxybenzoic acid: The bulky isopropoxy group significantly slows the rate-limiting oxidative addition step. To achieve comparable yields, more robust catalytic systems are often necessary. This may include:

    • Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote oxidative addition and stabilize the catalytic species.

    • Higher reaction temperatures to overcome the activation energy barrier.

    • Longer reaction times.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[8][9] The mechanism shares similarities with the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10][11]

Comparative Insights:

  • 4-Bromo-3-methoxybenzoic acid: This substrate is generally well-behaved in Buchwald-Hartwig aminations, coupling with a wide range of primary and secondary amines under standard conditions.

  • 4-Bromo-3-isopropoxybenzoic acid: The steric hindrance again poses a significant challenge. The approach of both the palladium catalyst and the amine coupling partner is impeded. Successful coupling often requires a carefully selected ligand that is bulky enough to promote the reaction but not so large as to prevent substrate binding. Catalyst systems developed for hindered substrates are essential for achieving good conversion.[12]

Experimental Protocols: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of these reactivity differences, the following section provides comparative protocols for a Suzuki-Miyaura coupling with phenylboronic acid. Note the adjusted conditions required for the sterically hindered isopropoxy analog.

Protocol 1: Coupling of 4-Bromo-3-methoxybenzoic acid (Standard Conditions)

Rationale: The high reactivity of this substrate allows for the use of a standard, commercially available catalyst and base under relatively mild conditions.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 4-bromo-3-methoxybenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Coupling of 4-Bromo-3-isopropoxybenzoic acid (Optimized Conditions for Hindered Substrate)

Rationale: The steric hindrance necessitates a more active catalyst system (a pre-catalyst with a specialized ligand) and a stronger base to facilitate the challenging oxidative addition and subsequent steps.[13]

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 4-bromo-3-isopropoxybenzoic acid (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add a more active palladium pre-catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.), or a combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent, such as toluene or CPME (cyclopentyl methyl ether). Anhydrous conditions are often preferred.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary and Recommendations

The choice between 4-Bromo-3-isopropoxybenzoic acid and its methoxy analog is a trade-off between reactivity and the desired structural features of the final product.

G Fig. 3: Decision-Making Workflow start Project Goal: Synthesize Target Molecule question Is the bulky isopropoxy group structurally essential for the target's activity or properties? start->question methoxy_path Choose 4-Bromo-3-methoxybenzoic acid question->methoxy_path No isopropoxy_path Choose 4-Bromo-3-isopropoxybenzoic acid question->isopropoxy_path Yes methoxy_benefits Benefits: - Higher reactivity - Milder conditions - Lower catalyst cost - Faster reactions methoxy_path->methoxy_benefits isopropoxy_challenges Anticipate Challenges: - Lower reactivity - Requires specialized ligands - Harsher conditions (temp, time) - Potential for lower yields isopropoxy_path->isopropoxy_challenges

Caption: Fig. 3: Decision-Making Workflow

  • 4-Bromo-3-methoxybenzoic acid is the superior choice for general synthetic applications where high reactivity and process efficiency are paramount. It is more cost-effective, requires less specialized catalysts, and proceeds under milder conditions, making it ideal for rapid library synthesis and large-scale production.

  • 4-Bromo-3-isopropoxybenzoic acid should be selected when the isopropoxy group is a non-negotiable structural element of the final target molecule, perhaps for modulating solubility, lipophilicity, or specific protein-ligand interactions. Researchers using this building block must be prepared to invest more time in reaction optimization and utilize more advanced, and often more expensive, catalytic systems to overcome its inherent steric hindrance.

By understanding the fundamental principles of steric and electronic effects, chemists can proactively address the challenges posed by hindered substrates and design more robust and efficient synthetic routes.

References

  • BenchChem. (n.d.). 4-Bromo-3-(methoxymethyl)benzoic acid.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16215867, 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Professor Dave Explains. (2021, February 20). Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring?. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-Bromo-3-isopropoxybenzoic Acid and Related Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the electronic properties of novel organic molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers a detailed comparative analysis of the UV-Vis absorption characteristics of 4-Bromo-3-isopropoxybenzoic acid, a compound of interest in medicinal chemistry and organic synthesis. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a comparative framework using structurally related benzoic acid derivatives. This guide will not only compare known spectral data but will also provide the theoretical and practical basis for predicting and experimentally determining the UV-Vis spectrum of 4-Bromo-3-isopropoxybenzoic acid.

The Significance of UV-Vis Spectroscopy in Molecular Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that provide information about the electronic structure of a compound, particularly the extent of conjugation and the presence of chromophores. For substituted benzoic acids, the position and intensity of absorption bands are influenced by the nature and position of substituents on the benzene ring.

The Beer-Lambert Law is the fundamental principle governing this technique. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution[1][2][3][4]. The relationship is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹)

  • c is the concentration of the analyte (in mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

This relationship is crucial for quantitative analysis and for comparing the absorption characteristics of different compounds under standardized conditions[2][3][4].

Comparative Analysis of Benzoic Acid Derivatives

To predict the spectral features of 4-Bromo-3-isopropoxybenzoic acid, it is instructive to examine the UV-Vis spectra of its constituent parts and related structures. The benzene ring and the carboxylic acid group form the fundamental chromophore of benzoic acid. Substituents on the ring can cause shifts in the λmax and changes in the molar absorptivity.

CompoundStructureλmax (nm)SolventReference
Benzoic AcidC₇H₆O₂230, 274Acidic Water/Ethanol,
4-Bromobenzoic AcidC₇H₅BrO₂~244Not Specified
3,4-Dihydroxybenzoic AcidC₇H₆O₄206, 218, 261, 294Acidic Water

Analysis of Substituent Effects:

  • Benzoic Acid: The parent molecule, benzoic acid, exhibits two primary absorption bands around 230 nm and 274 nm in an acidic aqueous solution[5]. These correspond to π → π* transitions within the benzene ring, perturbed by the carboxyl group. The spectrum of benzoic acid is known to be pH-dependent; in basic solutions, the formation of the benzoate anion leads to a blue shift (hypsochromic shift) of the absorption bands[6].

  • 4-Bromobenzoic Acid: The introduction of a bromine atom at the para position (position 4) results in a redshift (bathochromic shift) of the primary absorption band to approximately 244 nm. This is due to the auxochromic effect of the bromine atom, where its lone pair of electrons can interact with the π-system of the benzene ring, extending the conjugation and lowering the energy of the π → π* transition.

Predicting the Spectrum of 4-Bromo-3-isopropoxybenzoic Acid:

Based on the observed trends, we can make an educated prediction for the UV-Vis spectrum of 4-Bromo-3-isopropoxybenzoic acid. The molecule has two substituents on the benzoic acid core: a bromine atom at the 4-position and an isopropoxy group at the 3-position.

  • The 4-bromo substituent, as seen with 4-bromobenzoic acid, is expected to cause a bathochromic shift.

  • The 3-isopropoxy group (-OCH(CH₃)₂) is also an auxochrome, with the oxygen atom's lone pairs capable of interacting with the ring's π-system. This would also be expected to contribute to a bathochromic shift.

Therefore, it is anticipated that the primary absorption band (λmax) of 4-Bromo-3-isopropoxybenzoic acid will be shifted to a longer wavelength compared to both benzoic acid and 4-bromobenzoic acid. The exact position would require experimental determination or computational modeling.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain a reliable UV-Vis absorption spectrum for 4-Bromo-3-isopropoxybenzoic acid or any other organic compound, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology.

Materials and Instrumentation
  • Analyte: 4-Bromo-3-isopropoxybenzoic acid (solid)

  • Solvent: Spectroscopic grade ethanol (or another suitable solvent that does not absorb in the UV region of interest and in which the analyte is soluble).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

  • Analytical balance: For precise weighing of the analyte.

Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Solvent prep1->prep2 Transfer to volumetric flask prep3 Dilute to Final Concentration prep2->prep3 Ensure complete dissolution inst3 Sample Measurement prep3->inst3 Transfer to cuvette inst1 Instrument Warm-up & Self-Check inst2 Baseline Correction inst1->inst2 Fill cuvettes with blank (solvent) inst2->inst3 Replace blank with sample solution inst4 Data Acquisition inst3->inst4 Scan wavelength range an1 Identify λmax inst4->an1 an2 Calculate Molar Absorptivity (ε) an1->an2 Using Beer-Lambert Law an3 Compare with Alternatives an2->an3

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 4-Bromo-3-isopropoxybenzoic acid using an analytical balance.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of spectroscopic grade ethanol to dissolve the solid completely. Gentle sonication may be used if necessary.

    • Once dissolved, fill the flask to the mark with ethanol and mix thoroughly. This is your stock solution.

  • Preparation of Working Solution:

    • Perform a serial dilution of the stock solution to obtain a working concentration that gives an absorbance reading in the optimal range of 0.2 to 0.8. A typical starting concentration for a working solution is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up and perform its self-calibration as per the manufacturer's instructions[1][3][7].

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

    • Fill both quartz cuvettes with the blank solvent (spectroscopic grade ethanol).

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to subtract the absorbance of the solvent and the cuvettes[4].

  • Sample Measurement:

    • Remove the cuvette from the sample holder and rinse it with a small amount of the working solution before filling it.

    • Place the cuvette containing the working solution back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

  • Data Analysis:

    • The resulting spectrum should be plotted as absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

Theoretical Prediction of UV-Vis Spectra

For novel compounds where experimental data is unavailable, computational chemistry provides a powerful tool for predicting UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the absorption spectrum[8][9].

Computational Workflow

G cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculation cluster_sim Spectrum Simulation mod1 Build 3D Structure of Analyte mod2 Geometry Optimization mod1->mod2 calc1 Select Functional and Basis Set mod2->calc1 calc2 Perform TD-DFT Calculation calc1->calc2 sim1 Extract Excitation Energies & Oscillator Strengths calc2->sim1 sim2 Generate Simulated Spectrum sim1->sim2

Caption: Workflow for computational prediction of UV-Vis spectra.

This computational approach, when benchmarked against known spectra of similar molecules, can provide a reliable estimate of the λmax for 4-Bromo-3-isopropoxybenzoic acid, guiding experimental work and aiding in spectral interpretation.

Conclusion

While an experimental UV-Vis absorption spectrum for 4-Bromo-3-isopropoxybenzoic acid is not readily found in the public domain, a comprehensive understanding of its likely spectral characteristics can be achieved through a comparative analysis of structurally related benzoic acid derivatives. The presence of both a bromo and an isopropoxy substituent is expected to induce a bathochromic shift in the primary absorption bands compared to benzoic acid. For definitive characterization, the detailed experimental protocol provided in this guide should be followed. Furthermore, computational methods such as TD-DFT offer a powerful predictive tool for estimating the UV-Vis spectrum of this and other novel compounds, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]

  • ChemTalk. (n.d.). Beer-Lambert Law. [Link]

  • Patsnap. (2025, February 27). Beer's Law Explained: Definition, Formula, and Applications. [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(10), 5548–5560. [Link]

  • Guo, H.-B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(47), 11870–11879. [Link]

  • ResearchGate. (2025, August 6). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. In NIST Chemistry WebBook. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]

Sources

elemental analysis data for 4-Bromo-3-isopropoxybenzoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Purity Validation: 4-Bromo-3-isopropoxybenzoic Acid

Part 1: Executive Summary & Core Directive

Objective: This guide objectively compares the characterization "performance" of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) for the critical pharmaceutical intermediate 4-Bromo-3-isopropoxybenzoic acid (CAS 741698-94-2) .

The Thesis: While HPLC is the industry standard for determining organic purity (relative abundance of UV-active species), it is frequently blind to the most common impurities in benzoic acid derivatives: trapped inorganic salts (from hydrolysis/alkylation steps) and residual moisture. For drug development professionals, relying solely on HPLC area-% can lead to stoichiometric errors in downstream Suzuki-Miyaura couplings. This guide establishes Elemental Analysis as the "Gold Standard" for validating absolute net peptide/scaffold content.

Part 2: Theoretical Framework & Reference Data

Before analyzing experimental samples, we must establish the Theoretical Reference Standard for 4-Bromo-3-isopropoxybenzoic acid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.10 g/mol

Table 1: Theoretical Elemental Composition (The "Perfect" Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1146.36%
Hydrogen (H) 111.00811.094.28%
Bromine (Br) 179.90479.9030.84%
Oxygen (O) 315.99948.0018.52%
Total 259.10 100.00%

Part 3: Comparative Performance Guide (The Alternatives)

This section compares three distinct purity validation workflows. We analyze how each method "performs" when faced with a contaminated batch of 4-Bromo-3-isopropoxybenzoic acid containing 10% w/w Sodium Bromide (inorganic salt) —a common byproduct during the isopropylation of the 3-hydroxy precursor.

Alternative 1: HPLC (UV Detection at 254 nm)
  • Methodology: Gradient elution (Acetonitrile/Water + 0.1% TFA).

  • Observation: The inorganic salt (NaBr) is UV-transparent and elutes in the solvent front (dead volume).

  • Result: The chromatogram shows a single major peak.

  • Reported Purity: >99.5% (Area %) .

  • Risk: CRITICAL FAILURE. The researcher assumes the white powder is 100% active starting material. Using this mass for a reaction will result in a 10% stoichiometric under-loading, leading to incomplete conversion of the coupling partner.

Alternative 2: 1H-NMR (Qualitative)
  • Methodology: Dissolution in DMSO-d6.

  • Observation: The proton signals integrate perfectly relative to each other. No extra organic peaks are visible.

  • Result: Structure confirmed.

  • Reported Purity: "Consistent with Structure" .

  • Risk: MODERATE FAILURE. Unless an internal standard (qNMR) is strictly weighed and added, standard NMR does not detect the "silent" weight of the inorganic salt.

Alternative 3: Elemental Analysis (Combustion + Titration)
  • Methodology: Combustion (CHN) and Flask Combustion (Schoniger) for Total Bromine.

  • Observation: The carbon and hydrogen values are significantly lower than theoretical because the salt acts as "dead weight" (diluent).

  • Result: Data deviates from theoretical limits (>0.4% tolerance).

  • Reported Purity: ~90% Active Content .

  • Verdict: SUCCESS. This method correctly identifies that the bulk material is impure, prompting a recrystallization step before use.

Part 4: Experimental Data Simulation

The following table presents "Real-World" data scenarios comparing a High-Purity Reference against two common "Alternative" grades found in the supply chain.

Table 2: Comparative Elemental Analysis Data

Acceptance Criteria: ±0.4% from Theoretical

Sample Type% Carbon (Theory: 46.36)% Hydrogen (Theory: 4.28)% Bromine (Theory: 30.84)Interpretation & Diagnosis
Grade A (High Purity) 46.31 (Pass)4.30 (Pass)30.79 (Pass)Valid for GMP use. Material is dry and salt-free.
Grade B (Wet/Solvent) 44.10 (Fail)4.85 (Fail - High)29.30 (Fail - Low)Trapped Solvent (Isopropanol). High H% and proportionally low C/Br indicate residual solvent. Needs drying.[1]
Grade C (Salt Contam.) 41.72 (Fail)3.85 (Fail - Low)35.50 (Fail - High)Inorganic Salt (NaBr). C and H are diluted, but Br is artificially high because the contaminant (NaBr) is 77% Bromine by weight.

Expert Insight: Grade C is the most dangerous "Alternative." An HPLC would likely pass this batch, but the excess Bromine content from the salt could poison sensitive Palladium catalysts in downstream cross-coupling reactions.

Part 5: Detailed Experimental Protocols

To achieve the "Grade A" results above, strict adherence to the following protocols is required.

Protocol A: CHN Combustion Analysis
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Prep:

    • Dry 4-Bromo-3-isopropoxybenzoic acid at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Weigh 2.00 - 2.50 mg of sample into a Tin (Sn) capsule.

    • Critical Step: Add 5-10 mg of Tungsten Trioxide (WO3) powder to the capsule.

      • Causality: Brominated compounds can form volatile bromides that escape detection or corrode the detector. WO3 acts as a scavenger and combustion aid, ensuring complete oxidation and preventing interference.

    • Fold capsule air-tight.

  • Combustion Conditions:

    • Furnace Temp: 950°C.

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds.

Protocol B: Total Bromine Determination (Schoniger Flask)
  • Scope: Validates the Halogen content specifically (distinct from the C-Br bond).

  • Steps:

    • Weigh 10-15 mg of sample onto ash-free filter paper.

    • Place in a Platinum carrier within a Schoniger combustion flask filled with Oxygen.

    • Ignite. Absorb combustion gases in 10 mL of 1M NaOH + 1 mL H2O2 .

    • Titration: Acidify with HNO3 and titrate with 0.01M Silver Nitrate (AgNO3) using a potentiometric electrode.

    • Calculation:

      
      
      

Part 6: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for a researcher choosing between HPLC and EA for this specific compound.

PurityValidation Start Start: 4-Bromo-3-isopropoxybenzoic Acid (White Powder) HPLC Tier 1: HPLC Analysis (UV @ 254nm) Start->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 Reject1 Reject: Recrystallize Decision1->Reject1 No EA_Step Tier 2: Elemental Analysis (CHN + Br) Decision1->EA_Step Yes (Organic Purity OK) Compare Compare to Theoretical (C: 46.36%, Br: 30.84%) EA_Step->Compare Pass PASS: Grade A (High Purity Scaffold) Compare->Pass Within ±0.4% Fail_Salt FAIL: Low C%, High Br% (Inorganic Salt Contamination) Compare->Fail_Salt Deviates (Salt Profile) Fail_Solvent FAIL: Low C%, High H% (Trapped Solvent) Compare->Fail_Solvent Deviates (Solvent Profile)

Figure 1: Purity Validation Decision Tree. Note how Tier 2 (EA) is the critical gatekeeper for detecting "invisible" inorganic impurities that Tier 1 (HPLC) misses.

Part 7: References

  • PubChem. "4-Bromo-3-isopropoxybenzoic acid Compound Summary."[2] National Library of Medicine. [Link]

  • Intertek. "Elemental Analysis and Trace Metals Testing for Pharmaceuticals." Intertek Pharmaceutical Services. [Link]

  • Org. Synth. "Resorcinol, 4-bromo- (Synthesis and Bromination Methodologies)." Organic Syntheses, Coll.[1] Vol. 2, p.100 (1943). [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Bromo-3-isopropoxybenzoic Acid

[1][2]

Executive Summary & Scientific Context

4-Bromo-3-isopropoxybenzoic acid (CAS: 586-76-5) is a functionalized aryl bromide often employed as a scaffold in the synthesis of pharmaceutical intermediates.[1][2] Its dual functionality—an acidic carboxyl group and a labile halogen—presents a specific waste management challenge.

Unlike simple organic acids, the presence of the bromine atom dictates that this compound cannot be treated as standard organic waste.[1][2] Improper disposal via standard incineration can release corrosive hydrogen bromide (HBr) gas, damaging facility infrastructure, while drain disposal poses significant aquatic toxicity risks.[1][2]

This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization. The following data points determine the waste stream classification.

PropertySpecificationOperational Implication
Physical State Solid (Off-white powder)Must be disposed of as Solid Waste unless dissolved in a process solvent.[1][2]
Acidity (pKa) ~4.0 (Benzoic acid derivative)Corrosive. Incompatible with cyanides, sulfides, and strong bases.[1][2]
Halogen Content Bromine (Aryl)Mandatory Segregation. Requires incineration with flue gas scrubbing.[1]
GHS Classification Skin Corr.[1][3][4][5] 1C; Eye Dam. 1; Aquatic Acute 3PPE Critical. Full face shield and chemically resistant gloves required during waste transfer.
Combustion Products CO, CO₂, HBr Do not autoclave. Thermal decomposition releases toxic/corrosive gas.[1][2]
Pre-Disposal Segregation Strategy (The "Why" and "How")

The Scientist's Insight: Many laboratories default to a binary "Organic" vs. "Aqueous" waste separation.[1] For 4-Bromo-3-isopropoxybenzoic acid, this is insufficient.[1][2] You must utilize a Halogenated Waste Stream .[1]

  • Why? Standard catalytic oxidizers in non-halogenated waste incinerators are easily poisoned by halogens.[1] Furthermore, burning brominated compounds without specific scrubbers releases HBr, which forms acid rain locally and corrodes the incinerator stack.[1][2]

  • The Rule: If the waste contains >1% halogenated content by volume/weight, it must go into the Halogenated bin.[1][2]

Compatibility Matrix
  • Safe to Mix: Dichloromethane (DCM), Chloroform, other halogenated benzoic acids.[1][2]

  • DO NOT MIX:

    • Strong Bases (NaOH, KOH): Exothermic neutralization generates heat and may aerosolize the powder.[1][2]

    • Oxidizers (Peroxides, Nitric Acid): Risk of rapid decomposition or fire.[1][2]

    • Cyanides/Sulfides: Acid contact releases lethal HCN or H₂S gas.[1]

Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound or Spill Cleanup)

Use this protocol for expired reagents, weighing errors, or solid spills.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer solids using a plastic spatula. Avoid generating dust.[3][4][5][6]

    • Self-Validation: If dust is visible in the air, your transfer technique is too aggressive.[1][2] Pause and let it settle.

  • Labeling:

    • Affix a hazardous waste label.

    • Primary Constituent: "4-Bromo-3-isopropoxybenzoic acid".[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[1][2]

    • Critical Note: Write "SOLID HALOGENATED ORGANIC" clearly on the tag.[1]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same bin) to remove any trace powder.[2]

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate).[1][2]

  • pH Check: If the solution is aqueous or biphasic, check pH.[1] If pH < 2, it is a D002 (Corrosive) waste.[1][2]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red Can).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved bromide solute renders the entire mixture halogenated for disposal purposes.[1][2]

  • Secondary Containment: Store the carboy in a secondary tray to capture drips.

Visual Workflow: The Decision Matrix

The following diagram illustrates the logical decision tree for disposing of 4-Bromo-3-isopropoxybenzoic acid, ensuring no critical decision points are missed.

DisposalWorkflowStartWaste Generation:4-Bromo-3-isopropoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder)StateCheck->IsSolidIsLiquidLiquid (Solution)StateCheck->IsLiquidContainerSolidSelect HDPE Wide-Mouth JarIsSolid->ContainerSolidSolventCheckCheck Solvent SystemIsLiquid->SolventCheckLabelSolidLabel: 'Solid Halogenated Organic'Check: Toxic, CorrosiveContainerSolid->LabelSolidFinalBinFinal Disposal Stream:High-Temp Incineration(w/ Acid Scrubbing)LabelSolid->FinalBinHaloSolventHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH)SolventCheck->NonHaloSolventHaloSolvent->FinalBinContaminationRuleCRITICAL RULE:Solute renders entiremixture HALOGENATEDNonHaloSolvent->ContaminationRuleContaminationRule->FinalBinSegregate to Red Can

Figure 1: Decision matrix for segregating 4-Bromo-3-isopropoxybenzoic acid based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action prevents contamination spread.[1][2]

  • Evacuate & PPE: If the spill is >50g or creates a dust cloud, evacuate the immediate area.[1] Don double nitrile gloves, safety goggles, and a lab coat.[1][2]

  • Containment:

    • Solids: Do not sweep vigorously.[1] Cover with a damp paper towel to suppress dust, then scoop into a disposal jar.[1][2]

    • Liquids: Surround with absorbent pads.[1]

  • Decontamination:

    • After removing the bulk material, wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any remaining acid residue.[1][2]

    • Follow with a water rinse.[3][4][5][6]

    • Disposal: All cleanup materials (pads, gloves, towels) must go into the Solid Hazardous Waste bin, not the regular trash.[1][2]

Regulatory References & Authority

The protocols defined above are grounded in the following regulatory frameworks and safety standards.

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Defines hazardous waste generators and "Cradle-to-Grave" responsibility).[1][2]

    • Source: [1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][7] (Mandates proper labeling and SDS availability).

    • Source: [1][2]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Isopropoxybenzoic acid derivatives.[1] (Provides baseline toxicity and handling data for this chemical class).

    • Source: [1][2]

  • Princeton University EHS. Waste Removal and Waste Stream Classification Guide.[1] (Authoritative academic standard for halogenated vs. non-halogenated segregation).

    • Source: [1][2]

Personal protective equipment for handling 4-Bromo-3-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-Bromo-3-isopropoxybenzoic acid CAS Number: 1154060-98-6 (Primary identifier for this specific substituted benzoate) Chemical Class: Halogenated Benzoic Acid Derivative / Alkoxybenzoic Acid Primary Application: Pharmaceutical intermediate, specifically in the synthesis of antibacterial agents (e.g., Cystobactamids) and topoisomerase inhibitors.

Operational Core Directive: Treat this compound as a high-potency irritant with potential bioactive properties. While specific toxicological data for this exact CAS is limited, the structural combination of a lipophilic isopropoxy group and a benzoic acid moiety suggests enhanced skin permeation compared to unsubstituted benzoic acid. Strict adherence to the "Read-Across" safety principle is mandatory.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and analog data (e.g., 4-Bromo-3-hydroxybenzoic acid, 4-Isopropoxybenzoic acid).

Hazard Class (GHS)CategoryH-CodeRisk DescriptionCausality / Mechanism
Skin Irritation Cat 2H315Causes skin irritation.[1]Acidic proton (

) reacts with epidermal proteins; lipophilic isopropoxy tail facilitates dermal entry.
Eye Irritation Cat 2AH319Causes serious eye irritation.[1]Direct acidic denaturation of corneal proteins; fine powder form increases risk of particulate injury.
STOT - SE Cat 3H335May cause respiratory irritation.[1]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard: Biosafety Level 1 (BSL-1) / Chemical Safety Level 2

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Standard Blue/Purple).Rationale: The isopropoxy group increases lipophilicity, potentially accelerating permeation through latex. Double gloving provides a breakthrough time buffer >480 mins.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant. Side shields are insufficient for powders. Goggles seal against airborne dust generated during weighing.
Respiratory Fume Hood (Primary) Handle exclusively in a certified fume hood (Face velocity: 80-100 fpm).N95/P100 (Secondary): Required only if weighing outside a hood (NOT recommended) or during spill cleanup.
Body Defense Lab Coat (Cotton/Poly) Snap closures required (buttons snag). Must cover knees. Synthetic fibers (polyester) are acceptable but 100% cotton is preferred for fire resistance if using flammable solvents downstream.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing

Goal: Eliminate dust generation.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated organic powders are prone to static charge, causing "fly-away" powder that contaminates surfaces.

  • Weighing Vessel: Use a glass scintillation vial or weighing boat. Avoid plastic spatulas if static is observed; use stainless steel.

  • Transfer: Keep the receiving vessel (flask) inside the hood. Do not walk across the lab with an open spatula.

Phase 2: Reaction Setup

Goal: Containment of vapors and potential exotherms.

  • Solvent Choice: When dissolving (e.g., in DMF, DMSO, or DCM), add solvent slowly. The carboxylic acid moiety may generate heat upon solvation or deprotonation with bases (e.g.,

    
    , 
    
    
    
    ).
  • Inert Atmosphere: If using in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), purge reaction vessel with Nitrogen/Argon before adding the solid to prevent oxygen interference, though the compound itself is air-stable.

Phase 3: Cleanup & Decontamination
  • Solvent Wipe: Wipe all surfaces (balance, hood sash) with a paper towel dampened with Ethanol or Isopropanol . Water alone is ineffective due to the compound's lipophilicity.

  • Base Wash: Follow with a mild soap or 1% Sodium Bicarbonate solution wipe to neutralize any residual acid traces.

Visualized Workflows (Graphviz)

Diagram 1: Operational Handling Logic

This workflow enforces the "No-Dust" policy critical for halogenated benzoates.

HandlingWorkflow Start Start: 4-Bromo-3-isopropoxybenzoic acid Check Check Engineering Controls (Hood Flow > 80 fpm) Start->Check Check->Start Fail (Stop) Weigh Weighing Step (Anti-static gun + Closed Balance) Check->Weigh Pass Solvate Solvation/Reaction (Add solvent to solid) Weigh->Solvate Transfer in Hood Clean Decontamination (EtOH Wipe -> Base Wash) Solvate->Clean Post-Process

Caption: Step-by-step containment strategy to prevent inhalation exposure during synthesis.

Diagram 2: Disposal Decision Tree

Proper disposal prevents environmental contamination, specifically aquatic toxicity common to halogenated aromatics.

DisposalTree Waste Solid/Liquid Waste Generated TypeCheck Is it pure solid or solution? Waste->TypeCheck Solid Solid Waste Container (Hazardous: Irritant) TypeCheck->Solid Solid/Powder Liquid Liquid Waste Stream TypeCheck->Liquid Solution Halogen Halogenated Organic Waste (Due to Bromine) Liquid->Halogen Contains DCM/Chloroform or High Conc. Product NonHalogen Non-Halogenated Waste Liquid->NonHalogen Only Alcohol/Acetone (Trace Product) Incineration Incineration Halogen->Incineration

Caption: Classification logic for segregation of halogenated organic waste streams.

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder first. Then wash with soap and water for 15 mins.Do NOT use solvents (EtOH/Acetone) on skin; they drive the chemical deeper into the dermis.
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Seek medical attention. Bring the SDS (or this guide) to the physician.
Inhalation Move to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into a bag. Wipe area with 1% Sodium Bicarbonate.

References

  • PubChem. 4-Bromo-3-hydroxybenzoic acid (Analog Source).[2] National Library of Medicine. [Link]

  • Chemspace. 4-Bromo-3-isopropoxybenzoic acid (CAS 1154060-98-6).[3] [Link]

  • Gottfried Wilhelm Leibniz Universität Hannover. Development of a Cystobactamid Library (Application Context). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.